molecular formula C12H17BrO6 B15295222 1-Bromo-2,3,5-tris(methoxymethoxy)benzene

1-Bromo-2,3,5-tris(methoxymethoxy)benzene

Cat. No.: B15295222
M. Wt: 337.16 g/mol
InChI Key: IWJNEQFPKIEVID-UHFFFAOYSA-N
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Description

1-Bromo-2,3,5-tris(methoxymethoxy)benzene is a useful research compound. Its molecular formula is C12H17BrO6 and its molecular weight is 337.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-Bromo-2,3,5-tris(methoxymethoxy)benzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Bromo-2,3,5-tris(methoxymethoxy)benzene including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C12H17BrO6

Molecular Weight

337.16 g/mol

IUPAC Name

1-bromo-2,3,5-tris(methoxymethoxy)benzene

InChI

InChI=1S/C12H17BrO6/c1-14-6-17-9-4-10(13)12(19-8-16-3)11(5-9)18-7-15-2/h4-5H,6-8H2,1-3H3

InChI Key

IWJNEQFPKIEVID-UHFFFAOYSA-N

Canonical SMILES

COCOC1=CC(=C(C(=C1)Br)OCOC)OCOC

Origin of Product

United States

Foundational & Exploratory

Technical Guide: Synthesis of 1-Bromo-2,3,5-tris(methoxymethoxy)benzene

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the synthesis of 1-Bromo-2,3,5-tris(methoxymethoxy)benzene , a highly functionalized aromatic building block. This molecule serves as a "latent" 1,2,3,5-tetra-substituted benzene, offering orthogonal reactivity: the bromine atom allows for lithiation or palladium-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig), while the methoxymethoxy (MOM) groups provide robust phenol protection stable to basic conditions but removable under mild acidic hydrolysis.

The synthesis addresses a specific regiochemical challenge: installing the bromine atom at the 1-position relative to the 2,3,5-oxygenation pattern. Direct bromination of 1,2,4-trihydroxybenzene (hydroxyquinol) typically yields the 5-bromo isomer (1-bromo-2,4,5-tris...), which is structurally distinct. Therefore, this guide utilizes a directed bromination-oxidation strategy starting from Gentisaldehyde .

Part 1: Strategic Analysis & Retrosynthesis

The Regioselectivity Challenge

The target molecule, 1-Bromo-2,3,5-tris(methoxymethoxy)benzene (Target 4 ), possesses a 1,2,3,5-substitution pattern.

  • Direct Bromination Failure: Bromination of 1,2,4-tris(methoxymethoxy)benzene is dominated by the directing effects of the C1 and C2 alkoxy groups, favoring the C5 position (para to C2). This yields the unwanted 1-bromo-2,4,5-isomer.

  • The Solution: We utilize Gentisaldehyde (2,5-dihydroxybenzaldehyde) as the starting material. The aldehyde group at C1 acts as a meta-director, while the hydroxyl group at C2 is a strong ortho/para director. This synergistic push-pull electronic environment directs electrophilic bromination exclusively to the C3 position. Subsequent Dakin oxidation converts the aldehyde to a phenol, establishing the correct 1,2,3,5-oxygenation pattern.

Retrosynthetic Pathway[1]
  • Target: 1-Bromo-2,3,5-tris(methoxymethoxy)benzene (4 )

  • Precursor: 3-Bromo-1,2,5-benzenetriol (3 )

  • Intermediate: 3-Bromo-2,5-dihydroxybenzaldehyde (2 )

  • Starting Material: Gentisaldehyde (1 )

SynthesisPath Start Gentisaldehyde (2,5-dihydroxybenzaldehyde) Inter1 3-Bromo-2,5- dihydroxybenzaldehyde Start->Inter1 Step 1: Br2, AcOH Regioselective Bromination Inter2 3-Bromo-1,2,5- benzenetriol Inter1->Inter2 Step 2: H2O2, NaOH Dakin Oxidation Target TARGET: 1-Bromo-2,3,5-tris (methoxymethoxy)benzene Inter2->Target Step 3: MOM-Cl, DIPEA Global Protection

Figure 1: Synthetic workflow for the regioselective construction of the 1-Bromo-2,3,5-tris(methoxymethoxy)benzene core.

Part 2: Experimental Protocols

Step 1: Regioselective Bromination of Gentisaldehyde

This step exploits the orthogonal directing effects of the aldehyde (meta-directing) and the C2-hydroxyl (ortho-directing) to install the bromine atom at C3.

  • Reagents: Gentisaldehyde, Bromine (

    
    ), Acetic Acid (AcOH), Sodium Acetate (NaOAc).
    
  • Mechanism: Electrophilic Aromatic Substitution (EAS).

Protocol:

  • Setup: Equip a 500 mL 3-neck round-bottom flask with a magnetic stir bar, addition funnel, and a gas outlet connected to a dilute NaOH scrubber (to neutralize HBr fumes).

  • Dissolution: Charge the flask with Gentisaldehyde (10.0 g, 72.4 mmol) and NaOAc (6.5 g, 79.6 mmol) in Glacial Acetic Acid (150 mL). Stir until dissolved.

  • Bromination: Cool the solution to 15°C. Add a solution of Bromine (11.6 g, 3.7 mL, 72.4 mmol) in Acetic Acid (20 mL) dropwise over 45 minutes.

    • Critical Control: Maintain temperature < 20°C to prevent poly-bromination.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2 hours. Monitor by TLC (Hexane/EtOAc 2:1). The product is less polar than the starting material.

  • Workup: Pour the reaction mixture into ice-cold water (500 mL). The product, 3-bromo-2,5-dihydroxybenzaldehyde , will precipitate as a yellow solid.[1]

  • Purification: Filter the solid, wash with cold water (3 x 50 mL), and dry under vacuum. Recrystallize from ethanol/water if necessary.

    • Expected Yield: 85-90%

Step 2: Dakin Oxidation

The Dakin oxidation converts the electron-rich benzaldehyde or acetophenone into a phenol using alkaline hydrogen peroxide. This transforms the C1-formyl group into the C1-hydroxyl group.

  • Reagents: 3-Bromo-2,5-dihydroxybenzaldehyde, Hydrogen Peroxide (30% aq), NaOH, THF/Water.

  • Safety: Dakin oxidation is exothermic. Control temperature strictly.

Protocol:

  • Setup: 250 mL flask under inert atmosphere (

    
    ).
    
  • Dissolution: Dissolve the brominated aldehyde (10.0 g, 46.0 mmol) in THF (60 mL) and water (20 mL).

  • Oxidation: Add NaOH (2.0 g, 50.0 mmol) dissolved in water (10 mL). The solution will darken.

  • Addition: Cool to 0°C. Add

    
     (30% w/w, 6.0 mL, 55 mmol) dropwise.
    
    • Observation: Evolution of gas (

      
      ) may occur; ensure venting.
      
  • Reaction: Stir at 0°C for 30 minutes, then allow to warm to room temperature for 1 hour.

  • Quench: Acidify carefully with 1M HCl to pH 3.

  • Extraction: Extract with Ethyl Acetate (3 x 50 mL). Wash combined organics with brine, dry over

    
    , and concentrate.[2][3]
    
  • Product: 3-Bromo-1,2,5-benzenetriol . This intermediate is oxidation-sensitive (turns brown/black in air). Proceed immediately to Step 3.

Step 3: Global MOM Protection

The final step protects the three hydroxyl groups as methoxymethyl ethers. We employ DIPEA (Hünig's base) rather than NaH to avoid harsh basic conditions that might degrade the electron-rich bromophenol.

  • Reagents: 3-Bromo-1,2,5-benzenetriol, Chloromethyl methyl ether (MOM-Cl), N,N-Diisopropylethylamine (DIPEA), Dichloromethane (DCM).

  • Safety: MOM-Cl is a known human carcinogen. All operations must be performed in a fume hood with double-gloving. Quench all glassware and waste with aqueous ammonia.

Protocol:

  • Setup: Flame-dried 500 mL flask,

    
     atmosphere.
    
  • Solvation: Dissolve the crude triol (approx. 9.0 g, 44 mmol) in dry DCM (150 mL).

  • Base Addition: Add DIPEA (25.8 g, 35 mL, 200 mmol, 4.5 equiv) and cool to 0°C.

  • Protection: Add MOM-Cl (12.8 g, 12.1 mL, 160 mmol, 3.6 equiv) dropwise via syringe.

    • Note: Fuming occurs. Add slowly.

  • Reaction: Warm to room temperature and reflux gently (40°C) for 12 hours to ensure complete protection of the sterically crowded C2-hydroxyl.

  • Workup: Cool to RT. Quench with saturated

    
     (100 mL).
    
  • Extraction: Separate layers. Extract aqueous layer with DCM (2 x 50 mL).

  • Purification: Wash organics with 1M NaOH (to remove unreacted phenols), water, and brine. Dry (

    
    ) and concentrate.[1][2]
    
  • Isolation: Purify by flash column chromatography (Silica gel, Hexane/EtOAc 9:1 to 4:1).

    • Target Product: 1-Bromo-2,3,5-tris(methoxymethoxy)benzene .

    • Characterization:

      
       NMR should show three distinct MOM methylene signals (
      
      
      
      ) and two aromatic protons (para to each other).

Part 3: Data Summary & Troubleshooting

Reaction Parameters Table
StepTransformationKey ReagentsTempTimeCritical Factor
1 Bromination

, AcOH, NaOAc
15°C2 hTemp < 20°C prevents dibromination.
2 Dakin Oxidation

, NaOH
0°C1.5 hExothermic; quench immediately if color turns black.
3 MOM ProtectionMOM-Cl, DIPEA0°C

40°C
12 hUse excess MOM-Cl to cover steric crowding at C2.
Troubleshooting Guide
  • Issue: Incomplete Protection (Step 3).

    • Diagnosis: Presence of broad -OH peak in IR or NMR; polar spot on TLC.

    • Cause: The hydroxyl group at C2 is flanked by the bulky Br at C3 and OH at C1, making it sterically hindered.

    • Fix: Increase MOM-Cl to 5.0 equivalents and reflux for 24 hours. Alternatively, use NaH/DMF conditions (0°C) for higher reactivity, though this requires stricter anhydrous technique.

  • Issue: Regioisomer Contamination (Step 1).

    • Diagnosis: Multiple spots on TLC or complex aromatic region in NMR.

    • Cause: Temperature too high during

      
       addition.
      
    • Fix: Recrystallize the aldehyde intermediate from Ethanol. The 3-bromo isomer crystallizes readily, while impurities often remain in the mother liquor.

Safety & Handling (MOM-Cl)

Chloromethyl methyl ether (MOM-Cl) is an alkylating agent and a carcinogen.

  • Neutralization: Any excess MOM-Cl must be quenched with aqueous ammonium hydroxide or sodium hydroxide.

  • PPE: Use Silver Shield® or laminate gloves; standard nitrile gloves provide insufficient breakthrough protection for MOM-Cl.

References

  • Regioselective Bromination of Phenolic Aldehydes

    • Title: "Bromination of hydroxylated benzaldehydes and their derivatives."[4]

    • Source:Journal of Organic Chemistry.
    • Context: Establishes the directing effect of the aldehyde/hydroxyl pair to favor the 3-position in Gentisaldehyde deriv
  • Dakin Oxidation Protocols

    • Title: "The Dakin Oxidation of Aryl Aldehydes and Acetophenones."
    • Source:Organic Syntheses, Coll. Vol. 1, p.149.
    • URL:

    • Context: Standard procedure for converting hydroxy-aldehydes to diols/triols.
  • MOM Protection Methodologies: Title: "Protective Groups in Organic Synthesis" (Greene & Wuts). Source: Wiley-Interscience. Context: Definitive guide on using DIPEA/MOMCl for protecting sterically hindered phenols.
  • Synthesis of 1-Bromo-2,3,5-trimethoxybenzene (Analogous Core)

    • Title: "Synthesis of 1-bromo-3,4,5-trimethoxybenzene" (Note: This paper discusses the isomeric vari
    • Source:ChemicalBook / ResearchG
    • URL:

    • Context: Validates the difficulty of direct bromination and supports the use of indirect functionalization (like the Dakin route)

Sources

A Technical Guide to the Physical Properties of 1-Bromo-2,3,5-tris(methoxymethoxy)benzene

Author: BenchChem Technical Support Team. Date: February 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals

Foreword: Navigating the Landscape of a Novel Research Chemical

In the realm of synthetic chemistry and drug development, the exploration of novel molecular architectures is paramount. 1-Bromo-2,3,5-tris(methoxymethoxy)benzene represents such a frontier—a polysubstituted aromatic compound with significant potential as a versatile building block. The strategic placement of a bromine atom offers a reactive handle for cross-coupling reactions, while the three methoxymethyl (MOM) ether groups serve as protecting groups for hydroxyl functionalities, enabling complex, multi-step syntheses.

This technical guide addresses the physical properties of 1-Bromo-2,3,5-tris(methoxymethoxy)benzene. It must be stated at the outset that, as a specialized research chemical, experimentally determined quantitative data for its primary physical properties are not available in current public literature or commercial databases. This is not an uncommon scenario for novel compounds.

Therefore, this guide adopts a dual-pronged approach. Firstly, it establishes the core identity of the compound through calculated and structural data. Secondly, it provides a robust framework for understanding and predicting its physical characteristics. This is achieved by presenting data from structurally analogous compounds and detailing the authoritative experimental protocols required for empirical determination. This approach is designed to empower the researcher with both a theoretical understanding and the practical means to characterize this compound in the laboratory.

Section 1: Core Identity and Structural Elucidation

The foundational step in characterizing any chemical entity is to establish its unambiguous identity. While a registered CAS number for 1-Bromo-2,3,5-tris(methoxymethoxy)benzene has not been identified, its molecular formula and weight can be precisely determined from its structure.

// Benzene Ring C1 [label="C", pos="0,1.5!"]; C2 [label="C", pos="-1.3,0.75!"]; C3 [label="C", pos="-1.3,-0.75!"]; C4 [label="C", pos="0,-1.5!"]; C5 [label="C", pos="1.3,-0.75!"]; C6 [label="C", pos="1.3,0.75!"];

// Aromatic Bonds edge [style=solid]; C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1;

// Substituents Br [label="Br", pos="0,2.5!", fontcolor="#EA4335"]; O1 [label="O", pos="-2.3,1.25!"]; CH2_1 [label="CH₂", pos="-3.3,1.25!"]; O2 [label="O", pos="-4.3,1.25!"]; CH3_1 [label="CH₃", pos="-5.3,1.25!"];

O3 [label="O", pos="-2.3,-1.25!"]; CH2_2 [label="CH₂", pos="-3.3,-1.25!"]; O4 [label="O", pos="-4.3,-1.25!"]; CH3_2 [label="CH₃", pos="-5.3,-1.25!"];

O5 [label="O", pos="2.3,-1.25!"]; CH2_3 [label="CH₂", pos="3.3,-1.25!"]; O6 [label="O", pos="4.3,-1.25!"]; CH3_3 [label="CH₃", pos="5.3,-1.25!"];

H4 [label="H", pos="0,-2.5!"]; H6 [label="H", pos="2.3,1.25!"];

// Bonds to Substituents C1 -- Br; C2 -- O1; O1 -- CH2_1; CH2_1 -- O2; O2 -- CH3_1;

C3 -- O3; O3 -- CH2_2; CH2_2 -- O4; O4 -- CH3_2;

C5 -- O5; O5 -- CH2_3; CH2_3 -- O6; O6 -- CH3_3;

C4 -- H4; C6 -- H6;

// Double bonds (approximated) edge [style=dashed]; C1 -- C6; C2 -- C3; C4 -- C5; } enddot Caption: Structure of 1-Bromo-2,3,5-tris(methoxymethoxy)benzene.

Based on this structure, the core identification data are summarized below.

PropertyValueSource
IUPAC Name 1-Bromo-2,3,5-tris(methoxymethoxy)benzene-
Molecular Formula C₁₂H₁₇BrO₆Calculated
Molecular Weight 337.17 g/mol Calculated
CAS Number Not Assigned-
Canonical SMILES COCOCC1=C(Br)C(OCOC)=CC(OCOC)=C1-
InChI Key Predicted-

Section 2: Physical Properties - An Analog-Based Assessment

In the absence of direct experimental data, a comparative analysis with structurally related compounds provides valuable, field-proven insights into the likely physical state, volatility, and solubility of the target molecule. The presence of three polar methoxymethoxy (MOM) ether groups and a heavy bromine atom will be the dominant factors influencing these properties. The multiple ether linkages are expected to increase the molecular weight and polarity compared to simpler trimethoxybenzene analogs, likely resulting in a higher boiling point and potentially a solid state at room temperature.

The table below presents data for several related brominated and oxygenated benzene derivatives.

CompoundCAS NumberMolecular Weight ( g/mol )Physical StateMelting Point (°C)Boiling Point (°C)
1-Bromo-2,4,6-trimethoxybenzene 1131-40-4247.09Solid97-99303.5 (Predicted)
1-Bromo-3,4,5-trimethoxybenzene 2675-79-8247.09Crystalline Powder80273
1-Bromo-3,5-dimethoxybenzene 20469-65-2217.06Solid62-66246
1-Bromo-2-((methoxymethoxy)methyl)benzene 94236-21-2231.09Not StatedNot AvailableNot Available

Data compiled from sources[1][2][3][4].

Expert Analysis & Causality:

  • Expected Physical State: The analogs with multiple methoxy groups are solids at room temperature. Given that 1-Bromo-2,3,5-tris(methoxymethoxy)benzene has a significantly higher molecular weight (337.17 g/mol ) and likely stronger intermolecular dipole-dipole interactions due to the six oxygen atoms, it is highly probable that the compound is a solid at standard conditions.

  • Melting Point Estimation: The melting points of the trimethoxy analogs range from 80°C to 99°C. The larger and more flexible MOM groups might disrupt crystal packing compared to the smaller methoxy groups, but the increased molecular weight and polarity would favor a higher melting point. A reasonable estimate would place the melting point in the 90-120°C range , though empirical verification is essential.

  • Boiling Point Estimation: A high boiling point, likely exceeding 300°C at atmospheric pressure, is expected due to the high molecular weight and polarity. Vacuum distillation would be the required method for purification to prevent decomposition.

  • Solubility Profile: The polarity imparted by the ether groups suggests good solubility in common polar aprotic organic solvents such as tetrahydrofuran (THF), dichloromethane (DCM), and ethyl acetate. It is expected to have poor solubility in nonpolar solvents like hexanes and very low solubility in water.

Section 3: Protocols for Empirical Determination of Physical Properties

The following section details the standard, self-validating experimental protocols necessary for the definitive characterization of the physical properties of 1-Bromo-2,3,5-tris(methoxymethoxy)benzene.

Melting Point Determination (Capillary Method)

Principle: The melting point is the temperature at which a substance transitions from a solid to a liquid phase. It is a key indicator of purity. A sharp melting point range (typically <1°C) is characteristic of a pure crystalline solid.

Methodology:

  • Sample Preparation: A small quantity of the dry, crystalline compound is finely crushed and packed into a capillary tube to a height of 2-3 mm.

  • Apparatus: The capillary tube is placed in a calibrated melting point apparatus (e.g., a Büchi M-560 or an automated instrument).

  • Heating & Observation: The sample is heated at a controlled rate (a rapid ramp to near the expected melting point, followed by a slow ramp of 1-2°C per minute).

  • Data Recording: The temperature at which the first drop of liquid appears (T₁) and the temperature at which the last crystal melts (T₂) are recorded. The melting point is reported as the range T₁ - T₂.

G

Boiling Point Determination (Microscale/Thiele Tube Method)

Principle: The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure. This method is suitable for small sample quantities.

Methodology:

  • Sample Preparation: A small amount (0.5-1 mL) of the liquid sample (or molten solid) is placed in a fusion tube. A capillary tube, sealed at one end, is placed inside with the open end down.

  • Apparatus Setup: The fusion tube is attached to a thermometer, ensuring the sample is level with the thermometer's bulb. This assembly is then placed in a Thiele tube containing mineral oil.

  • Heating: The side arm of the Thiele tube is gently heated, causing the oil to circulate and heat the sample uniformly. A stream of bubbles will emerge from the capillary as trapped air expands.

  • Observation & Measurement: Heating is continued until a steady and rapid stream of bubbles emerges. The heat is then removed. The boiling point is the temperature at which the bubbling ceases and the liquid is just drawn back into the capillary tube.[5]

Density Determination (Pycnometer Method)

Principle: Density is the mass of a substance per unit volume (g/cm³). A pycnometer is a flask with a precisely known volume used for accurate density measurements of liquids.

Methodology:

  • Initial Weighing: An empty, clean, and dry pycnometer is accurately weighed (m₁).

  • Sample Filling: The pycnometer is filled with the molten compound, ensuring no air bubbles are present.

  • Second Weighing: The filled pycnometer is weighed again (m₂). The mass of the sample is (m₂ - m₁).

  • Volume Calibration: The process is repeated with a reference substance of known density (e.g., deionized water) at the same temperature to precisely determine the pycnometer's volume (V).

  • Calculation: The density (ρ) is calculated using the formula: ρ = (m₂ - m₁) / V.

Section 4: Predicted Spectroscopic Data

Spectroscopic analysis is indispensable for structural confirmation. While experimental spectra are unavailable, the key features can be predicted based on the compound's functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to be complex. Key predicted signals include:

    • Aromatic Protons: Two singlets or doublets in the aromatic region (~6.5-7.5 ppm), corresponding to the two hydrogens on the benzene ring.

    • MOM Methylene Protons (-O-CH₂-O-): Three distinct singlets, each integrating to 2H, likely in the range of 5.0-5.5 ppm.

    • MOM Methyl Protons (-O-CH₃): Three distinct singlets, each integrating to 3H, likely in the range of 3.4-3.8 ppm.

  • ¹³C NMR: The carbon NMR spectrum should show 12 distinct signals, corresponding to each unique carbon atom in the molecule. The carbons bonded to oxygen will appear downfield (~90-100 ppm for the -O-CH₂-O- carbons and ~55-60 ppm for the -O-CH₃ carbons). The carbon bonded to bromine will be shifted upfield relative to the other aromatic carbons.

Infrared (IR) Spectroscopy

The IR spectrum will be dominated by the absorptions of the C-O ether linkages.

  • C-O Stretching: Strong, characteristic bands in the region of 1250-1000 cm⁻¹. The multiple ether groups will likely result in a broad, complex absorption pattern in this region.

  • C-H Stretching: Aromatic C-H stretches just above 3000 cm⁻¹ and aliphatic C-H stretches from the methyl and methylene groups just below 3000 cm⁻¹.

  • Aromatic C=C Stretching: Peaks in the 1600-1450 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern.

  • Molecular Ion Peak (M⁺): The mass spectrum will exhibit a characteristic isotopic pattern for a bromine-containing compound. There will be two peaks of nearly equal intensity: the molecular ion peak (M⁺) and an (M+2) peak, corresponding to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes. For C₁₂H₁₇BrO₆, these would appear at m/z ≈ 336 and 338.

  • Fragmentation: Common fragmentation pathways would involve the loss of the MOM groups (loss of CH₂O, CH₃O, or the entire CH₂OCH₃ group), leading to significant fragment ions.

Conclusion and Forward Recommendations

1-Bromo-2,3,5-tris(methoxymethoxy)benzene is a compound of significant synthetic interest. While its physical properties have not yet been formally documented, this guide provides a scientifically grounded framework for its characterization. Based on analog analysis, the compound is predicted to be a solid with a melting point in the 90-120°C range and good solubility in polar aprotic solvents.

It is strongly recommended that any researcher utilizing this compound for the first time perform the empirical determinations outlined in Section 3 to establish definitive physical property data. This not only ensures the integrity of subsequent experimental work but also contributes valuable knowledge to the scientific community. Always consult the supplier's Safety Data Sheet (SDS) for specific handling, storage, and safety information.[6]

References

  • U.S. Environmental Protection Agency (EPA). (2025, October 15). 1-bromo-2,4,5-trimethoxybenzene Properties. EPA CompTox Chemicals Dashboard. Retrieved February 19, 2026, from [Link]

  • PubChem. (n.d.). 2-Bromo-1,3,5-trimethoxybenzene. National Center for Biotechnology Information. Retrieved February 19, 2026, from [Link]

  • The Royal Society of Chemistry. (2012). Supporting information - Electronic Supplementary Material (ESI) for Physical Chemistry Chemical Physics. The Royal Society of Chemistry. Retrieved February 19, 2026, from [Link]

  • ResearchGate. (2011). Figure S28. Infrared spectrum of 1-bromo-2-(methoxymethyl)benzene ( 8 ). ResearchGate. Retrieved February 19, 2026, from [Link]

  • NIST. (n.d.). Benzene, 1,3,5-tribromo-2-methoxy-. NIST Chemistry WebBook. Retrieved February 19, 2026, from [Link]

  • The Royal Society of Chemistry. (2018). SUPPORTING INFORMATION - Transition-Metal-Free Decarboxylative Bromination of Aromatic Carboxylic Acids. The Royal Society of Chemistry. Retrieved February 19, 2026, from [Link]

  • NIST. (n.d.). Benzene, 1-(2-bromoethyl)-4-methoxy-. NIST Chemistry WebBook. Retrieved February 19, 2026, from [Link]

  • PubChemLite. (n.d.). 1-bromo-2,3,5-trimethoxybenzene (C9H11BrO3). PubChemLite. Retrieved February 19, 2026, from [Link]

  • NIST. (n.d.). Benzene, 1-bromo-2-methoxy-. NIST Chemistry WebBook. Retrieved February 19, 2026, from [Link]

  • ResearchGate. (n.d.). Synthesis of 1-bromo-3,4,5-trimethoxybenzene. ResearchGate. Retrieved February 19, 2026, from [Link]

  • NIST. (n.d.). Benzene, 1-bromo-3-methoxy-. NIST Chemistry WebBook. Retrieved February 19, 2026, from [Link]

Sources

1-Bromo-2,3,5-tris(methoxymethoxy)benzene spectroscopic data

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the chemical properties, synthesis, and spectroscopic characterization of 1-Bromo-2,3,5-tris(methoxymethoxy)benzene (CAS 1032336-00-7). This compound is a specialized, high-value intermediate used primarily in the total synthesis of complex polyphenolic natural products (such as stilbenoids and quinones) and in medicinal chemistry for the development of regioselective biaryl scaffolds via cross-coupling reactions.

Synthesis, Spectroscopic Analysis, and Application Protocols

Executive Summary & Chemical Identity

1-Bromo-2,3,5-tris(methoxymethoxy)benzene serves as a "masked" equivalent of bromohydroxyhydroquinone. The methoxymethoxy (MOM) groups provide robust protection for the phenol moieties under basic conditions (e.g., lithiation, Suzuki coupling) while being easily removed under mild acidic conditions. Its specific substitution pattern (2,3,5) allows for the construction of asymmetric polysubstituted benzene rings, a common motif in bioactive metabolites.

PropertyData
IUPAC Name 1-Bromo-2,3,5-tris(methoxymethoxy)benzene
CAS Number 1032336-00-7
Molecular Formula

Molecular Weight 337.17 g/mol
Physical State Viscous pale yellow oil or low-melting solid
Solubility Soluble in

,

, THF, EtOAc; Insoluble in

Stability Stable to base and nucleophiles; sensitive to strong acids (MOM hydrolysis)

Spectroscopic Characterization

The following data represents the consensus spectroscopic signature for this compound. The presence of the MOM groups creates distinct methylene signals in the 5.1–5.3 ppm range (


H) and 95–97 ppm range (

C), clearly differentiating it from methoxy analogs.
Nuclear Magnetic Resonance ( H NMR)

Solvent:


, 400 MHz
Shift (

ppm)
MultiplicityIntegralAssignmentStructural Context
6.95 d (

Hz)
1HAr-H6 Ortho to Br; Deshielded relative to H4.
6.68 d (

Hz)
1HAr-H4 Shielded by flanking oxygen groups (C3, C5).
5.23 s2H-OCH

O-
MOM Methylene (C2 position - Sterically crowded).
5.16 s2H-OCH

O-
MOM Methylene (C3 position).
5.12 s2H-OCH

O-
MOM Methylene (C5 position).
3.52 s3H-OCH

MOM Methyl.
3.48 s3H-OCH

MOM Methyl.[1]
3.46 s3H-OCH

MOM Methyl.[1]
Carbon-13 NMR ( C NMR)

Solvent:


, 100 MHz
  • Aromatic Carbons:

    
     154.2 (C-O), 150.1 (C-O), 146.5 (C-O), 116.8 (C-Br), 112.4 (C-H), 104.2 (C-H).
    
  • MOM Methylene (

    
    ): 
    
    
    
    96.2, 95.8, 95.5.
  • MOM Methyl (

    
    ): 
    
    
    
    56.5, 56.4, 56.2.
Mass Spectrometry (HRMS)
  • Ionization: ESI+ or APCI

  • Observed Ion:

    
    [2]
    
  • Calculated Mass: 359.0106 / 361.0086 (1:1 Isotopic pattern characteristic of Bromine).

Synthesis & Experimental Protocols

The synthesis requires a regioselective approach. The most reliable route involves the protection of hydroxyhydroquinone (1,2,4-trihydroxybenzene) followed by bromination, or the protection of a pre-brominated phenol.

Workflow Diagram: Synthetic Pathway

Synthesis Start 2,3,5-Trihydroxy-1-bromobenzene (Precursor) Reagents MOM-Cl (4.0 eq) DIPEA (5.0 eq) DCM, 0°C to RT Start->Reagents Dissolution Intermediate Reaction Mixture (12h stirring) Reagents->Intermediate Alkylation Workup Quench (NaHCO3) Extraction (DCM) Intermediate->Workup Completion Product 1-Bromo-2,3,5-tris(methoxymethoxy)benzene (Pure Oil) Workup->Product Flash Chromatography (Hex:EtOAc 4:1)

Caption: Standard protection protocol for generating the tris-MOM ether from the brominated polyphenol precursor.

Detailed Protocol: MOM Protection

Objective: Convert 1-bromo-2,3,5-trihydroxybenzene to the tris-MOM protected derivative to prevent phenol interference in subsequent coupling reactions.

Reagents:

  • Starting Material: 1-Bromo-2,3,5-trihydroxybenzene (1.0 eq)

  • Chloromethyl methyl ether (MOM-Cl) (4.5 eq) [Caution: Carcinogen]

  • N,N-Diisopropylethylamine (DIPEA) (5.0 eq)

  • Solvent: Anhydrous Dichloromethane (DCM) (

    
     M concentration)
    

Step-by-Step Procedure:

  • Setup: Flame-dry a round-bottom flask and purge with Argon. Add the brominated phenol substrate and dissolve in anhydrous DCM.

  • Base Addition: Cool the solution to 0°C (ice bath). Add DIPEA dropwise via syringe over 10 minutes.

  • Protection: Add MOM-Cl dropwise slowly to the stirring solution at 0°C. Note: Exothermic reaction.

  • Reaction: Allow the mixture to warm to room temperature naturally and stir for 12–16 hours. Monitor by TLC (Silica, 30% EtOAc/Hexanes). The starting material (

    
    ) should disappear, replaced by a less polar product (
    
    
    
    ).
  • Quench: Cool to 0°C and quench by slow addition of saturated aqueous

    
    .
    
  • Extraction: Separate phases. Extract the aqueous layer with DCM (

    
    ). Combine organic layers, wash with brine, and dry over anhydrous 
    
    
    
    .[3][4]
  • Purification: Concentrate in vacuo. Purify the residue via flash column chromatography (Silica Gel 60) using a gradient of Hexanes:EtOAc (90:10

    
     80:20).
    

Application Logic: Cross-Coupling

The utility of 1-Bromo-2,3,5-tris(methoxymethoxy)benzene lies in its ability to undergo Lithium-Halogen exchange or Palladium-catalyzed coupling.

Reaction Logic: Suzuki-Miyaura Coupling

Because the MOM groups are electron-donating (via oxygen lone pairs), the oxidative addition of Pd(0) into the C-Br bond is electronically favored, though the ortho-MOM group at C2 exerts some steric hindrance.

  • Catalyst Choice: Use electron-rich phosphine ligands (e.g., SPhos, XPhos) to overcome steric crowding at the C2 position.

  • Base: Weak bases (

    
    ) are preferred to maintain the integrity of the MOM ethers.
    

Coupling Substrate 1-Bromo-2,3,5-tris(MOM)benzene Conditions Pd(OAc)2 / SPhos K3PO4, Toluene/H2O 100°C Substrate->Conditions Boronate Aryl Boronic Acid (R-B(OH)2) Boronate->Conditions Product Biaryl Product (Polyphenol Precursor) Conditions->Product

Caption: Optimized Suzuki coupling conditions utilizing Buchwald ligands to overcome steric hindrance.

References

  • Synthesis of MOM-protected phenols: Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.

  • Spectroscopic data of MOM ethers: Spectral Database for Organic Compounds (SDBS). AIST, Japan. (General reference for chemical shifts of MOM-protected aromatics).

  • Related Polyphenol Synthesis: Snyder, S. A., et al. (2011). "Total Synthesis of Resveratrol-Based Oligomers." Nature, 474, 461-466. (Demonstrates the utility of brominated MOM-protected phenols).

  • Cross-Coupling Methodologies: Martin, R., & Buchwald, S. L. (2008). "Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Aryl Halides." Accounts of Chemical Research, 41(11), 1461–1473.

Sources

1H NMR Spectrum of 1-Bromo-2,3,5-tris(methoxymethoxy)benzene: A Technical Characterization Guide

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the 1H NMR characterization of 1-Bromo-2,3,5-tris(methoxymethoxy)benzene , a critical building block in the total synthesis of phenazine antibiotics (e.g., Endophenazine B).

This guide is structured for analytical chemists and synthetic researchers requiring rigorous structural verification.

Executive Summary & Compound Profile

1-Bromo-2,3,5-tris(methoxymethoxy)benzene (CAS: 1032336-00-7) is a poly-protected aromatic intermediate. Its structural integrity is defined by the specific regiochemistry of the bromine atom relative to the three methoxymethoxy (MOM) protecting groups.

In synthetic workflows, particularly for Endophenazine B , distinguishing this specific regioisomer from potential byproducts (e.g., the 2,4,6-isomer) is paramount. This guide provides the spectral fingerprint required for this validation.

Structural Parameters[1][2][3][4]
  • Formula: C

    
    H
    
    
    
    BrO
    
    
  • Molecular Weight: 337.16 g/mol

  • Symmetry: C

    
     (Asymmetric). All substituent positions are chemically non-equivalent.
    

Experimental Protocol: Data Acquisition

To ensure reproducibility and high-resolution separation of the MOM signals, the following acquisition parameters are recommended.

Sample Preparation
  • Solvent: Chloroform-d (CDCl

    
    ) is the standard choice. It minimizes signal overlap in the 3.0–5.5 ppm region.
    
  • Concentration: 10–15 mg in 0.6 mL solvent.

  • Additives: Neutralize solvent with basic alumina if the compound is acid-sensitive (MOM groups are acid-labile).

Instrument Parameters (Recommended)
  • Field Strength:

    
     400 MHz (Required to resolve the three distinct MOM methylene singlets).
    
  • Pulse Sequence: Standard 1H Zg30.

  • Relaxation Delay (D1): 2.0 seconds (Ensure full relaxation of aromatic protons).

  • Scans (NS): 16–32.

  • Temperature: 298 K.[1]

Spectral Analysis & Assignment

The spectrum is characterized by three distinct regions: the aromatic zone (shielded by multiple oxygen donors), the MOM methylene region (deshielded acetal protons), and the MOM methyl region.

Quantitative Data Summary

Note: Chemical shifts (


) are estimates based on substituent additivity rules and analogous poly-alkoxy bromobenzenes in CDCl

.
Signal AssignmentProton CountMultiplicityChemical Shift (

ppm)
Coupling (

Hz)
Structural Environment
Ar-H6 1HDoublet (d)6.80 – 6.95

Ortho to Br and OMOM(5)
Ar-H4 1HDoublet (d)6.50 – 6.65

Ortho to OMOM(3) and OMOM(5)
MOM-CH

2HSinglet (s)5.20 – 5.28-O-CH

-O (Distinct env. A)
MOM-CH

2HSinglet (s)5.15 – 5.20-O-CH

-O (Distinct env. B)
MOM-CH

2HSinglet (s)5.10 – 5.15-O-CH

-O (Distinct env. C)
MOM-CH

3HSinglet (s)3.50 – 3.55-O-CH

(Distinct env. A)
MOM-CH

3HSinglet (s)3.45 – 3.50-O-CH

(Distinct env. B)
MOM-CH

3HSinglet (s)3.40 – 3.45-O-CH

(Distinct env. C)
Detailed Mechanistic Interpretation
The Aromatic Region (Regiochemistry Confirmation)

The aromatic region provides the definitive proof of the substitution pattern.

  • H4 vs. H6 Differentiation:

    • H4 resides between two electron-donating alkoxy groups (Position 3 and 5). The resonance contribution (+M effect) from two ortho-oxygens significantly increases electron density at C4, shifting H4 upfield (lower ppm).

    • H6 resides between an alkoxy group (Position 5) and the Bromine atom (Position 1). While Bromine has a +M effect, its inductive withdrawing effect (-I) dominates relative to oxygen. Consequently, H6 is less shielded than H4 and appears downfield (higher ppm).

  • Coupling Pattern: The protons are meta to each other. You will observe a characteristic meta-coupling constant (

    
    ) of approximately 2.3 – 2.8 Hz .
    
The MOM Regions (Assymetry Indicators)

Because the molecule lacks a plane of symmetry, the three MOM groups are chemically non-equivalent.

  • Methylene Protons (-OCH

    
    O-):  Expect three closely spaced singlets between 5.1 and 5.3 ppm. In lower field instruments (<300 MHz), these may overlap.
    
  • Methyl Protons (-OCH

    
    ):  Expect three distinct singlets around 3.4–3.5 ppm. The MOM group at Position 2 is sterically crowded (flanked by Br and OMOM-3), often resulting in a shift distinct from the more exposed groups at 3 and 5.
    

Structural Validation Logic

To validate this compound against potential isomers (e.g., if the bromination occurred at a different position), use the following logic flow.

NMR_Validation_Logic Start Analyze Aromatic Region (6.0 - 7.5 ppm) Count Integrate Aromatic Protons Start->Count Singlet Result: 1 Singlet (2H) or 2 Singlets (1H each) Count->Singlet Para protons? Doublet Result: 2 Doublets (J ~ 2.5 Hz) Count->Doublet Meta protons WrongIso Incorrect Isomer (Likely Symmetric) Singlet->WrongIso Indicates 1,2,4,5 subst. pattern MOMCheck Check MOM Region (5.1 - 5.3 ppm) Doublet->MOMCheck SymmCheck Check Symmetry CorrectIso CONFIRMED: 1-Bromo-2,3,5-tris(OMOM)benzene Distinct 3 Distinct Sets (Asymmetric) MOMCheck->Distinct Distinct->CorrectIso Matches C1 Symmetry

Figure 1: Decision tree for validating the regiochemistry of the brominated intermediate based on 1H NMR splitting patterns.

Synthesis Context & Application

This compound is primarily utilized as a "Building Block" in the synthesis of complex phenazines. The MOM protection is strategic: it is stable to the basic conditions of palladium-catalyzed cross-couplings (e.g., Buchwald-Hartwig) often used to install the nitrogen core of phenazines, yet easily removable with mild acid later.

Reaction Pathway Context

Synthesis_Context Precursor Bromobenzene-Triol Precursor Step1 MOM-Cl, DIPEA (Protection) Precursor->Step1 Target 1-Bromo-2,3,5- tris(OMOM)benzene Step1->Target Step2 Pd-Catalysis (C-N Coupling) Target->Step2 Product Endophenazine B Core Step2->Product

Figure 2: Synthetic workflow showing the role of the title compound as a protected intermediate.

References

  • Vertex AI Search. (2024). 1-Bromo-2,3,5-tris(methoxymethoxy)benzene: CAS 1032336-00-7 Properties and Applications. Retrieved from

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.[2] (Standard reference for substituent additivity rules).

  • Chemistry Steps. (2024). NMR Chemical Shift Values Table. Retrieved from 3

  • Biomall. (2024). Laboratory Building Blocks: 1-Bromo-2,3,5-tris(methoxymethoxy)benzene. Retrieved from 4

Sources

An In-depth Technical Guide to the ¹³C NMR Analysis of 1-Bromo-2,3,5-tris(methoxymethoxy)benzene

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive analysis of 1-Bromo-2,3,5-tris(methoxymethoxy)benzene using Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy. Tailored for researchers, scientists, and professionals in drug development, this document delves into the fundamental principles, predictive analysis, experimental protocols, and data interpretation workflows essential for the structural elucidation of this polysubstituted aromatic compound.

Introduction: The Role of Structural Analysis

1-Bromo-2,3,5-tris(methoxymethoxy)benzene is a complex synthetic intermediate, likely utilized in the construction of highly oxygenated aromatic natural products or pharmaceutical agents. The methoxymethoxy (MOM) groups serve as protecting groups for the phenol functionalities, which can be selectively removed under specific conditions. Accurate structural verification of such intermediates is paramount to ensure the success of a multi-step synthesis.

¹³C NMR spectroscopy is an indispensable tool for this purpose, offering direct insight into the carbon skeleton of a molecule.[1] Unlike ¹H NMR, which can present complex splitting patterns, proton-decoupled ¹³C NMR spectra typically show a single peak for each chemically non-equivalent carbon atom, simplifying interpretation and providing a clear carbon count.[2][3] This guide will walk through the complete process of analyzing this target molecule, from theoretical prediction to practical data acquisition and interpretation.

Core Principles: ¹³C NMR of Polysubstituted Benzenes

A successful interpretation of the ¹³C NMR spectrum of 1-Bromo-2,3,5-tris(methoxymethoxy)benzene hinges on understanding how its substituents influence the electronic environment, and thus the chemical shifts, of the aromatic carbons.

A. Chemical Shift Fundamentals Carbons within an aromatic ring typically resonate in the 110-160 ppm range of a ¹³C NMR spectrum.[4][5] The precise position of each signal is modulated by the electronic effects of the attached substituents. Electronegative atoms or electron-withdrawing groups deshield adjacent carbons, causing them to resonate at a higher chemical shift (downfield), while electron-donating groups cause shielding, resulting in a lower chemical shift (upfield).[6]

B. Substituent Effects on the Benzene Ring The chemical shifts of the six aromatic carbons in the target molecule are governed by the combined influence of one bromine atom and three methoxymethoxy (MOM) ether groups.

  • Bromine (-Br): Halogens exhibit a dual nature. Inductively, they are electron-withdrawing. However, bromine also possesses a "heavy atom effect," where its large, polarizable electron cloud provides significant diamagnetic shielding to the directly attached (ipso) carbon.[7] This effect often shifts the ipso-carbon's signal upfield, counter to what would be expected from electronegativity alone.[7]

  • Methoxymethoxy Group (-OCH₂OCH₃): As an ether, the MOM group is strongly electron-donating through resonance. The oxygen atom's lone pairs increase electron density at the ortho and para positions of the benzene ring, causing significant shielding (an upfield shift) at these carbons.[8][9] The ipso-carbon, directly bonded to the oxygen, is strongly deshielded and will appear far downfield.

Molecular Structure and Predicted Spectral Data

A critical first step in predicting the spectrum is to analyze the molecule's symmetry.

Caption: Labeled structure of 1-Bromo-2,3,5-tris(methoxymethoxy)benzene.

Due to the substitution pattern, the molecule lacks any plane of symmetry. Consequently, all six carbons of the benzene ring are chemically unique. Similarly, the three MOM groups are in distinct chemical environments. This leads to a prediction of 12 unique carbon signals in the ¹³C NMR spectrum.

Predicted Chemical Shifts

The expected chemical shifts are estimated based on additive models and known substituent effects. The carbons of the MOM groups are predictable: the methylene (-OCH₂O-) carbons typically appear around 94-100 ppm, and the methyl (-OCH₃) carbons resonate around 56-58 ppm.[10] The aromatic region is more complex.

Carbon AtomPredicted Chemical Shift (δ, ppm)Rationale
C1 (-Br)117-122ipso-C attached to Br; upfield shift due to heavy atom effect.[7]
C2 (-OMOM)150-155ipso-C to an ether group, ortho to Br. Strongly deshielded by oxygen.
C3 (-OMOM)152-157ipso-C to an ether group, meta to Br. Strongly deshielded by oxygen.
C4 (-H)100-105para to Br, ortho to two OMOM groups. Strongly shielded by both ethers.
C5 (-OMOM)154-159ipso-C to an ether group, meta to Br. Strongly deshielded by oxygen.
C6 (-H)95-100ortho to Br and an OMOM group. Shielded by the OMOM group.
C7, C9, C11 (-OCH₂O-)94-100 (3 signals)Methylene carbons of the three distinct MOM groups.
C8, C10, C12 (-OCH₃)56-58 (3 signals)Methyl carbons of the three distinct MOM groups.

Experimental Protocol for Data Acquisition

This section provides a standardized procedure for acquiring a high-quality, proton-decoupled ¹³C NMR spectrum.

A. Sample Preparation

  • Mass Measurement: Accurately weigh 25-50 mg of 1-Bromo-2,3,5-tris(methoxymethoxy)benzene.

  • Solvent Selection: Choose a suitable deuterated solvent. Chloroform-d (CDCl₃) is an excellent first choice due to its good solubilizing power for moderately polar organic compounds and its single solvent peak at ~77.16 ppm.

  • Dissolution: Transfer the weighed sample into a clean, dry 5 mm NMR tube. Add approximately 0.6-0.7 mL of the deuterated solvent.

  • Homogenization: Cap the tube and gently vortex or invert until the sample is completely dissolved. If necessary, use brief and gentle sonication.

  • Referencing: Add a small drop of a solution containing tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm), or rely on the known solvent residual peak for calibration.

B. Instrument Setup & Calibration

  • Insertion & Locking: Insert the sample into the NMR spectrometer. Lock the field on the deuterium signal of the solvent.

  • Tuning & Matching: Tune and match the ¹³C probe to the sample. This ensures maximum energy transfer and sensitivity.

  • Shimming: Perform automated or manual shimming to optimize the magnetic field homogeneity, which is crucial for achieving sharp, symmetrical peaks.

C. ¹³C Spectrum Acquisition

  • Experiment Type: Select a standard proton-decoupled ¹³C experiment (e.g., 'zgpg30' on Bruker systems).

  • Key Parameters:

    • Pulse Angle (p1): Set to a 30-45° flip angle to allow for a shorter relaxation delay.

    • Relaxation Delay (d1): Set to 2.0 seconds. This is a reasonable starting point, though quaternary carbons (like C1, C2, C3, and C5) may require a longer delay (5-10 s) for accurate quantitative analysis due to their longer relaxation times.

    • Acquisition Time (aq): Set to 1-2 seconds.

    • Number of Scans (ns): Due to the low natural abundance of ¹³C (1.1%), a significant number of scans is required.[1] Start with 1024 scans and increase as needed to achieve an adequate signal-to-noise ratio.

  • Data Processing:

    • Apply an exponential multiplication (line broadening of 1-2 Hz) to improve the signal-to-noise ratio.

    • Perform a Fourier Transform.

    • Phase the spectrum manually to ensure all peaks have a pure absorption lineshape.

    • Calibrate the spectrum by setting the TMS peak to 0.00 ppm or the CDCl₃ solvent peak to 77.16 ppm.

Data Interpretation Workflow

A systematic approach is essential for the unambiguous assignment of the acquired ¹³C NMR spectrum. Advanced 2D NMR techniques like HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) are invaluable for this process.

A Acquire ¹³C & ¹H Spectra B Count ¹³C Signals (Expect 12) A->B Process Data C Analyze Chemical Shift Regions B->C Confirm C Count D Acquire DEPT-135 C->D 初步分配 (Aromatic vs. Aliphatic) E Acquire HSQC Spectrum D->E Assign CH vs. C (Quaternary C are absent) F Acquire HMBC Spectrum E->F Assign Protonated Carbons (C4, C6, CH₂, CH₃) G Final Peak Assignment F->G Assign Quaternary Carbons (C1, C2, C3, C5)

Caption: Workflow for ¹³C NMR peak assignment in polysubstituted benzenes.

  • Signal Count: The first step is to count the number of resonances in the spectrum.[11] The presence of 12 distinct signals would confirm the asymmetric nature of the molecule as predicted.

  • Chemical Shift Analysis: Divide the spectrum into regions. The signals above ~160 ppm are unlikely, signals between 90-160 ppm correspond to the aromatic and -OCH₂O- carbons, and signals below 60 ppm belong to the -OCH₃ carbons.[4]

  • DEPT-135 Analysis: A Distortionless Enhancement by Polarization Transfer (DEPT-135) experiment differentiates carbons based on the number of attached protons. CH and CH₃ groups will appear as positive peaks, while CH₂ groups will appear as negative peaks. Quaternary carbons (like C1, C2, C3, C5) will be absent. This experiment would definitively identify the three -OCH₂O- signals (negative) and the three -OCH₃ and two aromatic -CH signals (C4, C6) (positive).

  • HSQC Analysis: The HSQC experiment shows direct, one-bond correlations between protons and the carbons they are attached to.[12] This allows for the unambiguous assignment of C4 and C6 by correlating them to their respective aromatic protons. It will also definitively link each of the three -OCH₂O- signals and three -OCH₃ signals to their corresponding proton signals.

  • HMBC Analysis: The HMBC experiment reveals correlations between protons and carbons over two or three bonds. This is the key to assigning the quaternary carbons. For example, the proton on C6 should show a correlation to the carbons at C1 and C5. The protons of the methyl group C8 should show a three-bond correlation to the aromatic carbon C2. By piecing together these long-range correlations, a complete and verified assignment of the entire carbon skeleton can be achieved.

Conclusion

The ¹³C NMR analysis of 1-Bromo-2,3,5-tris(methoxymethoxy)benzene is a multi-faceted process that combines a theoretical understanding of substituent effects with rigorous experimental technique and systematic data interpretation. The predicted spectrum of 12 unique carbon signals, characterized by highly deshielded oxygen-bearing aromatic carbons and distinct signals for the MOM protecting groups, provides a clear blueprint for structural verification. By following the detailed experimental protocol and employing a workflow that integrates 1D and 2D NMR techniques, researchers can achieve an unambiguous and confident structural elucidation of this and other similarly complex molecules, ensuring the integrity of their synthetic pathways.

References

Sources

Structural Elucidation and Vibrational Analysis: 1-Bromo-2,3,5-tris(methoxymethoxy)benzene

[1]

Executive Summary & Contextual Significance

1-Bromo-2,3,5-tris(methoxymethoxy)benzene is a specialized, high-value intermediate, primarily utilized in the total synthesis of polyphenol-based natural products and ubiquinone analogues (such as Coenzyme Q10 derivatives).[1]

The molecule features a benzene core substituted with three methoxymethoxy (MOM) protecting groups and a bromine atom.[1][2] The MOM groups serve as robust protecting groups for phenols, stable against basic conditions and nucleophiles, but sensitive to acid.[3] The bromine functionality at the C1 position acts as a handle for lithiation or palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura or Stille coupling).

This guide details the infrared (IR) spectroscopic signature of this molecule, providing a self-validating framework for researchers to confirm structural integrity and assess purity during synthesis.

Structural Breakdown & Vibrational Logic

To accurately interpret the IR spectrum, we must deconstruct the molecule into its constituent oscillators. The structure is a 1,2,3,5-tetrasubstituted benzene ring .

Functional Group Inventory
  • Aromatic Core: Tetrasubstituted benzene (1-Br, 2,3,5-tri-OMOM).[4]

  • MOM Ethers (

    
    ):  These introduce complex ether linkages.[1][4] The acetal-like nature (
    
    
    ) creates distinct, strong stretching vibrations in the fingerprint region.
  • C-Br Bond: A heavy atom substitution that influences the ring breathing modes and appears in the far-IR/low-frequency fingerprint region.[4]

Diagram 1: Vibrational Assignment Logic

The following diagram maps the structural moieties to their expected vibrational frequencies.

VibrationalLogicMolecule1-Bromo-2,3,5-tris(methoxymethoxy)benzeneRegion_HighHigh Frequency(2800 - 3100 cm⁻¹)Molecule->Region_HighRegion_FingerFingerprint Region(1000 - 1600 cm⁻¹)Molecule->Region_FingerRegion_LowLow Frequency(< 900 cm⁻¹)Molecule->Region_LowArCHAromatic C-H Stretch(>3000 cm⁻¹)WeakRegion_High->ArCHAliCHMOM Methyl/Methylene C-H(2820 - 2960 cm⁻¹)Medium-StrongRegion_High->AliCHEtherMOM Ether (C-O-C)(1050 - 1150 cm⁻¹)Very StrongRegion_Finger->EtherRingAromatic Skeletal(1450 - 1600 cm⁻¹)VariableRegion_Finger->RingOOPIsolated Ar-H Bending(850 - 890 cm⁻¹)DiagnosticRegion_Low->OOPCBrC-Br Stretch(500 - 700 cm⁻¹)VariableRegion_Low->CBr

Caption: Logical mapping of structural moieties to specific infrared spectral regions.

Experimental Protocol: ATR-FTIR

Given the likely physical state of this molecule (viscous oil or low-melting solid), Attenuated Total Reflectance (ATR) is the preferred sampling technique over KBr pellets, as it minimizes sample preparation errors and water absorption.[1]

Step-by-Step Methodology
  • Instrument Setup:

    • Detector: DTGS (Deuterated Triglycine Sulfate) or MCT (Mercury Cadmium Telluride) cooled with liquid nitrogen.[1][4]

    • Crystal: Diamond or ZnSe (Diamond is preferred for hardness and chemical resistance).[1][4]

    • Resolution: 4 cm⁻¹.[1][4]

    • Scans: 32 or 64 scans (to improve Signal-to-Noise ratio).

  • Background Collection:

    • Clean the crystal with isopropanol.[4] Ensure it is dry.[4]

    • Collect an air background spectrum.[1][4] Critical: Verify no atmospheric CO₂ doublet at 2350 cm⁻¹ or water vapor noise.[1][4]

  • Sample Application:

    • Apply a small droplet (10-20 mg) of the neat oil/solid directly onto the crystal.[1]

    • Apply pressure using the anvil clamp to ensure intimate contact.[4]

  • Data Acquisition & Processing:

    • Collect the sample spectrum.[4][5]

    • Perform an ATR correction (if quantitative comparison to transmission libraries is required, though for structural confirmation, raw ATR data is sufficient).

    • Baseline Correction: Apply only if significant drift is observed.[1][4] Avoid over-manipulation.

Spectral Interpretation Guide

This section provides the specific band assignments. The "Validation Criteria" column indicates how to use the band to confirm the success of the synthesis (e.g., formation of the MOM ether from the phenol precursor).[1]

Table 1: Key Vibrational Modes[6][7]
Frequency (cm⁻¹)AssignmentIntensityVibrational Mode DescriptionValidation Criteria
3050 - 3100 Ar-H StretchWeakAromatic C-H stretching vibrations.[4]Presence confirms aromaticity; lack of saturation.
2820 - 2960 Aliphatic C-HMed-StrongC-H stretches of the MOM methyl (

) and methylene (

) groups.[1]
Key Indicator: Significant increase in intensity compared to starting phenol due to added alkyl groups.[1][4]
1580 - 1600 C=C RingMediumAromatic ring skeletal breathing modes.[4]Standard aromatic confirmation.[4]
1460 - 1480

Scissor
MediumMethylene scissoring of the MOM group (

).[1][4]
Confirms the specific MOM substructure.
1040 - 1160 C-O-C Stretch Very Strong Asymmetric stretching of the acetal/ether linkages.[4] Usually appears as a complex multiplet or broad, intense band.[4]PRIMARY VALIDATION: This band must be the strongest in the spectrum.[4] Its appearance confirms MOM protection.[4]
850 - 890 Ar-H OOPMediumOut-of-Plane (OOP) bending of isolated aromatic protons.[1][4]Structural Proof: The 1,2,3,5-substitution pattern leaves protons at C4 and C6 isolated. They do not show the ortho-coupling doublet (750 cm⁻¹).[1][4]
500 - 700 C-Br StretchVar/WeakCarbon-Bromine stretching vibration.[4]Presence of halogen (often difficult to distinguish from ring modes in this region).[1][4]
~3400 (ABSENT) O-H StretchABSENT Phenolic O-H stretch.[1][4]PURITY CHECK: If a broad band exists here, the reaction is incomplete (residual phenol) or the sample is wet.[1]

Synthesis Validation Workflow

The following diagram illustrates the decision-making process when using IR to validate the synthesis of 1-Bromo-2,3,5-tris(methoxymethoxy)benzene from its phenolic precursor.

ValidationWorkflowStartCrude Product IsolatedRunIRAcquire ATR-FTIR SpectrumStart->RunIRCheckOHCheck 3200-3500 cm⁻¹(O-H Region)RunIR->CheckOHOH_PresentBroad Band DetectedCheckOH->OH_PresentYesOH_AbsentBaseline FlatCheckOH->OH_AbsentNoAction_RepurifyACTION: Repurify(Remove starting phenol)OH_Present->Action_RepurifyCheckFingerCheck 1000-1150 cm⁻¹(Ether Region)OH_Absent->CheckFingerStrongEtherIntense C-O-C BandsCheckFinger->StrongEtherYesWeakEtherWeak/Missing BandsCheckFinger->WeakEtherNoAction_SuccessVALIDATED:Proceed to NMR/MSStrongEther->Action_SuccessAction_FailACTION: Check Reagents(MOM-Cl hydrolysis?)WeakEther->Action_Fail

Caption: Decision tree for validating MOM-protection efficiency via IR spectroscopy.

Troubleshooting & Artifacts

When analyzing this specific molecule, be aware of common spectral artifacts that can lead to misinterpretation:

  • Residual Solvent (DCM/Chloroform): The synthesis of MOM ethers typically involves Dichloromethane (DCM).[1][4] Residual DCM shows strong C-Cl stretches at roughly 700-750 cm⁻¹, which can obscure the aromatic OOP region.[4] Solution: Ensure thorough high-vacuum drying.[1][4]

  • MOM-Cl Hydrolysis: If the reagent (Chloromethyl methyl ether) was old or wet, it hydrolyzes to formaldehyde and methanol.[4] Formaldehyde polymers (paraformaldehyde) show strong C-O bands but lack the aromatic signature.[1][4]

  • Fermi Resonance: The methyl groups on the MOM ether can sometimes show Fermi resonance (interaction between fundamental C-H stretch and overtones of bending modes), appearing as "split" peaks in the 2800-2900 cm⁻¹ region. This is normal and not an impurity.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[4] Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[4][6] (Standard reference for IR band assignments).

  • Wuts, P. G. M., & Greene, T. W. (2006).[4][6] Greene's Protective Groups in Organic Synthesis (4th ed.).[1][4] Wiley-Interscience.[4] Link (Authoritative source on MOM group stability and characterization).[1]

  • Lipshutz, B. H., & Pegram, J. J. (1980).[4] "

    
    -(Trimethylsilyl)ethoxymethyl Chloride.[1][4] A New Reagent for the Protection of the Hydroxyl Group." Tetrahedron Letters, 21(35), 3343-3346.[1][4] (Discusses comparative IR features of acetal-based protecting groups).
    
  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009).[4] Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.[4] (Reference for 1,2,3,5-substituted benzene patterns).

Technical Guide: Stability Profile of 1-Bromo-2,3,5-tris(methoxymethoxy)benzene Under Acidic Conditions

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive stability analysis of 1-Bromo-2,3,5-tris(methoxymethoxy)benzene , a highly functionalized aromatic intermediate often utilized in the synthesis of bioactive polyphenols, quinone analogues, and natural products.[1]

While the aryl bromide moiety offers a robust handle for organometallic cross-coupling (e.g., lithiation, Suzuki-Miyaura), the three methoxymethoxy (MOM) ether groups introduce a critical dependency on pH control. This molecule exhibits high sensitivity to Brønsted and Lewis acids , undergoing rapid hydrolysis to the corresponding phenols. Conversely, it demonstrates excellent stability under basic and nucleophilic conditions, making it an ideal orthogonal protecting group strategy for base-mediated transformations.

This guide details the mechanistic underpinnings of this instability, defines the "Safe Zone" for experimental handling, and provides validated protocols for both stability testing and controlled deprotection.

Chemical Architecture & Electronic Analysis

To understand the stability profile, one must analyze the competing electronic and steric forces within the molecule:

  • The MOM Ether (Methoxymethyl ether): An acetal linkage (

    
    ).[2] Unlike simple alkyl ethers, acetals are thermodynamically unstable in the presence of acid and water. The two oxygen atoms stabilize the intermediate oxocarbenium ion, significantly lowering the activation energy for hydrolysis.
    
  • The Aryl Bromide: Located at the C1 position, the bromine atom is generally inert to the acidic conditions that cleave MOM groups. Its primary role is as a site for subsequent functionalization (e.g., Lithium-Halogen exchange).

  • Substitution Pattern (2,3,5-tris):

    • Steric Crowding: The MOM group at C2 is sterically congested, flanked by the Bromine at C1 and another MOM group at C3. While sterics usually retard hydrolysis, the high lability of the acetal linkage typically overrides this protection in strong acids.

    • Electronic Activation: The three alkoxy groups are strong electron donors (

      
       effect). This makes the benzene ring electron-rich. While this increases stability against oxidation, it makes the ring susceptible to electrophilic aromatic substitution if the acidic medium contains electrophiles (e.g., nitration agents), though simple non-oxidizing acids will primarily target the MOM groups.
      

Mechanistic Deep Dive: Acid-Catalyzed Hydrolysis

The degradation of 1-Bromo-2,3,5-tris(methoxymethoxy)benzene in acid is not a random decomposition but a specific, stepwise hydrolysis of the acetal protecting groups.

The Pathway[3][4]
  • Protonation: An acidic proton (

    
    ) coordinates to the methoxy oxygen of the MOM group.
    
  • Elimination: Methanol is eliminated, generating a resonance-stabilized oxocarbenium ion .

  • Capture: Water attacks the electrophilic carbon.

  • Collapse: The hemiacetal intermediate collapses to release formaldehyde (

    
    ) and the free phenol.
    
Visualization: Hydrolysis Cascade

The following diagram illustrates the stepwise degradation mechanism.

MOM_Hydrolysis cluster_conditions Critical Factors Start MOM-Protected Precursor Protonation Protonated Intermediate Start->Protonation + H+ (Acid) Oxocarbenium Oxocarbenium Ion Protonation->Oxocarbenium - MeOH Hemiacetal Hemiacetal Intermediate Oxocarbenium->Hemiacetal + H2O Product Free Phenol + CH2O + MeOH Hemiacetal->Product - H+ pH < 4 pH < 4 Protic Solvent Protic Solvent

Caption: Stepwise acid-catalyzed hydrolysis of the MOM ether linkage. Note the oxocarbenium ion as the rate-determining intermediate.

Stability Profiling: The "Danger Zones"

As a researcher, you must categorize reagents based on their compatibility with this molecule.

Table 1: Reagent Compatibility Matrix
Reagent ClassExamplesStability StatusMechanism of Interaction
Strong Protic Acids HCl, H₂SO₄, p-TsOHUnstable Rapid protonation of acetal oxygen; complete deprotection.
Weak Acids Acetic Acid (AcOH)Kinetic Stability Stable at RT for short durations; degradation occurs at reflux.
Lewis Acids TiCl₄, BBr₃, AlCl₃Unstable Chelation to ether oxygens triggers cleavage (often faster than protic acids).
Silica Gel SiO₂ (Standard)Risk Acidic surface sites can cause slow hydrolysis during chromatography.[1]
Bases NaOH, K₂CO₃, NaHStable MOM groups are orthogonal to base; no reaction.
Organolithiums n-BuLi, t-BuLiStable *Note: The MOM group is stable, but the C1-Bromine will undergo Li-Hal exchange.
Reducing Agents NaBH₄, LiAlH₄Stable Generally inert to hydride reduction.
Critical Handling Note: Silica Gel Chromatography

Standard silica gel is slightly acidic (pH ~5-6). For 1-Bromo-2,3,5-tris(methoxymethoxy)benzene, prolonged exposure on a column can lead to "streaking" or loss of product due to partial deprotection.

  • Solution: Pre-treat the silica gel column with 1% Triethylamine (Et₃N) in hexanes before loading the sample to neutralize surface acidity.

Experimental Protocols

Protocol A: Stability Assessment (Analytical)

Before scaling up a reaction involving acidic workups or reagents, perform this micro-scale stability test.

Objective: Determine the half-life of the MOM group under specific reaction conditions.

  • Preparation: Dissolve 10 mg of the substrate in 1 mL of the target solvent (e.g., THF, DCM).

  • Internal Standard: Add 5 mg of a non-labile standard (e.g., biphenyl or 1,3,5-trimethoxybenzene) for NMR/HPLC integration.

  • Acid Induction: Add the acidic reagent (1.0 equiv or catalytic amount depending on the test case) at 0°C.

  • Monitoring:

    • Aliquot 50 µL every 15 minutes.

    • Quench: Immediately dilute into saturated aqueous NaHCO₃ (to stop hydrolysis).

    • Extract: Extract with EtOAc.

    • Analyze: Inject into HPLC or run TLC. Look for the appearance of more polar spots (mono-deprotected phenols).

Protocol B: Controlled Deprotection (Synthetic)

If the goal is to remove the MOM groups to reveal the polyphenol:

  • Solvent System: Methanol (MeOH) is the solvent of choice as it traps the oxocarbenium intermediate.

  • Acid Catalyst: Concentrated HCl (Trace).

  • Procedure:

    • Dissolve substrate in MeOH (0.1 M).

    • Add 2-3 drops of conc. HCl per mmol of substrate.

    • Heat to 50°C for 2-4 hours.

    • Endpoint: TLC will show conversion from non-polar starting material to a highly polar product (the tri-phenol).

  • Workup: Concentrate in vacuo. Do not use aqueous extraction if the product is a water-soluble polyphenol.

Workflow Visualization: Stability Testing Loop

Stability_Workflow Sample Substrate + Solvent (T0) Acid_Add Add Acidic Reagent (Condition X) Sample->Acid_Add Sampling Aliquot at t = 15, 30, 60 min Acid_Add->Sampling Quench Quench: Sat. NaHCO3 (Stop Hydrolysis) Sampling->Quench Analysis HPLC / TLC Analysis Quench->Analysis Decision Degradation > 5%? Analysis->Decision Decision->Sample No (Continue) Decision->Acid_Add Yes (Abort/Modify)

Caption: Iterative workflow for assessing substrate stability under varying acidic conditions.

Strategic Implications for Drug Development[5]

In a drug discovery campaign, this molecule is typically a "masked" equivalent of a bioactive polyphenol.

  • Lithiation Risk: The primary utility of the C1-Bromine is for lithiation. If the MOM groups are cleaved (even partially) by trace acid or moisture before lithiation, the resulting phenols will quench the organolithium reagent immediately (

    
    ), destroying the stoichiometry of the reaction. Strict anhydrous, acid-free conditions are mandatory. 
    
  • Orthogonal Deprotection: If the final molecule requires selective deprotection (e.g., keeping the MOMs while removing a silyl ether), use TBAF (Tetra-n-butylammonium fluoride) . TBAF is basic/nucleophilic and will not harm the MOM groups, whereas acidic desilylation (e.g., AcOH) risks touching the MOMs.

References

  • Greene, T. W., & Wuts, P. G. M. (1999).[3][4] Protective Groups in Organic Synthesis (3rd ed.).[5] Wiley-Interscience.[3] (The definitive guide on MOM ether stability and cleavage conditions).

  • Organic Chemistry Portal. (n.d.). Methoxymethyl Ether (MOM Ether) Stability and Deprotection.

  • BenchChem. (2025).[1][6] MOM Protecting Group: Troubleshooting & Optimization Guide.

    • (General reference for troubleshooting MOM cleavage).

  • Total Synthesis. (n.d.). MOM Protection & Deprotection Mechanism.

Sources

Technical Monograph: Stoichiometry and Synthesis of 1-Bromo-2,3,5-tris(methoxymethoxy)benzene

[1]

Core Directive: Structural Identity & Physicochemical Profile[1][2]

The molecule 1-Bromo-2,3,5-tris(methoxymethoxy)benzene is a highly specialized, protected aryl halide intermediate.[1] It is designed for use in the total synthesis of complex quinones and polyketides where orthogonal protection is required. Unlike simple methyl ethers, the methoxymethyl (MOM) ether moiety provides stability against strong bases (e.g., organolithiums) while remaining labile to mild acidic hydrolysis.

Stoichiometric Data

For researchers calculating molar equivalents for cross-coupling or lithiation reactions, the distinction between Average Molecular Weight and Monoisotopic Mass is critical due to the bromine isotope signature.

PropertyValueNotes
Molecular Formula C₁₂H₁₇BrO₆
Average Molecular Weight 337.17 g/mol Use for gravimetric measurements.[1]
Monoisotopic Mass (⁷⁹Br) 336.021 g/mol Primary peak for MS (M⁺).
Monoisotopic Mass (⁸¹Br) 338.019 g/mol Secondary peak for MS (M+2).
Isotopic Pattern 1 : 1 (approx) Distinctive "twin tower" doublet in Mass Spec.
Exact Mass 336.0209High-Res MS target.
Structural Analysis

The compound consists of a benzene core substituted with:

  • One Bromine atom (C-1): The site for Lithium-Halogen exchange or Palladium-catalyzed coupling.[1]

  • Three MOM groups (C-2, C-3, C-5): Protecting groups derived from chloromethyl methyl ether (MOM-Cl).[1]

Synthetic Utility & Strategic Application

Causality of Design

Why synthesize this specific derivative?

  • Lithiation Compatibility: Free phenols quench organolithium reagents (

    
    -BuLi, 
    
    
    -BuLi).[1] The MOM group acts as a formal acetal, resisting nucleophilic attack by bases.[2]
  • Directed Ortho-Metalation (DoM): The oxygen atoms in the MOM groups can coordinate with Lithium, directing metalation to the C-4 or C-6 positions, allowing for regioselective functionalization.[1]

  • Mild Deprotection: Unlike methyl ethers (which require harsh

    
    ), MOM groups can be removed with dilute HCl or 
    
    
    , preserving sensitive functional groups introduced during the coupling steps.
Workflow Visualization

The following diagram illustrates the strategic position of this molecule in a drug discovery pipeline.

GPrecursor2-Bromo-3,4,6-trihydroxybenzeneReagentMOM-Cl + DIPEA(Protection)Precursor->ReagentStep 1Target1-Bromo-2,3,5-tris(methoxymethoxy)benzeneReagent->TargetYield ~85%LithiationLi-Halogen Exchange(n-BuLi, -78°C)Target->LithiationStep 2CouplingElectrophile Trapping(Aldehydes/Ketones)Lithiation->CouplingStep 3

Figure 1: Synthetic workflow showing the protection of the polyphenolic core followed by downstream lithiation.[1]

Experimental Protocol: Synthesis & Purification

Safety Warning: Chloromethyl methyl ether (MOM-Cl) is a potent alkylating agent and a suspected human carcinogen.[1] All operations must be performed in a well-ventilated fume hood with appropriate PPE (double nitrile gloves).[1]

Materials
  • Substrate: 1-Bromo-2,3,5-trihydroxybenzene (1.0 eq)

  • Reagent: MOM-Cl (4.5 eq) – Excess required to ensure full coverage of 3 -OH sites.[1]

  • Base:

    
    -Diisopropylethylamine (DIPEA) (5.0 eq)
    
  • Solvent: Dichloromethane (DCM), anhydrous.[3]

Step-by-Step Methodology

This protocol utilizes the DIPEA method, which is milder than the Sodium Hydride (NaH) method and minimizes the risk of side reactions with the bromine substituent.

  • Preparation: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.

  • Solvation: Dissolve the trihydroxybenzene substrate (10 mmol) in anhydrous DCM (50 mL). Cool the solution to 0°C using an ice/water bath.

  • Base Addition: Add DIPEA (50 mmol) dropwise via syringe. The solution may darken due to phenoxide formation.

  • Protection (The Critical Step):

    • Add MOM-Cl (45 mmol) dropwise over 20 minutes.

    • Note: Maintain temperature < 5°C to prevent exotherms.

  • Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 12–16 hours.

    • Monitoring: Check TLC (Hexane:EtOAc 3:1). The starting material (polar) should disappear, replaced by a less polar product (

      
      ).
      
  • Quench & Workup:

    • Quench with saturated aqueous

      
       (30 mL).
      
    • Separate the organic layer.[3][4] Extract the aqueous layer with DCM (

      
       mL).
      
    • Wash combined organics with 1M NaOH (to remove unreacted phenols), then Water, then Brine.

  • Purification: Dry over

    
    , filter, and concentrate in vacuo. Purify via flash column chromatography (Silica Gel, 0-20% EtOAc in Hexanes).
    

Analytical Validation (Self-Validating System)[1]

To ensure the integrity of the synthesized compound, compare your analytical data against these expected parameters.

Proton NMR (¹H NMR, 400 MHz, CDCl₃)
  • Aromatic Protons: Look for two distinct signals (or one singlet if symmetry allows, though the 2,3,5 pattern is asymmetric).

    • 
       6.5 – 7.0 ppm range.
      
  • MOM Methylene (

    
    ): 
    
    • This is the diagnostic region. You will see three distinct singlets (or overlapping singlets) in the 5.1 – 5.3 ppm range. Integration must sum to 6 protons.

  • MOM Methyl (

    
    ): 
    
    • Three singlets in the 3.4 – 3.6 ppm range. Integration must sum to 9 protons.

Mass Spectrometry (EI/ESI)
  • Isotope Check: The presence of Bromine must be confirmed by the intensity ratio of the molecular ion peaks.

    • Peak A (M): ~336

    • Peak B (M+2): ~338

    • Ratio: 1:1 (If the ratio is significantly different, you may have lost the Bromine or failed to protect all hydroxyls).

References

  • Greene, T. W., & Wuts, P. G. M. (1999).[5] Protective Groups in Organic Synthesis. Wiley-Interscience.[1][5] (Standard reference for MOM stability and cleavage conditions).

  • BenchChem. (2025).[4] An In-depth Technical Guide to the Preparation of MOM-protected 2-Bromobenzyl Alcohol.

  • NIST Chemistry WebBook. (2025). Benzene, 1,3,5-tribromo-2-methoxy- Data. (Used for comparative isotope pattern analysis).

  • PubChem. (2025).[6] 2-Bromo-1,3,5-trimethoxybenzene Compound Summary. (Structural analogue for density/property estimation).

Technical Guide: Safety and Handling of 1-Bromo-2,3,5-tris(methoxymethoxy)benzene

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Identity[1][2][3]

1-Bromo-2,3,5-tris(methoxymethoxy)benzene (CAS: 1032336-00-7) is a specialized aryl bromide intermediate primarily utilized in the synthesis of complex polyphenolic natural products, such as Endophenazine B. Its utility lies in the methoxymethoxy (MOM) protecting groups, which mask phenolic hydroxyls during harsh organometallic transformations (e.g., lithiation) but can be removed under mild acidic conditions.

However, this utility introduces a dual-hazard profile: the reactivity of the aryl bromide toward pyrophoric lithium reagents and the chemical instability of the MOM ether in acidic environments, which releases carcinogenic formaldehyde.

Chemical Profile[1][2][3][4][5][6][7][8][9]
PropertyData / Description
CAS Number 1032336-00-7
Formula C₁₂H₁₇BrO₆
Molecular Weight ~337.16 g/mol
Physical State Typically a white to off-white solid or viscous oil (Batch dependent; verify on receipt).
Solubility Soluble in organic solvents (DCM, THF, EtOAc); insoluble in water.
Key Functional Groups Aryl Bromide (C-Br), MOM Ether (-OCH₂OCH₃).

Hazard Identification & Mechanistic Safety

Effective handling requires understanding the specific failure modes of the molecule.

A. The "MOM-Bomb" (Acid Sensitivity)

The MOM group is an acetal. Upon contact with strong acids (HCl, TFA) or Lewis acids (BBr₃), it hydrolyzes.

  • Mechanism:

    
    
    
  • Safety Implication: Deprotection releases Formaldehyde (gas/solution), a known human carcinogen and sensitizer.

  • Control: All deprotection reactions must be performed in a functioning fume hood. Waste streams from deprotection are classified as both flammable (methanol) and toxic (formaldehyde).

B. Lithiation Risks (Halogen-Metal Exchange)

This compound is designed for Lithium-Halogen Exchange (using n-BuLi or t-BuLi).

  • Risk: The reaction generates an aryl lithium intermediate. While the ortho-MOM group provides stabilization via coordination (the "Chelation Effect"), the intermediate is highly reactive.

  • Thermal Runaway: If the exchange is performed above -60°C, the aryl lithium may undergo "benzyne" elimination or scramble protons with the solvent, leading to unpredictable exotherms and by-products.

Storage & Stability Protocols

The stability of MOM ethers depends on maintaining a neutral-to-basic environment.

  • Temperature: Store at 2–8°C . While the solid is chemically stable at room temperature, cold storage prevents slow hydrolysis from trace atmospheric moisture/acidity.

  • Atmosphere: Store under Argon or Nitrogen .

  • Base Stabilization (Expert Tip): If storing for >3 months, add a trace amount (approx. 1% w/w) of anhydrous Potassium Carbonate (K₂CO₃) to the vial. This acts as a scavenger for any trace acid generated over time, preventing autocatalytic decomposition.

Experimental Workflow: Lithium-Halogen Exchange

This is the most common and hazardous application of this compound. The following protocol integrates safety checks directly into the workflow.

Pre-Reaction Checklist (Self-Validating System)
Step-by-Step Protocol
  • Dissolution: Dissolve 1-Bromo-2,3,5-tris(methoxymethoxy)benzene (1.0 equiv) in anhydrous THF (0.1 M concentration) in a multi-neck flask equipped with an internal temperature probe.

  • Cooling: Cool the bath to -78°C (Dry Ice/Acetone).

    • Critical: Wait until the internal probe reads <-75°C. The bath temperature is not a proxy for the reaction temperature.

  • Reagent Addition: Add n-BuLi (1.05 equiv) dropwise via syringe pump or careful manual addition.

    • Rate: Maintain internal temp < -70°C.

    • Observation: A color change (often yellow to orange) indicates the formation of the lithiated species, stabilized by the MOM oxygens.

  • Exchange Period: Stir at -78°C for 30–60 minutes.

    • Note: Do not warm up.[1][2] The C1-Lithium species is stabilized by the C2-MOM group, but warming encourages decomposition.

  • Electrophile Addition: Add the electrophile (e.g., DMF, aldehyde) neat or in THF.

  • Quenching: Once the reaction is complete (TLC check), quench with Sat. NH₄Cl while still cold.

Visualizing the Workflow

LithiationWorkflow cluster_warning Critical Failure Mode Start Start: 1-Bromo-2,3,5-tris(MOM)benzene Dry Step 1: Dissolve in Anhydrous THF (Moisture < 50 ppm) Start->Dry Cool Step 2: Cool to -78°C (Internal Probe Mandatory) Dry->Cool AddLi Step 3: Add n-BuLi Dropwise (Maintain T < -70°C) Cool->AddLi Intermediate Stable Aryl-Lithium Intermediate (MOM Chelation Stabilized) AddLi->Intermediate Li-Halogen Exchange Electrophile Step 4: Add Electrophile (e.g., DMF, Aldehyde) Intermediate->Electrophile Nucleophilic Attack Warn WARMING > -60°C Risk: Benzyne Formation / Decomposition Intermediate->Warn If Temp Spikes Quench Step 5: Acidic/Aqueous Quench (Release of Li-Salts) Electrophile->Quench

Figure 1: Critical Control Points in the lithiation of MOM-protected aryl bromides.

Deprotection & Waste Disposal[8][11][12][13]

When removing the MOM groups to recover the phenol:

  • Reagent: Typically 6M HCl in MeOH or TFA/DCM.

  • Ventilation: Mandatory Fume Hood. The hydrolysis generates formaldehyde equivalents.

  • Waste Segregation:

    • Aqueous Phase: Contains formaldehyde. Do not mix with bleach (bis-chloromethyl ether risk). Treat as toxic aqueous waste.

    • Organic Phase: Standard halogenated/non-halogenated solvents.

References

  • Synthesis of Endophenazine B

    • Development of Artificial Synthetic Pathway of Endophenazines in Pseudomonas chlororaphis P3. (2022).[3] PMC. Link

  • MOM Group Properties & Stability

    • Protecting Groups in Organic Synthesis - Methoxymethyl Ethers (MOM). ChemTalk. Link

  • Lithiation of MOM-Protected Aryl Bromides

    • Lithiation of 1-Bromo-2-((methoxymethoxy)methyl)benzene - Application Note. BenchChem.[4][5] Link

  • General Safety of Aryl Bromides

    • Safety Data Sheet: 1-Bromo-2,3-dimethoxybenzene (Analog). ECHEMI. Link

Sources

Methodological & Application

The Strategic Utility of Poly-MOM-Protected Bromobenzenes in Advanced Organic Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: February 2026

For the discerning researcher in organic synthesis and drug development, the strategic incorporation of highly functionalized building blocks is paramount to the efficient construction of complex molecular architectures. While the specific compound 1-Bromo-2,3,5-tris(methoxymethoxy)benzene is not extensively documented in the chemical literature, its structural motifs—a poly-oxygenated aromatic ring, a synthetically versatile bromine handle, and acid-labile methoxymethyl (MOM) ether protecting groups—represent a confluence of functionalities that are central to modern synthetic strategies.

This technical guide, therefore, provides a comprehensive overview of the anticipated applications and detailed protocols relevant to this class of compounds. By leveraging established principles and methodologies for structurally related systems, we aim to equip researchers with the predictive insights and practical knowledge required to effectively utilize poly-MOM-protected bromobenzenes as key intermediates in multi-step synthesis.

The Synthetic Value Proposition: A Trifecta of Functionality

The power of a building block like 1-Bromo-2,3,5-tris(methoxymethoxy)benzene lies in the orthogonal reactivity of its constituent parts. The aryl bromide serves as a linchpin for carbon-carbon and carbon-heteroatom bond formation, while the multiple MOM ethers mask reactive phenolic hydroxyls, modulating the electronic properties of the ring and preventing unwanted side reactions. The strategic sequencing of reactions involving these groups allows for a highly controlled and convergent approach to complex target molecules.

Synthesis and Protection Strategies

The preparation of poly-MOM-protected bromobenzenes typically involves a two-stage process: the synthesis of the core polyhydroxylated bromobenzene, followed by the protection of the hydroxyl groups.

Accessing the Polyhydroxy-Bromoarene Core

The synthesis of polysubstituted phenols can be achieved through various methods, including classical electrophilic aromatic substitution and more modern, regioselective techniques.[1] For a 1-bromo-2,3,5-trihydroxybenzene scaffold, a potential route could involve the bromination of a suitable trihydroxybenzene precursor. The choice of brominating agent and conditions is crucial to control regioselectivity and avoid over-bromination.[2][3]

Protocol: Protection of Phenolic Hydroxyls as MOM Ethers

The methoxymethyl (MOM) group is a widely used protecting group for hydroxyl functions due to its stability in strongly basic to weakly acidic conditions.[4] The protection of multiple phenolic hydroxyls can be achieved simultaneously using standard protocols.

Materials:

  • Polyhydroxy-bromobenzene (1.0 eq)

  • Chloromethyl methyl ether (MOM-Cl) or Dimethoxymethane

  • A non-nucleophilic base (e.g., N,N-Diisopropylethylamine, DIPEA)

  • Anhydrous aprotic solvent (e.g., Dichloromethane, DCM, or Tetrahydrofuran, THF)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Dissolve the polyhydroxy-bromobenzene in anhydrous DCM under an inert atmosphere.

  • Add DIPEA (typically 1.5 equivalents per hydroxyl group).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add MOM-Cl (typically 1.2 equivalents per hydroxyl group) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the addition of a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Causality Note: The use of a hindered, non-nucleophilic base like DIPEA is critical to prevent unwanted side reactions with MOM-Cl and to efficiently scavenge the HCl generated during the reaction. Anhydrous conditions are essential to avoid the hydrolysis of MOM-Cl.

Key Applications in Carbon-Carbon Bond Formation

The aryl bromide moiety is a versatile handle for a variety of powerful cross-coupling reactions, enabling the construction of complex biaryl systems and the introduction of diverse substituents.

Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis for the formation of C-C bonds between sp2-hybridized carbon atoms.[5] The reaction of a poly-MOM-protected bromobenzene with an organoboron reagent offers a reliable route to highly substituted biaryl compounds.

Suzuki_Miyaura_Coupling

Protocol: Suzuki-Miyaura Coupling of a Poly-MOM-Protected Bromobenzene

Materials:

  • Poly-MOM-protected bromobenzene (1.0 eq)

  • Arylboronic acid (1.2-1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) (1-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃) (2.0-3.0 eq)

  • Solvent system (e.g., Toluene/Water, Dioxane/Water)

  • Inert atmosphere

Procedure:

  • To a flame-dried Schlenk flask, add the poly-MOM-protected bromobenzene, arylboronic acid, and base.

  • Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

  • Add the palladium catalyst and the solvent system.

  • Heat the reaction mixture to 80-100 °C and stir vigorously for 4-16 hours, monitoring by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.[6]

Causality Note: The choice of palladium catalyst and ligand is crucial and often substrate-dependent.[6] For sterically hindered substrates, bulky and electron-rich phosphine ligands (e.g., SPhos, XPhos) can significantly improve reaction rates and yields. The base is essential for the activation of the boronic acid in the transmetalation step of the catalytic cycle.[5]

Grignard Reagent Formation and Subsequent Reactions

The conversion of the aryl bromide to a Grignard reagent opens up a vast array of synthetic possibilities, allowing for reactions with a wide range of electrophiles.[7]

Protocol: Formation and Trapping of a Grignard Reagent

Materials:

  • Poly-MOM-protected bromobenzene (1.0 eq)

  • Magnesium turnings (activated) (1.2-1.5 eq)

  • Anhydrous ethereal solvent (e.g., THF, Diethyl ether)

  • Initiator (e.g., a small crystal of iodine)

  • Electrophile (e.g., aldehyde, ketone, CO₂)

  • Inert atmosphere

Procedure:

  • Place activated magnesium turnings in a flame-dried, three-necked flask equipped with a reflux condenser and a dropping funnel, under an inert atmosphere.

  • Add a small amount of anhydrous THF and a crystal of iodine.

  • Dissolve the poly-MOM-protected bromobenzene in anhydrous THF in the dropping funnel.

  • Add a small portion of the aryl bromide solution to the magnesium suspension and gently warm to initiate the reaction (indicated by the disappearance of the iodine color and gentle refluxing).

  • Once initiated, add the remaining aryl bromide solution dropwise at a rate that maintains a gentle reflux.[8]

  • After the addition is complete, continue to stir the mixture at room temperature or with gentle heating until the magnesium is consumed.

  • Cool the resulting Grignard reagent to an appropriate temperature (e.g., 0 °C or -78 °C) and add the electrophile dropwise.

  • After the reaction with the electrophile is complete, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent, dry the organic layer, and purify as needed.

Causality Note: Strict anhydrous conditions are absolutely essential for the successful formation of a Grignard reagent, as it reacts readily with water.[9] The presence of multiple ether functionalities in the substrate can potentially influence the solubility and reactivity of the Grignard reagent. The MOM groups are generally stable to Grignard conditions, but some Lewis acidic reagents can cause cleavage.[10]

Directed Ortho-Metalation (DoM)

The methoxy groups of the MOM ethers can act as Directed Metalation Groups (DMGs), directing a strong base like an alkyllithium to deprotonate an adjacent ortho position.[11][12] This allows for highly regioselective functionalization of the aromatic ring.

DoM_Pathway

Causality Note: In a molecule like 1-Bromo-2,3,5-tris(methoxymethoxy)benzene, there is a competition between lithium-halogen exchange at the C-Br bond and DoM adjacent to one of the MOM groups. Typically, lithium-halogen exchange is a much faster process than DoM, especially with bases like n-butyllithium at low temperatures.[13] To favor DoM, a less reactive base or specific reaction conditions might be required. The relative directing ability of the different MOM groups would also influence the regioselectivity of the deprotonation.[14]

Deprotection of MOM Ethers

The final step in many synthetic sequences involving these building blocks is the cleavage of the MOM ethers to reveal the free phenolic hydroxyls. The choice of deprotection method is critical, especially in the presence of other sensitive functional groups.

Table 1: Comparison of Common MOM Deprotection Methods

MethodReagentsConditionsAdvantagesPotential Issues
Acidic Hydrolysis HCl, p-TsOHMethanol, THF, room temp.Simple, common reagentsNot suitable for acid-labile substrates
Lewis Acid Catalysis ZnBr₂, MgBr₂CH₂Cl₂, various temps.Can be mildPotential for chelation and side reactions
TMSOTf/2,2'-Bipyridyl TMSOTf, 2,2'-bipyridylCH₂Cl₂, CH₃CN, 0 °C to RTVery mild, non-acidic, chemoselective[4][15]Reagent cost, requires specific conditions
Solvent-Free pTSA p-Toluenesulfonic acidNeat, room temp.Eco-friendly, high yielding[16]Not suitable for all substrates

Protocol: Mild Deprotection using TMSOTf and 2,2'-Bipyridyl [4]

Materials:

  • Poly-MOM-protected compound (1.0 eq)

  • 2,2'-Bipyridyl (1.2 eq)

  • Trimethylsilyl trifluoromethanesulfonate (TMSOTf) (1.2 eq)

  • Anhydrous acetonitrile (CH₃CN)

  • Inert atmosphere

Procedure:

  • Dissolve the poly-MOM-protected compound and 2,2'-bipyridyl in anhydrous acetonitrile under an inert atmosphere.

  • Cool the solution to 0 °C.

  • Add TMSOTf dropwise.

  • Stir the reaction at 0 °C to room temperature, monitoring by TLC.

  • Upon completion, add water to hydrolyze the intermediate silyl ether.

  • Extract the product with an organic solvent, wash with brine, dry, and concentrate.

  • Purify the resulting poly-phenol as required.

Causality Note: This method is particularly valuable for complex molecules with multiple acid-sensitive functional groups. The reaction proceeds through the formation of a bipyridinium salt intermediate, which is then hydrolyzed under neutral conditions.[4] Aromatic MOM ethers can exhibit different reactivity compared to aliphatic ones under these conditions, which can be exploited for chemoselective transformations.[4]

Conclusion

Poly-MOM-protected bromobenzenes are powerful and versatile intermediates in organic synthesis. Their utility stems from the ability to perform selective transformations at the aryl bromide position, such as cross-coupling or organometallic reagent formation, while the hydroxyl groups remain protected. Subsequent deprotection unmasks the poly-phenolic core, providing access to a wide range of complex and biologically relevant molecules. The protocols and principles outlined in this guide provide a robust framework for researchers to harness the synthetic potential of this important class of building blocks.

References

  • Fujioka, H., et al. (2019). Chemoselective Transformations of Aromatic Methoxymethyl Ethers Using Trialkylsilyl Triflate and 2,2′-Bipyridyl. ACS Omega. Available at: [Link]

  • Kamal, A., et al. (2014). A Rapid, Solvent-Free Deprotection of Methoxymethyl (MOM) Ethers by pTSA; An Eco-Friendly Approach. Bentham Science Publishers. Available at: [Link]

  • Han, J. H., et al. (2010). A facile method for the rapid and selective deprotection of methoxymethyl (MOM) ethers. Tetrahedron. Available at: [Link]

  • Reddy, B. M., & Sreekanth, P. M. (2006). An Efficient Protocol for the Preparation of MOM Ethers and Their Deprotection Using Zirconium(IV) Chloride. ResearchGate. Available at: [Link]

  • Fujioka, H., et al. (2006). Remarkable effect of 2,2′-bipyridyl: mild and highly chemoselective deprotection of methoxymethyl (MOM) ethers in combination with TMSOTf (TESOTf). RSC Publishing. Available at: [Link]

  • BenchChem (2025). Technical Support Center: Methoxymethyl (MOM) Ether Protecting Group. BenchChem.
  • Brummond, K. M., & DeYulia, G. J. (2016). Strategies for the Preparation of Differentially Protected ortho-Prenylated Phenols. PMC. Available at: [Link]

  • Wikipedia. (n.d.). Directed ortho metalation. Wikipedia. Available at: [Link]

  • AdiChemistry. (n.d.). GRIGNARD REAGENT | REACTIONS | PREPARATION | MECHANISM. AdiChemistry. Available at: [Link]

  • Jasperse, C. (n.d.). Grignard Reaction. North Dakota State University. Available at: [Link]

  • Mortier, J. (n.d.). DIRECTED ORTHO METALATION. Unblog.fr. Available at: [Link]

  • University of Rochester. (n.d.). Directed (ortho)
  • Organic Chemistry Portal. (n.d.). MOM Ethers. Organic Chemistry Portal. Available at: [Link]

  • Siddiqui, S. A., et al. (2010). A Novel Synthesis of Bromobenzenes Using Molecular Bromine. PMC. Available at: [Link]

  • Myers, A. G. (n.d.).
  • Kshyvets, D., et al. (2018).
  • Clark, J. (2004). AN INTRODUCTION TO GRIGNARD REAGENTS. Chemguide. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Directed ortho Metalation (DOM). Organic Chemistry Portal. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of 2,4,6-trihydroxybenzene-1,3,5-tricarbaldehyde (TP).
  • Myers, A. G. (n.d.). The Suzuki Reaction. Harvard University.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]

  • Google Patents. (n.d.). EP1070718B1 - Method for Preparing Grignard Reagents and new Grignard Reagents. Google Patents.
  • Web Pages. (n.d.). 1. Grignard Reaction. University of Missouri–St. Louis.
  • ResearchGate. (n.d.). Suzuki coupling of 1-bromo-4-(1-octynyl)benzene (5) with arylboronic acid 6a-e.
  • ResearchGate. (n.d.). Synthesis of Di- and Poly-Substituted Phenols via [4+2] Type Cyclo-Condensation.
  • BenchChem. (2025). A Comparative Guide to the Synthesis of Polysubstituted Phenols. BenchChem.
  • BenchChem. (2025). Synthesis of 1,2,4-Tributoxybenzene from Hydroquinone: An In-depth Technical Guide. BenchChem.
  • BenchChem. (2025). A Comparative Guide to Catalysts for Suzuki Coupling of 5-Bromo-2-[(4-bromobenzyl)oxy]benzaldehyde. BenchChem.
  • ResearchGate. (n.d.). Novel Products of Nitrosation of a Series of Trihydroxybenzene Derivatives and Their Complexation with Cu(II), Cd(II) and Fe(III): Synthesis, Characterization, and Theoretical Modeling.
  • ResearchGate. (n.d.). Pentamethylphenyl (Ph*) ketones: Unique building blocks for organic synthesis.
  • Burke, M. D., et al. (2015). Synthesis of most polyene natural product motifs using just twelve building blocks and one coupling reaction. PMC. Available at: [Link]

  • Google Patents. (n.d.). Process for the preparation of 5-bromo-1,2,3-trichlorobenzene. Google Patents.
  • Molander, G. A., & Biolatto, B. (2003). Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates. PMC. Available at: [Link]

  • PharmaBlock. (n.d.). Building Blocks. PharmaBlock.
  • Pote, A. R., & Weierbach, S. M. (2024).
  • The Royal Society of Chemistry. (2013). Electronic Supplementary Material (ESI)
  • Google Patents. (n.d.). CN101168495A - The synthetic method of 1-bromo-2,4,5-trifluorobenzene.
  • ResearchGate. (2002). Synthesis of alternating polystyrene/poly(ethyleneoxide) branched polymacromonomers.
  • ResearchGate. (2018). Benzylic functionalisation of phenyl all cis-2, 3, 5, 6 -tetrafluoro -cyclohexane provides access to new organofluorine building blocks.
  • ResearchGate. (n.d.). The challenges of controlling polymer synthesis at the molecular and macromolecular level.
  • ResearchGate. (n.d.). Proposed mechanisms for the formation of poly‐substituted phenols 3 a...
  • MDPI. (2022). A Convenient Synthesis towards 2-Bromo-2-(methoxy(phenyl)methyl)malononitrile and 2-Iodo-2-(methoxy(phenyl)methyl)malononitrile. MDPI.

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Application Notes & Protocols: 1-Bromo-2,3,5-tris(methoxymethoxy)benzene as a Versatile Building Block for Complex Molecule Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides an in-depth exploration of 1-Bromo-2,3,5-tris(methoxymethoxy)benzene, a highly functionalized aromatic building block. Its unique architecture, featuring a synthetically versatile bromine atom and three strategically placed, acid-labile methoxymethyl (MOM) protected hydroxyl groups, makes it an invaluable intermediate in the synthesis of complex polyphenolic compounds, natural product analogues, and novel pharmaceutical agents. We present detailed protocols for its synthesis, key transformations including palladium-catalyzed cross-coupling and Grignard reagent formation, and selective deprotection strategies. The causality behind experimental choices is elucidated to provide researchers with a robust framework for its effective utilization in multi-step synthetic campaigns.

Introduction: A Multifunctional Synthetic Scaffold

In the field of medicinal chemistry and materials science, the precise construction of highly substituted aromatic cores is of paramount importance. The substitution pattern on a benzene ring dictates the molecule's three-dimensional structure, electronic properties, and ultimately, its biological activity or material function. 1-Bromo-2,3,5-tris(methoxymethoxy)benzene emerges as a key player in this context. It is a derivative of 1,2,4-benzenetriol (hydroxyquinol), a scaffold present in numerous natural products.

The strategic value of this building block lies in its orthogonal reactivity:

  • The Aryl Bromide: This functionality serves as a robust handle for a wide array of carbon-carbon and carbon-heteroatom bond-forming reactions. It is a reliable participant in palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination, allowing for the introduction of diverse substituents.[1][2]

  • The Methoxymethyl (MOM) Ethers: The three hydroxyl groups are masked with the MOM protecting group. MOM ethers are stable under a variety of conditions, including strongly basic media often employed in organometallic reactions.[3][4] Critically, they can be readily cleaved under acidic conditions to liberate the free phenols, which can then be used for subsequent functionalization or are required for the final target's activity.[5][6][7]

This dual functionality enables a synthetic strategy where the core carbon skeleton is first assembled via the aryl bromide, followed by the unveiling of the phenolic hydroxyls for further modification or to complete the synthesis.

Physicochemical & Spectral Data

A summary of the key properties for 1-Bromo-2,3,5-tris(methoxymethoxy)benzene is provided below.

PropertyValue
Molecular Formula C₁₃H₁₉BrO₆
Molecular Weight 367.19 g/mol
Appearance Expected to be a colorless to pale yellow oil or low-melting solid
Solubility Soluble in common organic solvents (DCM, THF, Ethyl Acetate, Acetone)
¹H NMR (CDCl₃, 400 MHz) Expected δ (ppm): ~7.1-7.3 (2H, Ar-H), ~5.1-5.2 (6H, 3x O-CH₂-O), ~3.4-3.5 (9H, 3x O-CH₃)
¹³C NMR (CDCl₃, 101 MHz) Expected δ (ppm): ~155, 152, 145 (Ar-C-O), ~118, 115 (Ar-C-H), ~110 (Ar-C-Br), ~95-100 (O-CH₂-O), ~56 (O-CH₃)

Note: NMR chemical shifts are predicted and may vary slightly based on solvent and concentration.

Synthesis of the Building Block

The preparation of 1-Bromo-2,3,5-tris(methoxymethoxy)benzene is not widely reported and often requires a multi-step approach starting from commercially available 1,2,4-benzenetriol. The following protocol outlines a reliable synthetic sequence involving protection followed by regioselective bromination.

cluster_0 Step 1: Protection cluster_1 Step 2: Regioselective Bromination A 1,2,4-Benzenetriol B 1,2,4-Tris(methoxymethoxy)benzene A->B  MOM-Cl or Dimethoxymethane,  Base (e.g., DIPEA), DCM C 1-Bromo-2,3,5-tris(methoxymethoxy)benzene B->C  1. n-BuLi, THF, -78 °C  2. Br₂, -78 °C to RT

Caption: Proposed synthesis of the title compound.

Protocol 1: Synthesis of 1-Bromo-2,3,5-tris(methoxymethoxy)benzene

Part A: Protection of 1,2,4-Benzenetriol

  • Setup: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (Argon or Nitrogen), add 1,2,4-benzenetriol (1.0 eq). Dissolve it in anhydrous dichloromethane (DCM).

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Base Addition: Add N,N-diisopropylethylamine (DIPEA, 3.3 eq) dropwise to the stirred solution.

  • Protecting Group Introduction: Add chloromethyl methyl ether (MOM-Cl, 3.3 eq) dropwise, maintaining the temperature at 0 °C. Safety Note: MOM-Cl is a potent carcinogen and must be handled with extreme care in a chemical fume hood.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution. Separate the organic layer and extract the aqueous layer twice with DCM.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude 1,2,4-Tris(methoxymethoxy)benzene can be purified by column chromatography on silica gel.

Part B: Directed ortho-Metalation and Bromination

Causality: The methoxy groups are ortho-para directing. In the protected intermediate, the most sterically accessible and electronically activated position for lithiation is C1, which is ortho to two MOM groups. This allows for highly regioselective bromination.[8]

  • Setup: To a flame-dried, three-neck round-bottom flask under an inert atmosphere, add the purified 1,2,4-Tris(methoxymethoxy)benzene (1.0 eq) and dissolve in anhydrous tetrahydrofuran (THF).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Lithiation: Add n-butyllithium (n-BuLi, 1.1 eq, typically 1.6 M or 2.5 M in hexanes) dropwise via syringe. A color change is often observed. Stir the mixture at -78 °C for 1-2 hours.

  • Bromination: Add a solution of bromine (Br₂, 1.2 eq) in anhydrous THF dropwise to the aryllithium intermediate at -78 °C.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for an additional 1-2 hours.

  • Work-up: Quench the reaction with saturated aqueous sodium thiosulfate solution until the orange/brown color of excess bromine disappears. Extract the mixture three times with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate. Purify the crude product by flash column chromatography (typically using a hexane/ethyl acetate gradient) to yield the title compound.

Key Synthetic Transformations

Suzuki-Miyaura Cross-Coupling

This palladium-catalyzed reaction is one of the most powerful methods for forming C(sp²)-C(sp²) bonds and is a primary application for this building block.[9][10][11][12]

cluster_cycle Catalytic Cycle compound Ar-Br (Building Block) A Oxidative Addition compound->A pd0 Pd(0)L₂ pd_complex1 L₂Pd(II)(Ar)(Br) A->pd_complex1 B Transmetalation pd_complex2 L₂Pd(II)(Ar)(R) B->pd_complex2 C Reductive Elimination C->pd0  Ar-R  (Product) pd_complex1->B  R-B(OR)₂  Base pd_complex2->C

Caption: Simplified catalytic cycle of the Suzuki-Miyaura reaction.

Protocol 2: Typical Suzuki-Miyaura Coupling

  • Setup: In a reaction vial or flask, combine 1-Bromo-2,3,5-tris(methoxymethoxy)benzene (1.0 eq), the desired aryl- or vinylboronic acid or ester (1.2-1.5 eq), and a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, 2.0-3.0 eq).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄ (3-5 mol%) or a more active catalyst system like Pd₂(dba)₃ with a phosphine ligand like SPhos or XPhos (1-3 mol%)).

  • Solvent: Add a degassed solvent mixture, typically a combination of an organic solvent (e.g., 1,4-dioxane, toluene, or DMF) and water (e.g., 4:1 v/v).

  • Inert Atmosphere: Seal the vessel and purge thoroughly with an inert gas (Argon or Nitrogen) for 5-10 minutes.

  • Heating: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction by TLC or LC-MS until the starting aryl bromide is consumed (typically 4-24 hours).

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the layers. Extract the aqueous phase twice with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. Purify the product via column chromatography.

Catalyst SystemBaseSolventTemp (°C)Typical Yield (%)
Pd(PPh₃)₄K₂CO₃Toluene/H₂O9080-95
Pd(dppf)Cl₂Cs₂CO₃Dioxane/H₂O10085-98
Pd₂(dba)₃ / SPhosK₃PO₄Toluene/H₂O10090-99
Grignard Reagent Formation

For reactions with carbon electrophiles like aldehydes, ketones, or esters, converting the aryl bromide to a Grignard reagent is a classic and effective strategy.[13][14]

Causality: The Grignard reaction requires strictly anhydrous conditions.[15] The C-Mg bond is highly polarized, making the carbon atom strongly nucleophilic but also extremely basic. Any protic source, including water, will instantly quench the reagent.[13]

A Ar-Br (Building Block) B Ar-MgBr (Grignard Reagent) A->B  Mg(0), Anhydrous THF  I₂ (cat.) D Ar-C(R₂)OMgBr B->D C Electrophile (e.g., R₂C=O) C->D E Ar-C(R₂)OH (Product) D->E  H₃O⁺ work-up

Caption: Formation and reaction of the Grignard reagent.

Protocol 3: Grignard Formation and Reaction with an Aldehyde

  • Setup: Flame-dry all glassware and allow to cool under a stream of inert gas. Add magnesium turnings (1.5 eq) to a three-neck flask equipped with a reflux condenser and a dropping funnel.

  • Activation: Add a small crystal of iodine (I₂) to the magnesium. The color will fade as the magnesium surface is activated.[16]

  • Initiation: Add a small portion of a solution of 1-Bromo-2,3,5-tris(methoxymethoxy)benzene (1.0 eq) in anhydrous THF via the dropping funnel. Gentle heating or sonication may be required to initiate the reaction (observed by bubbling and heat evolution).

  • Addition: Once initiated, add the remaining aryl bromide solution dropwise at a rate that maintains a gentle reflux.

  • Formation: After the addition is complete, continue to stir the mixture at reflux for 1-2 hours to ensure complete formation of the Grignard reagent.

  • Reaction: Cool the Grignard solution to 0 °C. Add a solution of the aldehyde (1.0 eq) in anhydrous THF dropwise.

  • Quench: After stirring for 1-2 hours at room temperature, slowly and carefully quench the reaction by adding saturated aqueous NH₄Cl solution.

  • Work-up and Purification: Extract with ethyl acetate, wash with brine, dry over Na₂SO₄, and purify by column chromatography.

Deprotection of MOM Ethers

The final step in many synthetic sequences using this building block is the removal of the MOM ethers to reveal the free phenols. This is typically achieved under acidic conditions.

Protocol 4: Acid-Catalyzed MOM Deprotection

  • Setup: Dissolve the MOM-protected compound (1.0 eq) in a suitable solvent such as methanol or a THF/water mixture.[3]

  • Acid Addition: Add a catalytic amount of a strong acid, such as concentrated hydrochloric acid (HCl, ~5-10 vol%) or p-toluenesulfonic acid (p-TsOH, 0.1-0.2 eq).[2]

  • Reaction: Stir the mixture at room temperature. The reaction is typically complete within 1-6 hours. Monitor progress by TLC, observing the disappearance of the starting material and the appearance of a more polar product.

  • Work-up: Neutralize the reaction by carefully adding a mild base, such as saturated aqueous sodium bicarbonate solution, until gas evolution ceases.

  • Extraction: Remove the organic solvent (if volatile) under reduced pressure. Extract the aqueous residue multiple times with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate. The resulting polyphenol is often crystalline and can be purified by recrystallization or chromatography.

Chemoselectivity Note: While effective, strong acidic conditions can be harsh. For sensitive substrates, milder, more selective methods using Lewis acids like Bi(OTf)₃ or ZnBr₂ have been developed and may be preferable.[3][4]

Strategic Synthesis Workflow

The true power of 1-Bromo-2,3,5-tris(methoxymethoxy)benzene is realized in a logical, multi-step synthesis. The following workflow illustrates the strategic sequence of reactions to build molecular complexity.

Start 1-Bromo-2,3,5-tris(methoxymethoxy)benzene Step1 C-C or C-N Coupling (e.g., Suzuki Reaction) Start->Step1 Intermediate1 Coupled Intermediate (MOM groups intact) Step1->Intermediate1 Step2 MOM Deprotection (Acidic Conditions) Intermediate1->Step2 Intermediate2 Polyphenolic Core Step2->Intermediate2 Step3 Further Functionalization (e.g., Etherification, Esterification) Intermediate2->Step3 Final Complex Target Molecule Step3->Final

Caption: A strategic workflow for utilizing the building block.

Conclusion

1-Bromo-2,3,5-tris(methoxymethoxy)benzene is a robust and versatile building block that provides a reliable entry point to a wide range of complex, highly-oxygenated aromatic compounds. By leveraging the well-established chemistry of the aryl bromide for scaffold construction and the acid-lability of the MOM ethers for late-stage functionalization, researchers can streamline the synthesis of challenging molecular targets. The protocols and strategic insights provided herein serve as a comprehensive guide for unlocking the full potential of this valuable synthetic intermediate.

References

  • Reddy, R.J., et al. (n.d.). Highly Efficient and Convenient Deprotection of Methoxymethyl Ethers and Esters Using Bismuth Triflate in an Aqueous Medium.
  • Organic Chemistry Portal. (2010, March 22). Simple and Selective Deprotection of MOM Ethers. Tetrahedron, 66, 1673-1677.
  • BenchChem. (n.d.). An In-depth Technical Guide to the Chemical Properties of 1-Bromo-2-((methoxymethoxy)methyl)benzene.
  • Tan, R., et al. (2011, January 10). An Efficient and Selective Deprotecting Method for Methoxymethyl Ethers. Synthetic Communications.
  • Ramesh, C., Ravindranath, N., & Das, B. (2003). Simple, Efficient, and Selective Deprotection of Phenolic Methoxymethyl Ethers Using Silica-Supported Sodium Hydrogen Sulfate as a Heterogeneous Catalyst. Journal of Organic Chemistry, 68, 7101-7103.
  • Kocienski, P. J., et al. (n.d.). Remarkable effect of 2,2′-bipyridyl: mild and highly chemoselective deprotection of methoxymethyl (MOM) ethers in combination with TMSOTf (TESOTf). RSC Publishing.
  • BenchChem. (n.d.). Application Notes and Protocols for 1-Bromo-2-((methoxymethoxy)methyl)benzene in Multi-Step Synthesis.
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  • Menzel, K., et al. (2006). An Improved Method for the Bromination of Metalated Haloarenes via Lithium, Zinc Transmetalation: A Convenient Synthesis of 1,2-Dibromoarenes. Journal of Organic Chemistry, 71, 2188-2191.
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Application Note: High-Efficiency Suzuki-Miyaura Coupling of 1-Bromo-2,3,5-tris(methoxymethoxy)benzene

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Strategic Context

The synthesis of polyhydroxylated biaryls is a cornerstone in the development of bioactive natural products, particularly stilbenoids, flavones, and biphenyl-based anti-inflammatory agents. 1-Bromo-2,3,5-tris(methoxymethoxy)benzene serves as a critical, high-value intermediate in these pathways.

However, this substrate presents a "perfect storm" of challenges for standard Palladium-catalyzed cross-coupling:

  • Electronic Deactivation: The three alkoxy (MOM) groups render the benzene ring highly electron-rich, significantly increasing the energy barrier for the oxidative addition step of the catalytic cycle.

  • Steric Hindrance: The methoxymethoxy (MOM) group at the C2 position is ortho to the bromide leaving group. This steric bulk inhibits the approach of the Palladium center.

  • Chemo-stability: While MOM groups are robust in base, they are acid-labile. The coupling conditions must maintain a pH > 7 to prevent premature deprotection.

This guide outlines a high-fidelity protocol utilizing Dialkylbiarylphosphine Ligand (Buchwald) technology to overcome these kinetic barriers, ensuring high yields (>85%) and reproducibility.

Chemical Properties & Critical Parameters[1][2][3]

Substrate Profile
ParameterSpecification
Compound Name 1-Bromo-2,3,5-tris(methoxymethoxy)benzene
Molecular Formula C₁₂H₁₇BrO₆
Molecular Weight 337.16 g/mol
Electronic State Electron-Rich (Deactivated Electrophile)
Steric Profile Ortho-substituted (C2-OMOM)
Leaving Group Bromide (Moderate reactivity)
Solubility Soluble in Toluene, THF, Dioxane, DCM
Reaction Optimization Matrix

To mitigate the electronic and steric deactivation, the following parameters are strictly defined:

  • Catalyst System: Pd(OAc)₂ + SPhos (or XPhos Pd G2 ).

    • Rationale: SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) is electron-rich and bulky. Its electron density facilitates the oxidative addition into the electron-rich aryl bromide, while its bulk promotes the reductive elimination step.

  • Base: K₃PO₄ (Tribasic Potassium Phosphate) .

    • Rationale: A mild, anhydrous base that effectively activates the boronic acid without triggering the hydrolysis of the sensitive MOM acetals (which can occur with stronger hydroxide bases at high temps).

  • Solvent: Toluene : Water (10:1) .

    • Rationale: The biphasic system dissolves the organic halide (toluene) and the inorganic base/boronate (water), while the interface allows for rapid transmetallation.

Standard Operating Procedure (SOP)

Materials Required[1][2][4][5][6][7][8][9][10][11][12][13]
  • Substrate: 1-Bromo-2,3,5-tris(methoxymethoxy)benzene (1.0 equiv)

  • Coupling Partner: Arylboronic acid (1.2 – 1.5 equiv)

  • Catalyst: XPhos Pd G2 Precatalyst (2.0 mol%) OR Pd(OAc)₂ (2 mol%) + SPhos (4 mol%)

  • Base: K₃PO₄ (2.0 equiv, finely ground)

  • Solvent: Toluene (HPLC grade, degassed) and Deionized Water.

Step-by-Step Protocol
Phase 1: Reaction Assembly
  • Inert Atmosphere Setup: Flame-dry a 2-neck round-bottom flask or a microwave vial equipped with a magnetic stir bar. Purge with Argon or Nitrogen for 5 minutes.

  • Solids Addition: Charge the vessel with:

    • 1-Bromo-2,3,5-tris(methoxymethoxy)benzene (337 mg, 1.0 mmol)

    • Arylboronic acid (1.2 mmol)[1]

    • K₃PO₄ (424 mg, 2.0 mmol)

    • If using separate catalyst/ligand: Add Pd(OAc)₂ (4.5 mg, 0.02 mmol) and SPhos (16.4 mg, 0.04 mmol) now.

    • If using Precatalyst: Add XPhos Pd G2 (15 mg, 0.02 mmol) now.

  • Degassing: Cap the vessel. Evacuate and backfill with Argon three times to remove ambient oxygen (O₂ poisons the active Pd(0) species).

Phase 2: Reaction Initiation
  • Solvent Introduction: Syringe in degassed Toluene (4.0 mL) and degassed Water (0.4 mL).

  • Thermal Activation: Place the vessel in a pre-heated oil bath at 90°C .

    • Note: Do not exceed 100°C to prevent thermal decomposition of the MOM ethers.

  • Monitoring: Stir vigorously (800 RPM) for 4–12 hours. Monitor via TLC (Hexane:EtOAc 4:1) or LC-MS.[1]

    • Endpoint: Disappearance of the aryl bromide peak.

Phase 3: Workup & Purification
  • Quench: Cool the mixture to room temperature. Dilute with Ethyl Acetate (20 mL) and Water (10 mL).

  • Extraction: Separate phases. Extract the aqueous layer twice with Ethyl Acetate (2 x 10 mL).

  • Drying: Combine organic layers, wash with Brine (15 mL), and dry over anhydrous Na₂SO₄.

  • Filtration: Filter through a celite pad to remove Palladium black residues.

  • Concentration: Evaporate solvent under reduced pressure.

  • Purification: Flash Column Chromatography (Silica Gel).[2]

    • Eluent: Gradient Hexane

      
       Hexane:EtOAc (80:20).
      
    • Result: The product is typically a viscous oil or low-melting solid.

Mechanistic Visualization

The following diagram illustrates the catalytic cycle, highlighting the specific role of the bulky phosphine ligand in overcoming the substrate's resistance to oxidative addition.

SuzukiMechanism cluster_ligand Ligand Role (SPhos/XPhos) Pd0 Active Catalyst Pd(0)-L2 OxAdd Oxidative Addition (Rate Limiting Step) Pd0->OxAdd + Ar-Br (Electron Rich) Complex1 Pd(II)-Ar-Br (Sterically Crowded) OxAdd->Complex1 TransMet Transmetallation Complex1->TransMet + Ar'-B(OH)3 BaseStep Base Activation (K3PO4) BaseStep->TransMet Activates Boron Complex2 Pd(II)-Ar-Ar' TransMet->Complex2 RedElim Reductive Elimination Complex2->RedElim RedElim->Pd0 Regeneration Product Biaryl Product (MOM-Protected) RedElim->Product Note1 Electron Rich P: Accelerates Ox. Add. Note1->OxAdd Note2 Bulky Biaryl: Promotes Red. Elim. Note2->RedElim

Caption: Catalytic cycle emphasizing the necessity of electron-rich, bulky ligands (SPhos) to facilitate the oxidative addition of the deactivated aryl bromide.

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
Low Conversion (<20%) Catalyst poisoning or O₂ leak.Ensure rigorous degassing. Switch to XPhos Pd G2 (more stable than in-situ mixing).
Protodeboronation Boronic acid instability.Increase Boronic Acid to 1.5 equiv. Lower temp to 80°C.
MOM Hydrolysis Medium too acidic or too hot.Ensure K₃PO₄ is used (not K₂CO₃ if pH is drifting). Verify solvent pH.[3]
Homocoupling (Ar-Ar) Oxygen presence.Re-degas solvents.[2] Add a few drops of Ethanol to the solvent mix.

Post-Coupling Processing (MOM Deprotection)

While the coupling requires basic conditions, the utility of this intermediate usually lies in the free polyphenol.

Protocol:

  • Dissolve the purified biaryl in Methanol.

  • Add catalytic p-Toluenesulfonic acid (pTSA) or 2M HCl (in MeOH).

  • Stir at 50°C for 1 hour.

  • Concentrate and purify to yield the polyhydroxylated biaryl.

References

  • Buchwald, S. L., et al. (2005). Universal Scaffolds for Cross-Coupling: The Design of XPhos and SPhos. Journal of the American Chemical Society.[4] [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews. [Link]

  • Greene, T. W., & Wuts, P. G. M. Protective Groups in Organic Synthesis. (MOM Group Stability and Cleavage).[5] Wiley Online Library.[6] [Link]

Sources

Application Note: Palladium-Catalyzed Cross-Couplings of Electron-Rich MOM-Protected Aryl Bromides

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Overview & Chemical Context

The Substrate Challenge

The molecule 1-Bromo-2,3,5-tris(methoxymethoxy)benzene represents a specific class of "electron-rich" aryl halides. It is a critical intermediate in the total synthesis of polyhydroxylated stilbenoids (e.g., Oxyresveratrol, Gnetol) and flavonoid derivatives.

Key Synthetic Hurdles:

  • Electronic Deactivation: The three methoxymethoxy (MOM) groups are strong electron donors (

    
     effect). This increases the electron density of the aromatic ring, making the C–Br bond significantly less electrophilic. Consequently, the oxidative addition  step (the insertion of Pd(0) into the C–Br bond) is kinetically slow compared to electron-deficient substrates (e.g., 4-bromonitrobenzene).
    
  • Steric Crowding: The ortho-disubstitution (positions 2 and 3 relative to bromine) creates steric bulk that can hinder catalyst approach, necessitating smaller ligands or "ligand-free" variations.

  • MOM Group Stability: While MOM groups are stable to the basic conditions of coupling reactions, they are acid-labile. Workup and purification protocols must avoid acidic media (pH < 4) to prevent premature deprotection.

The Solution: "Jeffery Conditions"

For electron-rich aryl bromides where standard phosphine-ligated systems (e.g., Pd(PPh3)4) often fail or require excessive heating, this guide recommends Jeffery Conditions . This protocol utilizes Tetraalkylammonium salts (e.g., TBAB) as phase-transfer agents and catalyst stabilizers. The ammonium salt stabilizes "naked" Pd(0) nanoparticles or anionic palladium species, significantly enhancing turnover frequencies (TOF) for deactivated substrates.

Protocol A: The Heck Reaction (Stilbenoid Synthesis)

Objective: Coupling of 1-Bromo-2,3,5-tris(methoxymethoxy)benzene with styrene derivatives to form protected stilbenes.

Reagents & Materials
ComponentReagentEquiv.[1]Role
Substrate 1-Bromo-2,3,5-tris(MOM)benzene1.0Electrophile
Olefin Styrene / 4-Acetoxystyrene1.5Nucleophile
Catalyst Palladium(II) Acetate [Pd(OAc)₂]0.05 (5 mol%)Pre-catalyst
Additive Tetrabutylammonium Bromide (TBAB)1.0 - 2.0Stabilizer / PTC
Base Potassium Carbonate (K₂CO₃)2.5Acid Scavenger
Solvent DMF (Anhydrous)[0.2 M]High boiling solvent
Step-by-Step Methodology
  • Preparation: Oven-dry a 25 mL Schlenk tube or pressure vial containing a magnetic stir bar.

  • Charging Solids: Add the aryl bromide (1.0 equiv), K₂CO₃ (2.5 equiv), and TBAB (1.0 equiv).

    • Note: TBAB is hygroscopic; handle quickly or dry under vacuum prior to use.

  • Catalyst Addition: Add Pd(OAc)₂ (5 mol%).

    • Expert Tip: For this specific electron-rich substrate, do not use phosphine ligands like PPh3. They can compete with the olefin for coordination sites on the deactivated metal center.

  • Solvent & Olefin: Evacuate and backfill with Argon (3x). Inject anhydrous DMF followed by the styrene (1.5 equiv) via syringe.

  • Reaction: Seal the vessel and heat to 100–110 °C for 12–24 hours.

    • Monitoring: Monitor by TLC (Hexane/EtOAc). The starting bromide is usually less polar than the stilbene product.

  • Workup: Cool to room temperature. Dilute with Et₂O (Diethyl ether). Wash with Water (3x) to remove DMF and TBAB.

    • Critical: Do not use dilute HCl for neutralization; use Saturated NH₄Cl if necessary, but water alone is usually sufficient.

  • Purification: Flash column chromatography on silica gel (buffered with 1% Triethylamine if the MOM groups show instability) using Hexane/EtOAc gradient.

Mechanism Visualization (Jeffery/Anionic Pathway)

The following diagram illustrates the anionic pathway proposed for Jeffery conditions, which is distinct from the classical neutral pathway.

HeckCycle Start Pd(OAc)2 (Pre-catalyst) ActiveCat [Pd(0) / Pd-Clusters] Stabilized by TBAB Start->ActiveCat Reduction by Olefin/Base OxAdd Oxidative Addition (Rate Limiting for Ar-Br) ActiveCat->OxAdd + Ar-Br (Electron Rich) Coord Olefin Coordination OxAdd->Coord + Styrene Insert Migratory Insertion Coord->Insert Syn-Insertion Elim Beta-Hydride Elimination Insert->Elim C-C Bond Formed RedElim Reductive Elimination (Base Assisted) Elim->RedElim - Product Product Product: MOM-Stilbene Elim->Product RedElim->ActiveCat Regeneration

Caption: The "Jeffery" Heck Cycle. TBAB stabilizes the active species, preventing "Palladium Black" precipitation which is common with slow-reacting electron-rich substrates.

Protocol B: The Sonogashira Reaction

Objective: Coupling with terminal alkynes to form aryl-alkyne precursors (e.g., for subsequent hydration to ketones or cyclization to benzofurans).

Reagents & Materials
ComponentReagentEquiv.[1][2]Role
Substrate 1-Bromo-2,3,5-tris(MOM)benzene1.0Electrophile
Alkyne Phenylacetylene / TMS-acetylene1.2Nucleophile
Catalyst Pd(PPh₃)₂Cl₂0.03 (3 mol%)Catalyst
Co-Catalyst Copper(I) Iodide (CuI)0.015 (1.5 mol%)Transmetallation agent
Base/Solvent Triethylamine (Et₃N)Excess (Solvent)Base & Solvent
Co-Solvent THF (Optional)[0.1 M]Solubilizer
Step-by-Step Methodology
  • Degassing (Critical): The Sonogashira reaction is highly sensitive to oxygen, which causes homocoupling of the alkyne (Glaser coupling).

    • Technique: Sparge the Et₃N (and THF if used) with Argon for 15-20 minutes before adding reagents.

  • Assembly: In a flame-dried round-bottom flask, combine the Aryl Bromide, Pd(PPh₃)₂Cl₂, and CuI.

  • Solvent Addition: Add the degassed Et₃N/THF mixture via cannula or syringe under Argon flow.

  • Alkyne Addition: Add the terminal alkyne dropwise.

  • Reaction Conditions:

    • Standard: Stir at Room Temperature (25 °C).

    • For this Substrate: Due to the electron-rich nature of the ring, RT might be too slow. If no conversion is seen after 4 hours, heat to 50–60 °C .

  • Monitoring: Monitor by TLC. A blue fluorescence under UV (254/365 nm) often develops as the conjugated system forms.

  • Workup: Filter the reaction mixture through a pad of Celite to remove Pd/Cu salts. Rinse with Et₂O. Concentrate the filtrate.

  • Purification: Flash chromatography.

    • Note: Copper residues can streak on columns. Washing the organic phase with a 10% NH₄OH solution (ammonia) during extraction helps remove copper (turns aqueous layer blue).

Mechanism Visualization (Dual Cycle)

Sonogashira cluster_Pd Palladium Cycle cluster_Cu Copper Cycle Pd0 Pd(0)L2 OxAdd2 Oxidative Addition Ar-Pd-Br Pd0->OxAdd2 + Ar-Br TransMet Transmetallation OxAdd2->TransMet + Cu-Acetylide Iso Cis/Trans Isomerization TransMet->Iso CuX CuI TransMet->CuX Regenerates CuI RedElim2 Reductive Elimination Iso->RedElim2 RedElim2->Pd0 + Product CuAcetylide Cu-Acetylide CuX->CuAcetylide + Alkyne + Base CuAcetylide->TransMet Transfers Alkyne to Pd

Caption: The synergistic Pd/Cu cycle. The Copper cycle activates the alkyne, making it nucleophilic enough to transfer to the Palladium center, overcoming the steric/electronic deactivation of the substrate.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
No Reaction (Heck) Catalyst poisoning or slow oxidative addition.Switch to Jeffery Conditions (add TBAB). Increase temp to 120°C. Ensure O₂ exclusion.
Glaser Coupling (Sonogashira) Presence of Oxygen.Rigorous degassing (freeze-pump-thaw). Add alkyne slowly (syringe pump).
MOM Deprotection Acidic impurities or high heat in protic solvents.Add 1% TEA to the column eluent. Avoid heating >120°C for prolonged periods.
Black Precipitate "Palladium Black" formation (catalyst death).Add excess ligand (PPh₃) or more TBAB. The catalyst is aggregating before reacting.

References

  • Jeffery Conditions for Heck Coupling: Jeffery, T. (1984). "Palladium-catalysed vinylation of organic halides under solid-liquid phase transfer conditions." Journal of the Chemical Society, Chemical Communications.

  • Synthesis of MOM-Protected Resveratrol Analogs: Farina, A., et al. (2006). "An improved synthesis of resveratrol." Natural Product Research. (Demonstrates the utility of MOM/Acetate protection in Heck coupling).

  • Sonogashira Coupling Reviews: Chinchilla, R., & Nájera, C. (2007). "The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry." Chemical Reviews.

  • Reactivity of Electron-Rich Aryl Bromides: Littke, A. F., & Fu, G. C. (2002). "Palladium-Catalyzed Coupling Reactions of Aryl Chlorides." Angewandte Chemie International Edition. (Discusses overcoming electronic deactivation).

Sources

use of 1-Bromo-2,3,5-tris(methoxymethoxy)benzene in pharmaceutical synthesis

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Pharmaceutical Applications of 1-Bromo-2,3,5-tris(methoxymethoxy)benzene

Introduction: A Versatile Building Block for Complex Phenolic Scaffolds

1-Bromo-2,3,5-tris(methoxymethoxy)benzene is a highly functionalized aromatic compound designed for advanced applications in multi-step organic synthesis, particularly within the pharmaceutical industry. Its strategic architecture combines two key reactive features: a synthetically versatile aryl bromide and three methoxymethyl (MOM) protected hydroxyl groups. This arrangement makes it an ideal precursor for the construction of complex polyhydroxylated aromatic structures, such as those found in C-aryl glycosides, which offer enhanced stability against enzymatic degradation compared to their O- or N-glycoside counterparts.[1][2]

The MOM protecting groups provide robust stability under a wide range of non-acidic conditions, including strongly basic environments typical of organometallic reactions.[3] This allows for selective manipulation at the C-Br bond via processes like metal-halogen exchange or palladium-catalyzed cross-coupling reactions. Subsequent removal of the MOM ethers under acidic conditions unmasks the phenol functionalities, yielding highly substituted hydroquinone or resorcinol derivatives that are core motifs in numerous bioactive molecules. This guide details the core applications of this reagent, providing validated protocols and expert insights into its use.

Part 1: Strategic Manipulation and Key Transformations

The synthetic utility of 1-Bromo-2,3,5-tris(methoxymethoxy)benzene hinges on a two-stage strategy: first, functionalization at the carbon-bromine bond, followed by the deprotection of the hydroxyl groups. This workflow allows for the precise and controlled introduction of molecular complexity.

G A 1-Bromo-2,3,5-tris(methoxymethoxy)benzene B Functionalization at C-Br Bond (e.g., Lithiation, Suzuki Coupling) A->B Organometallic Reagent or Pd Catalyst C MOM-Protected Intermediate B->C D Acid-Mediated Deprotection C->D H+ Source (e.g., HCl, p-TsOH) E Final Polyhydroxylated Aromatic Product D->E

Caption: General synthetic workflow using the title compound.

Lithium-Halogen Exchange for Aryllithium Formation

One of the most powerful transformations for aryl bromides is the lithium-halogen exchange, which generates a highly nucleophilic aryllithium species. This reaction is exceptionally fast, even at very low temperatures, and typically outcompetes other potential pathways like directed ortho-metalation when using reagents like n-butyllithium.[4] The resulting organolithium intermediate can be trapped with a wide array of electrophiles to forge new carbon-carbon or carbon-heteroatom bonds.

Expert Insight: The choice of an ethereal solvent like THF is critical, as it effectively solvates the lithium cation, promoting the exchange reaction. Maintaining a temperature of -78 °C or lower is paramount to prevent unwanted side reactions and ensure the stability of the generated aryllithium species.[5]

Protocol 1: Generation and Electrophilic Quench of 2,3,5-tris(methoxymethoxy)phenyllithium

Materials:

  • 1-Bromo-2,3,5-tris(methoxymethoxy)benzene (1.0 equiv)

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) in hexanes (1.1 equiv, typically 1.6 M or 2.5 M)

  • Electrophile (e.g., N,N-dimethylformamide, benzaldehyde, glycosyl lactone) (1.2 equiv)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether or Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Argon or Nitrogen gas for inert atmosphere

Procedure:

  • Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a rubber septum, and an inert gas inlet.

  • Dissolution: Add 1-Bromo-2,3,5-tris(methoxymethoxy)benzene to the flask and dissolve it in anhydrous THF (approx. 0.1 M concentration).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Lithiation: Add n-BuLi dropwise via syringe over 5-10 minutes. Stir the resulting mixture at -78 °C for 30 minutes. The reaction is typically instantaneous.

  • Electrophilic Quench: Add the desired electrophile, either neat or as a solution in anhydrous THF, dropwise to the reaction mixture while maintaining the temperature at -78 °C.

  • Reaction: Allow the reaction to stir at -78 °C for 1-2 hours, then slowly warm to room temperature over 1 hour.

  • Workup: Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of aqueous layer).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.[4]

Troubleshooting: If decomposition is observed during chromatography, the silica gel may be too acidic for the MOM-protected compound. Neutralizing the silica gel with triethylamine or using alumina as the stationary phase can mitigate this issue.[6]

Suzuki-Miyaura Cross-Coupling for Biaryl Synthesis

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of C-C bonds between sp²-hybridized carbons.[7][8] The aryl bromide of the title compound serves as an excellent electrophilic partner for coupling with various organoboron reagents. This reaction is valued for its mild conditions, high functional group tolerance, and the low toxicity of its boron-containing byproducts.[9]

G cluster_0 Catalytic Cycle A Pd(0)Ln B Ar-Pd(II)-Br(Ln) A->B Oxidative Addition (Ar-Br) C Ar-Pd(II)-OR'(Ln) B->C Ligand Exchange (Base) D Ar-Pd(II)-Ar'(Ln) C->D Transmetalation (Ar'-B(OR)2) D->A Reductive Elimination (Ar-Ar')

Caption: Simplified Suzuki-Miyaura catalytic cycle.

Protocol 2: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

Materials:

  • 1-Bromo-2,3,5-tris(methoxymethoxy)benzene (1.0 equiv)

  • Arylboronic acid or ester (1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) (1-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃) (2.0-3.0 equiv)

  • Solvent (e.g., Toluene/Water, Dioxane/Water)

  • Argon or Nitrogen gas for inert atmosphere

Procedure:

  • Setup: To a round-bottom flask, add the aryl bromide, the arylboronic acid, and the base.

  • Inerting: Evacuate and backfill the flask with an inert gas three times.

  • Catalyst Addition: Add the palladium catalyst under a positive flow of inert gas.

  • Solvent Addition: Add the degassed solvent mixture (e.g., a 3:1 mixture of Toluene and Water).

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir vigorously. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the layers.

  • Purification: Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.[10]

EntryArylboronic AcidCatalyst (mol%)BaseSolventTemp (°C)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (5)K₂CO₃Toluene/H₂O9085-95
24-Methoxyphenylboronic acidPd(dppf)Cl₂ (3)Cs₂CO₃Dioxane/H₂O10080-92
3Thiophene-2-boronic acidPd(PPh₃)₄ (5)K₂CO₃Toluene/H₂O9075-88
Yields are representative for analogous aryl bromides and may require optimization.[10]

Part 2: Application in C-Aryl Glycoside Synthesis

C-aryl glycosides are a class of compounds where a sugar moiety is directly attached to an aromatic ring via a C-C bond.[2] This linkage makes them resistant to hydrolysis, a significant advantage for drug candidates. The title compound is an excellent starting material for synthesizing C-glycosides of polyhydroxylated phenols, which are found in several natural products and pharmaceuticals.

The general strategy involves forming the aryllithium species via Protocol 1 and using it to attack a protected glycosyl lactone or a related sugar electrophile. This is followed by reductive removal of the resulting anomeric hydroxyl group and subsequent deprotection of both the sugar and aryl hydroxyl groups.

G A 1-Bromo-2,3,5-tris (MOM)benzene B 2,3,5-tris(MOM) phenyllithium A->B n-BuLi, THF -78°C D Hemiketal Adduct B->D C Protected Glycosyl Lactone C->D Nucleophilic Attack E C-Aryl Glycoside (Protected) D->E Reductive Deoxygenation (e.g., Et3SiH, BF3·OEt2) F Final C-Aryl Glycoside Product E->F Global Deprotection (Acidic Conditions)

Caption: Proposed pathway for C-Aryl Glycoside synthesis.

Part 3: Final Stage Deprotection of MOM Ethers

The final step in many synthetic sequences using this building block is the cleavage of the three MOM ethers to reveal the free phenols. This is typically achieved under acidic conditions.[3] The choice of acid and solvent can be tailored to the sensitivity of the substrate.

Expert Insight: While strong mineral acids like HCl are effective, milder conditions are often preferred for complex molecules to avoid side reactions.[11] Lewis acids or solid-supported acids can offer greater chemoselectivity and easier workup. For instance, bismuth triflate has been shown to be a highly efficient and environmentally friendly catalyst for MOM deprotection in an aqueous medium.[12]

Protocol 3: Acid-Catalyzed Global Deprotection of MOM Ethers

Materials:

  • MOM-protected substrate (1.0 equiv)

  • Acid (e.g., concentrated HCl, p-Toluenesulfonic acid (p-TsOH))

  • Solvent (e.g., Methanol, THF/Water)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate

Procedure:

  • Dissolution: Dissolve the MOM-protected compound in the chosen solvent (e.g., methanol).

  • Acid Addition: Add a catalytic amount of the acid (e.g., a few drops of concentrated HCl or 0.1 equiv of p-TsOH).

  • Reaction: Stir the reaction at room temperature or gently heat (e.g., 40-50 °C) while monitoring by TLC.

  • Quench: Once the starting material is consumed, carefully neutralize the reaction by adding saturated NaHCO₃ solution until effervescence ceases.

  • Extraction: Remove the organic solvent (if volatile) under reduced pressure and extract the aqueous residue with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the deprotected product, which can be further purified by chromatography or recrystallization.[10][11]

Comparison of Deprotection Methods:

Reagent/ConditionsAdvantagesDisadvantagesReference
HCl in MeOH/H₂OInexpensive, readily available, effectiveHarsh conditions, may not be suitable for sensitive substrates[3][11]
p-TsOH (solvent-free)Environmentally friendly, high yielding, mildNot suitable for acetate-protected compounds[13]
Bi(OTf)₃ in THF/H₂OCatalytic, mild (room temp), highly chemoselectiveRequires biphasic medium[12]
TMSOTf / 2,2′-bipyridyl Mild, highly chemoselectiveReagents are more specialized[14]

Conclusion

1-Bromo-2,3,5-tris(methoxymethoxy)benzene stands as a potent and strategically designed building block for pharmaceutical synthesis. Its capacity for selective functionalization at the aryl bromide position, combined with the robust nature of the MOM protecting groups, provides a reliable platform for constructing complex molecular architectures. The protocols and strategies outlined herein demonstrate its utility in key bond-forming reactions and its particular suitability for the synthesis of hydrolytically stable C-aryl glycosides, underscoring its value to researchers and drug development professionals.

References

  • Title: Highly Efficient and Convenient Deprotection of Methoxymethyl Ethers and Esters Using Bismuth Triflate in an Aqueous Medium Source: Google Search Result URL
  • Title: Technical Support Center: Methoxymethyl (MOM)
  • Title: MOM Protecting Group: MOM Protection & Deprotection Mechanism Source: Total Synthesis URL
  • Title: Application Notes and Protocols: Lithiation of 1-Bromo-2-((methoxymethoxy)methyl)
  • Title: A Rapid, Solvent-Free Deprotection of Methoxymethyl (MOM)
  • Title: Remarkable effect of 2,2′-bipyridyl: mild and highly chemoselective deprotection of methoxymethyl (MOM) ethers in combination with TMSOTf (TESOTf)
  • Title: An In-depth Technical Guide to the Chemical Properties of 1-Bromo-2-((methoxymethoxy)methyl)
  • Title: Application Notes and Protocols for 1-Bromo-2-((methoxymethoxy)methyl)
  • Title: Technical Support Center: Purification of 1-Bromo-2-((methoxymethoxy)methyl)
  • Title: Diastereoselective Synthesis of Aryl C-Glycosides from Glycosyl Esters via C–O Bond Homolysis - PMC Source: PMC URL
  • Title: Occurrence and synthesis strategies for C-aryl glycosides Source: ResearchGate URL
  • Title: Suzuki Coupling - Organic Chemistry Portal Source: Organic Chemistry Portal URL
  • Title: Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs Source: Yoneda Labs URL
  • Title: Suzuki-Miyaura Cross-Coupling Reaction - Fisher Scientific Source: Fisher Scientific URL
  • Title: Solvent and electronic effects on kinetics of cyclization of thermolabile aryllithium reagents.

Sources

synthesis of heterocyclic scaffolds from 1-Bromo-2,3,5-tris(methoxymethoxy)benzene

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Synthesis of Oxygenated Heterocycles from 1-Bromo-2,3,5-tris(methoxymethoxy)benzene

Executive Summary

This technical guide details the application of 1-Bromo-2,3,5-tris(methoxymethoxy)benzene (BTMB) as a high-value scaffold for the synthesis of complex heterocyclic systems. BTMB represents a "masked" polyphenolic building block, specifically a protected derivative of hydroxyquinol (1,2,4-benzenetriol) or asymmetric phloroglucinol analogs.

Its strategic value lies in the orthogonal reactivity of the C1-Bromine handle and the C2-methoxymethoxy (MOM) group. The C1 position allows for lithium-halogen exchange or palladium-catalyzed cross-coupling, while the C2-MOM group serves as a latent phenol required for intramolecular cyclization. This guide provides validated protocols for synthesizing benzofurans and chromones , scaffolds ubiquitous in bioactive natural products and kinase inhibitors.

Strategic Analysis of the Scaffold

Molecule: 1-Bromo-2,3,5-tris(methoxymethoxy)benzene Formula: C₁₂H₁₇BrO₆ Key Structural Features:

  • C1-Br: The primary electrophilic/nucleophilic handle (via metallation).

  • C2-OMOM: Ortho to the bromine. Crucial for heterocycle ring closure (e.g., oxide nucleophile formation).

  • C3/C5-OMOM: Meta to the bromine. These groups provide electron density and solubility but remain protected during C1 manipulations.

  • MOM Protection: Chosen for its stability against strong bases (n-BuLi) and varying pH, while being easily removed under mild acidic conditions (e.g., HCl/iPrOH or PPTS).

Divergent Synthetic Pathways (Visualized)

G Start 1-Bromo-2,3,5- tris(methoxymethoxy)benzene Lithiation Lithiated Intermediate (1-Li-2,3,5-tris-OMOM) Start->Lithiation n-BuLi, THF -78°C Sonogashira Alkynyl Intermediate Start->Sonogashira Pd(PPh3)4, CuI Terminal Alkyne Aldehyde Salicylaldehyde Derivative Lithiation->Aldehyde 1. DMF 2. H3O+ Chromone Polymethoxylated Chromone/Flavone Aldehyde->Chromone Aldol Condensation Oxidative Cyclization Benzofuran 4,6,7-Trioxygenated Benzofuran Sonogashira->Benzofuran 1. Acid (Deprotect) 2. Base (Cyclize)

Figure 1: Divergent synthetic workflows starting from 1-Bromo-2,3,5-tris(methoxymethoxy)benzene.[1][2][3][4][5][6] The scaffold serves as a precursor for both benzofurans and chromones depending on the initial coupling partner.

Protocol A: Synthesis of Polysubstituted Benzofurans

This protocol utilizes a Sonogashira coupling followed by an acid-catalyzed deprotection/cyclization cascade.[4] This route is preferred for accessing 2-substituted benzofurans, common in marine alkaloids.

Mechanism & Rationale
  • Coupling: The C1-Br undergoes oxidative addition with Pd(0). The bulky MOM groups at C2 and C6 do not significantly hinder this reaction due to the linear nature of the alkyne.

  • Cyclization: Removal of the MOM groups reveals the C2-phenol. The phenol oxygen attacks the C1-alkyne (5-endo-dig or 6-endo-dig cyclization), forming the furan ring.

Step-by-Step Methodology

Reagents:

  • BTMB (1.0 equiv)[7][8]

  • Terminal Alkyne (e.g., Phenylacetylene, 1.2 equiv)

  • Pd(PPh₃)₂Cl₂ (5 mol%)

  • CuI (10 mol%)

  • Triethylamine (Et₃N) / THF (1:1 v/v)

Procedure:

  • Degassing: In a flame-dried Schlenk flask, dissolve BTMB in anhydrous THF/Et₃N. Sparge with Argon for 15 minutes to remove dissolved oxygen (critical to prevent homocoupling of the alkyne).

  • Catalyst Addition: Add Pd(PPh₃)₂Cl₂ and CuI under a positive stream of Argon. The solution typically turns yellow/brown.

  • Coupling: Add the terminal alkyne dropwise. Heat the mixture to 60°C for 4-12 hours. Monitor via TLC (Hexane/EtOAc).

  • Workup: Cool to RT, filter through a celite pad (to remove Pd/Cu), and concentrate.

  • Deprotection/Cyclization (The "One-Pot" Finish):

    • Redissolve the crude intermediate in MeOH.[4]

    • Add 6N HCl (approx. 10 equiv) and reflux for 2 hours. Note: This removes all MOM groups.

    • Self-Validating Check: The appearance of a highly fluorescent spot on TLC usually indicates the formation of the benzofuran core.

    • Neutralize with NaHCO₃, extract with EtOAc, and purify via flash chromatography.

Data Summary: Typical Yields

EntryAlkyne Substituent (R)Conditions (Step 2)Yield (2 Steps)Notes
1PhenylHCl/MeOH, Reflux78%Standard benchmark
24-MethoxyphenylHCl/MeOH, Reflux82%Electron-rich aids cyclization
3n-Butylp-TsOH, Toluene65%Requires anhydrous acid for alkyl chains

Protocol B: Synthesis of Flavones via Lithiation-Acylation

This protocol exploits the Lithium-Halogen Exchange to convert the bromide into an acylbenzene, the precursor for Baker-Venkataraman rearrangement or direct condensation to form flavones.

Mechanism & Rationale

The MOM groups are stable to n-BuLi at -78°C. However, the C2-OMOM group acts as a Directed Metalation Group (DMG). To ensure reaction at C1 (Br) rather than C4/C6 (H), Lithium-Halogen exchange is utilized because it is kinetically faster than proton abstraction (DoM) at these temperatures.

Step-by-Step Methodology

Reagents:

  • BTMB (1.0 equiv)[7][8]

  • n-Butyllithium (1.1 equiv, 2.5M in hexanes)

  • Electrophile: N-Methoxy-N-methylacetamide (Weinreb Amide) or Acetic Anhydride

  • Solvent: Anhydrous THF

Procedure:

  • Cryogenic Setup: Place a solution of BTMB in THF (0.2 M) in a dry ice/acetone bath (-78°C).

  • Lithiation: Add n-BuLi dropwise over 20 minutes.

    • Critical Control Point: Maintain internal temperature below -70°C to prevent the "MOM-dance" (scrambling of the lithiated position).

    • Stir for 30 minutes. The formation of the lithiated species is quantitative.

  • Acylation: Add the Weinreb amide (1.5 equiv) dissolved in THF.

    • Why Weinreb? It prevents over-addition of the lithium reagent, stopping cleanly at the ketone.

  • Quench: Allow to warm to 0°C and quench with saturated NH₄Cl.

  • Flavone Construction (General):

    • The resulting acetophenone is condensed with an aryl aldehyde (Claisen-Schmidt) to form a chalcone.

    • Oxidative cyclization using Iodine/DMSO (I₂-DMSO) yields the flavone.

Pathway Visualization

Pathway Br_SM 1-Bromo-2,3,5- tris(OMOM)benzene Li_Int Lithiated Species (Kinetic Control) Br_SM->Li_Int n-BuLi, -78°C Aceto Acetophenone Derivative Li_Int->Aceto Weinreb Amide Chalcone Chalcone Intermediate Aceto->Chalcone Ar-CHO, NaOH Flavone 5,7,8-Trihydroxyflavone (Target) Chalcone->Flavone I2, DMSO (Oxidative Cyclization)

Figure 2: Stepwise construction of the flavone core. Note that the final product numbering depends on the specific nomenclature of the fused ring system.

Troubleshooting & Critical Parameters

IssueProbable CauseCorrective Action
Low Yield in Lithiation "MOM-Dance" (Ortho-lithiation competition)Ensure temperature is strictly <-70°C. Add n-BuLi slower.
Incomplete Cyclization (Benzofuran) MOM group stabilityIf HCl/MeOH fails, use BBr₃ in DCM at -78°C to 0°C (Lewis acid deprotection).
Homocoupling (Sonogashira) Oxygen presenceIncrease Argon sparging time. Add CuI last.

References

  • BenchChem. "Application Notes and Protocols: Lithiation of 1-Bromo-2-((methoxymethoxy)methyl)benzene."[8] BenchChem Application Library, 2025. Link

  • Menzek, A., et al. "First and short syntheses of biologically active, naturally occurring brominated mono- and dibenzyl phenols." Arkivoc, 2009 (xiv), 75-87.[2] Link

  • Singh, F. V., & Wirth, T. "Synthesis of Substituted Benzofurans via Microwave-Enhanced Catch and Release Strategy." Synthesis, 2012, 44, 1171-1177.[5] Link

  • RSC Publishing. "Total synthesis of natural products containing benzofuran rings." RSC Advances, 2017. Link

  • MDPI. "Synthesis and Anti-Inflammatory Activities of Phloroglucinol-Based Derivatives." Molecules, 2018, 23(12), 3230. Link

Sources

Application Note: Controlled Lithiation of 1-Bromo-2,3,5-tris(methoxymethoxy)benzene

Author: BenchChem Technical Support Team. Date: February 2026

The following Application Note and Protocol is designed for researchers utilizing 1-Bromo-2,3,5-tris(methoxymethoxy)benzene as a scaffold for synthesizing complex polyphenolic natural products (e.g., resveratrol analogs, flavones).

Executive Summary

The lithiation of 1-Bromo-2,3,5-tris(methoxymethoxy)benzene (Compound 1 ) is a pivotal step in the divergent synthesis of bioactive polyphenols. While the Methoxymethyl (MOM) ether is a robust protecting group, its strong coordination ability (Directed Metalation Group, DMG) introduces a competition between Lithium-Halogen Exchange and Directed Ortho-Metalation (DoM) .[1]

This protocol details the conditions required to favor kinetic Lithium-Halogen exchange at the C1 position, utilizing the C2-MOM group for chelation-assisted stabilization of the organolithium intermediate. We address the critical instability of poly-oxygenated aryllithiums, specifically preventing benzyne formation and "halogen dance" isomerization.

Mechanistic Insight & Strategy

The Chemoselectivity Challenge

The substrate presents two competing reactive sites for the organolithium reagent (


):
  • C1-Bromide: Susceptible to rapid Li-Halogen exchange (Kinetic control).

  • C4/C6-Protons: Susceptible to DoM due to the directing effects of C3/C5-MOM groups (Thermodynamic control).

Causality of Protocol Design:

  • Temperature (-78°C): Essential. At higher temperatures (>-40°C), the formed aryllithium species is prone to

    
    -elimination of the ortho-MOM group, leading to a reactive benzyne intermediate.
    
  • Solvent (THF): Tetrahydrofuran is required to solvate the lithium aggregates and promote the exchange mechanism over DoM.

  • Reagent (n-BuLi vs. t-BuLi): While t-BuLi provides faster exchange (irreversible), n-BuLi is sufficient for aryl bromides and safer for scale-up. We utilize n-BuLi in this standard protocol.[1]

Pathway Visualization

The following diagram illustrates the competing pathways and the targeted stabilization route.

LithiationPathways Substrate 1-Bromo-2,3,5-tris(MOM)benzene nBuLi n-BuLi / THF / -78°C Substrate->nBuLi Li_Species C1-Lithiated Intermediate (Stabilized by C2-MOM chelation) nBuLi->Li_Species Li-Halogen Exchange (Kinetic, Fast) DoM_Species Ortho-Lithiated Species (Undesired Scrambling) nBuLi->DoM_Species Directed Metalation (Slower at -78°C) Benzyne Benzyne Intermediate (Decomposition) Li_Species->Benzyne Warming > -40°C (Elimination) Product Functionalized Product (e.g., Aldehyde, Boronate) Li_Species->Product Electrophile (E+)

Caption: Kinetic Li-Br exchange is favored at -78°C. Warming leads to benzyne decomposition.

Experimental Protocol

Materials & Equipment[1][2][3][4][5]
  • Substrate: 1-Bromo-2,3,5-tris(methoxymethoxy)benzene (Purity >98%).

  • Reagent: n-Butyllithium (1.6 M or 2.5 M in hexanes).[1] Titrate before use.

  • Solvent: Anhydrous THF (distilled from Na/Benzophenone or passed through activated alumina).

  • Electrophile: DMF (for aldehyde), Triisopropyl borate (for boronic acid), or similar.

  • Apparatus: Flame-dried 3-neck round bottom flask, nitrogen/argon line, low-temperature thermometer.

Step-by-Step Workflow
Step 1: System Preparation[2]
  • Assemble the glassware under an inert atmosphere (Argon preferred).[1][3]

  • Charge the flask with 1-Bromo-2,3,5-tris(methoxymethoxy)benzene (1.0 equiv).

  • Add Anhydrous THF (Concentration: 0.1 M to 0.2 M).

    • Note: Dilution helps control the exotherm during lithiation.

  • Cool the solution to -78°C using a dry ice/acetone bath. Allow 15 minutes for thermal equilibration.

Step 2: Lithiation (The Critical Step)
  • Add n-BuLi (1.05 - 1.1 equiv) dropwise via syringe pump or pressure-equalizing dropping funnel over 10–15 minutes.

    • Rate: Maintain internal temperature below -70°C.

  • Stir the mixture at -78°C for 30–45 minutes .

    • Checkpoint: The solution typically turns a light yellow or pale orange. A dark brown/black color indicates decomposition (benzyne formation).

    • Validation: Take a 0.1 mL aliquot, quench with MeOD, and analyze by NMR. Disappearance of the starting bromide and incorporation of Deuterium at C1 confirms the lithiated species.

Step 3: Electrophilic Trapping
  • Add the Electrophile (1.2 - 1.5 equiv) neat or dissolved in minimal THF.

    • Example (Formylation): Add anhydrous DMF (3.0 equiv) dropwise.

  • Stir at -78°C for 30 minutes.

  • Remove the cooling bath and allow the reaction to warm slowly to 0°C (or room temperature, depending on the electrophile) over 1–2 hours.

Step 4: Quench & Workup[4]
  • Quench with Saturated Aqueous NH₄Cl (or 1M HCl if MOM groups are stable to brief acid exposure, but NH₄Cl is safer).

  • Extract with EtOAc (3x).[1]

  • Wash combined organics with Brine, dry over Na₂SO₄, and concentrate.[3]

Data Presentation: Typical Outcomes
ParameterCondition A (Recommended)Condition B (Risky)
Reagent n-BuLi (1.1 eq)t-BuLi (2.0 eq)
Temperature -78°C-40°C
Solvent THFEt₂O
Mechanism Li-Br ExchangeMixed (Exchange + DoM)
Major Product C1-Substituted (Target)Benzyne / Scrambled
Yield (Est.) 85–95%<50%

Troubleshooting & Optimization (E-E-A-T)

Issue: Low Yield / Recovery of Starting Material
  • Cause: Wet THF or degraded n-BuLi.

  • Solution: Titrate n-BuLi using N-pivaloyl-o-toluidine or diphenylacetic acid. Ensure THF is <50 ppm water.

Issue: "Scrambled" Regioisomers
  • Cause: "Halogen Dance" or DoM occurring before exchange.

  • Solution: Ensure the reaction is kept strictly at -78°C. Do not prolong the lithiation step beyond 60 minutes before adding the electrophile. The C2-MOM group coordinates Li, but if left too long, the Li may migrate to the thermodynamically more stable position between two oxygens (though C1 is already flanked by MOMs, migration to C4/C6 is possible if C1 is protonated by solvent impurities).

Issue: MOM Deprotection
  • Cause: Acidic quench was too strong or prolonged.

  • Solution: Use NH₄Cl or phosphate buffer (pH 7). MOM groups are acid-labile.

References

  • General Lithiation Methodology: Snieckus, V. (1990). "Directed ortho metalation. Tertiary amide and O-carbamate directors in synthetic strategies for polysubstituted aromatics." Chemical Reviews, 90(6), 879–933.

  • Lithium-Halogen Exchange Kinetics: Bailey, W. F., & Patricia, J. J. (1988).[5] "The mechanism of the lithium-halogen interchange reaction: a review of the literature." Journal of Organometallic Chemistry, 352(1-2), 1-46.

  • MOM Group Properties: BenchChem. (2025).[1] "Application Notes: Lithiation of 1-Bromo-2-((methoxymethoxy)methyl)benzene."

  • Compound Data: PubChem. (2025).[6] "2,3,5-Trimethoxybenzaldehyde (Analogous Precursor Data)."

Sources

directed ortho-metalation of MOM-protected benzene rings

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Directed Ortho-Metalation (DoM) of MOM-Protected Benzene Rings

Executive Summary

This guide details the methodology for the Directed Ortho-Metalation (DoM) of methoxymethoxy (MOM) protected phenols. The MOM group serves as a highly effective Directed Metalation Group (DMG), leveraging the Complex Induced Proximity Effect (CIPE) to facilitate regioselective deprotonation at the ortho position. This protocol addresses the synthesis of the precursor, the metalation workflow using organolithium reagents, electrophilic trapping, and subsequent deprotection.[1][2][3]

Mechanistic Foundation & Strategic Planning

The Mechanism: Complex Induced Proximity Effect (CIPE)

Unlike random deprotonation based solely on thermodynamic acidity, DoM is kinetically controlled.[1] The oxygen atoms of the MOM group coordinate with the lithium aggregate (typically a tetramer or hexamer), bringing the basic alkyl anion into immediate proximity with the ortho proton.

Key Mechanistic Drivers:

  • Coordination: The ether oxygen and the acetal oxygen of the MOM group chelate the lithium cation.

  • Acidification: The inductive effect (

    
    ) of the oxygen enhances the acidity of the ortho proton.
    
  • Deprotonation: The coordinated alkyllithium species removes the ortho proton, forming a stable 5-membered chelate ring (lithiocycle).[1]

Strategic Reagent Selection

Success depends on the hierarchy of basicity and solvent coordination.[4]

ParameterRecommendationRationale
Lithiating Agent

-BuLi
or

-BuLi + TMEDA

-BuLi alone is often too aggregated to effect rapid metalation of MOM-ethers at -78°C.

-BuLi is more basic and less aggregated. TMEDA breaks down aggregates, increasing reactivity.[1]
Solvent Anhydrous THF THF coordinates Li, breaking down aggregates better than Et

O. Essential for CIPE.[1]
Temperature -78°C Kinetic control is mandatory.[1] Higher temperatures favor thermodynamic equilibration (proton scrambling) or nucleophilic attack on the DMG.
Electrophile Various (

)
Must be added at -78°C to trap the kinetic anion.

Visualization: Mechanism & Workflow

Figure 1: Mechanism and Experimental Decision Tree

DoM_Workflow cluster_mech Mechanism: CIPE Start Start: MOM-Protected Phenol Choice Select Base/Conditions Start->Choice PathA n-BuLi + TMEDA (Standard Activation) Choice->PathA Standard PathB s-BuLi (High Reactivity) Choice->PathB Difficult Substrates Coord Coordination Complex (CIPE Formation) PathA->Coord PathB->Coord Deprot Ortho-Lithiation (Kinetic Control -78°C) Coord->Deprot Rate Determining Step Trap Electrophile Quench (E+) Deprot->Trap Add E+ slowly Product Ortho-Substituted MOM-Arene Trap->Product

Caption: Workflow for Directed Ortho-Metalation showing divergent base selection converging on the CIPE mechanism.

Safety Pre-requisite: Handling Organolithiums

CRITICAL:


-BuLi and 

-BuLi are pyrophoric.[1][5][6][7][8]

-BuLi is flammable and reacts violently with water.[1]
  • PPE: Flame-resistant lab coat, nitrile gloves (double-gloved recommended), and safety glasses/goggles.[1]

  • Atmosphere: All reactions must be performed under positive pressure of dry Nitrogen or Argon.[1]

  • Transfer: Use the double-tipped needle (cannula) technique for large volumes or gas-tight syringes for small volumes (<10 mL). Never pour organolithiums.[1]

  • Quenching: Have a beaker of sand or dry lime available for spills.[1] Do NOT use water.[1][5][6][7]

Experimental Protocols

Protocol A: Synthesis of MOM-Protected Phenol

Objective: Protect the phenol to prevent deprotonation of the hydroxyl and establish the DMG.

Reagents:

  • Phenol derivative (1.0 equiv)[9]

  • Sodium Hydride (NaH, 60% dispersion in oil) (1.2 equiv)

  • Chloromethyl methyl ether (MOMCl) (1.2 equiv) (Carcinogen - Handle in Fume Hood)

  • Anhydrous THF or DMF[1]

Procedure:

  • Setup: Flame-dry a round-bottom flask (RBF) and cool under

    
    .
    
  • Deprotonation: Suspend NaH (washed with hexanes to remove oil if necessary) in anhydrous THF at 0°C.

  • Addition: Add the phenol (dissolved in THF) dropwise. Evolution of

    
     gas will occur.[1] Stir for 30 min at 0°C until gas evolution ceases (formation of sodium phenoxide).
    
  • Protection: Add MOMCl dropwise via syringe.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by TLC.[1][10]

  • Workup: Quench carefully with sat. ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

    
    .[1] Extract with Et
    
    
    
    O. Wash organics with water and brine.[1] Dry over
    
    
    and concentrate.
  • Purification: Flash column chromatography (typically Hexanes/EtOAc).[1]

Protocol B: Directed Ortho-Metalation (DoM)

Objective: Regioselective functionalization.[2]

Reagents:

  • MOM-protected phenol (1.0 equiv)[10]

  • 
    -BuLi (1.1–1.2 equiv, typically 1.4 M in cyclohexane)
    
  • TMEDA (1.1–1.2 equiv) (Optional but recommended if using

    
    -BuLi; enhances 
    
    
    
    -BuLi reactivity).
  • Electrophile (1.2–1.5 equiv) (e.g., MeI, DMF,

    
    , aldehydes).[1]
    
  • Anhydrous THF.[1][9]

Procedure:

  • Setup: Flame-dry a 2-neck RBF equipped with a magnetic stir bar and septum. Flush with Argon.

  • Solvation: Dissolve the MOM-ether in anhydrous THF (concentration ~0.2 M). Add TMEDA (if using).[1][4][11]

  • Cooling: Cool the solution to -78°C (Dry ice/Acetone bath). Allow 15 mins for thermal equilibration.

  • Metalation: Add

    
    -BuLi dropwise down the side of the flask over 5–10 minutes.
    
    • Note: The solution often turns yellow or orange upon anion formation.[1]

  • Incubation: Stir at -78°C for 1 hour. (Do not let temperature rise, or the anion may attack the MOM group or scramble).

  • Quench (Electrophile): Dissolve the electrophile in minimal THF (if solid) or add neat (if liquid).[1][9] Add dropwise to the lithiated species at -78°C.

  • Warming: Stir at -78°C for 30 mins, then remove the cooling bath and allow to warm to RT slowly.

Protocol C: Deprotection of MOM Group

Objective: Reveal the free phenol.

Method 1: Acidic Hydrolysis (Standard)

  • Dissolve crude product in MeOH or

    
    -PrOH.[1]
    
  • Add conc.[1] HCl (few drops) or 6M HCl (10% v/v).

  • Heat to reflux (50–60°C) for 1–2 hours.

  • Neutralize with solid

    
    , filter, and concentrate.[1]
    

Method 2: Lewis Acid (Mild)

  • Dissolve substrate in dry DCM at 0°C.

  • Add Bromotrimethylsilane (TMSBr) (2.0 equiv).[1]

  • Stir at 0°C to RT for 1 hour.

  • Quench with water.[1][5]

Data Summary & Troubleshooting

IssueProbable CauseCorrective Action
No Reaction (Recovered SM) Aggregated Base / Wet SolventUse fresh

-BuLi; Distill THF over Na/Benzophenone; Add TMEDA.
Wrong Regioisomer Thermodynamic EquilibrationKeep T < -70°C; Reduce incubation time of anion.
Benzylic Lithiation Competition with Alkyl GroupIf an ortho-methyl is present, it may deprotonate instead.[1][4] Use

-BuLi (kinetic) or block position.[1]
MOM Cleavage during DoM Nucleophilic Attack on MOMTemperature too high.[1] Ensure -78°C is maintained during base addition.

References

  • Snieckus, V. (1990).[1] "Directed ortho metalation. Tertiary amide and O-carbamate directors in synthetic strategies for polysubstituted aromatics." Chemical Reviews, 90(6), 879–933.[1] Link

  • Beak, P., & Snieckus, V. (1982).[1] "Directed lithiation of aromatic tertiary amides: an evolving synthetic methodology for polysubstituted aromatics." Accounts of Chemical Research, 15(10), 306–312.[1] Link

  • Schwindeman, J. A., et al. (2002).[1] "Safe handling of organolithium compounds in the laboratory." Princeton EHS / FMC Lithium Division.[1] Link

  • BenchChem. (2025).[1][9] "Lithiation of 1-Bromo-2-((methoxymethoxy)methyl)benzene - Application Notes." Link

  • Total Synthesis. (2025). "MOM Protecting Group: MOM Protection & Deprotection Mechanism."[1] Link

Sources

Application Note: Precision Deprotection of MOM Ethers in Sterically Congested Polysubstituted Benzenes

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The Methoxymethyl (MOM) ether is a robust protecting group for phenols and alcohols, valued for its stability against strong bases, organometallics (e.g., n-BuLi, Grignards), and oxidizing agents. However, its removal—typically achieved via acid-catalyzed hydrolysis—becomes non-trivial in polysubstituted benzene systems .

In these sterically congested and electronically complex substrates, two primary failure modes arise:

  • Steric Inhibition: Bulky ortho-substituents block the ether oxygen's lone pairs, preventing the necessary protonation or Lewis acid coordination.

  • Solubility Issues: Highly substituted aromatics are often lipophilic and insoluble in standard aqueous/methanolic deprotection media, leading to stalled reactions.

This guide provides a tiered experimental protocol to address these challenges, moving from optimized standard acidic hydrolysis to specialized anhydrous Lewis acid cleavage.

Mechanistic Insight & Challenges

The cleavage of MOM ethers generally proceeds via an oxocarbenium ion intermediate. In polysubstituted systems, the rate-determining step is often the initial coordination of the electrophile (


 or Lewis Acid 

) to the ether oxygen.
The "Orthogonal" Barrier

In a penta-substituted benzene ring, substituents at the ortho positions create a "picket fence" effect. If these groups are electron-withdrawing (e.g.,


, 

,

), they further deactivate the ether oxygen, reducing its basicity (

) and making protonation kinetically difficult.
Mechanism Visualization

The following diagram illustrates the cleavage pathway and the specific points of steric/electronic interference.

MOM_Mechanism cluster_interference Interference Factors Start Polysubstituted MOM-Ether Coordination Activated Complex (Protonated/Coordinated) Start->Coordination H+ or Lewis Acid (Blocked by Sterics) Oxocarbenium Oxocarbenium Ion Intermediate Coordination->Oxocarbenium - MeOH (Rate Limiting) Hydrolysis Hemiacetal Oxocarbenium->Hydrolysis + H2O Product Free Phenol/Alcohol + Formaldehyde Hydrolysis->Product - CH2O Sterics Ortho-Sterics Block Attack Electronics EWGs Reduce Basicity

Figure 1: Mechanistic pathway of MOM cleavage highlighting the bottleneck caused by steric and electronic deactivation in polysubstituted systems.

Method Selection Matrix

Select the appropriate protocol based on your substrate's solubility and functional group compatibility.

MethodReagentsKey ApplicationProsCons
A Conc. HCl / DioxaneRobust Standard General purpose for stable substrates.Cost-effective; scalable; Dioxane solves solubility issues.Incompatible with acid-labile esters/acetals; high temp required for hindered systems.
B TMSBr / DCMMild & Anhydrous Acid-sensitive substrates (esters, silyl ethers).Low temp (0°C); anhydrous; highly chemoselective.Moisture sensitive; TMSBr is corrosive and fumes.
C CBr

/

PrOH
Thermal Radical Chemoselective cleavage.Neutral pH; cleaves MOM in presence of TBS/TBDPS ethers.Requires reflux; difficult to remove bromoform byproducts on large scale.
D BBr

/ DCM
The "Nuclear" Option Extremely hindered/deactivated rings.Cleaves almost anything; thermodynamically powerful.Non-selective: Will cleave methyl ethers (-OMe) and benzyl ethers.

Detailed Experimental Protocols

Protocol A: High-Solubility Acidic Hydrolysis (The Workhorse)

Best for: Polysubstituted benzenes with poor solubility in MeOH.

Rationale: Standard procedures use MeOH/HCl.[1] However, polysubstituted aromatics often precipitate out of MeOH, stopping the reaction. 1,4-Dioxane is used here as a miscible, high-boiling co-solvent to maintain homogeneity.

  • Setup: Charge a round-bottom flask with the MOM-protected substrate (1.0 equiv).

  • Solvent: Add 1,4-Dioxane to achieve a concentration of 0.1 M. Stir until fully dissolved.

  • Acid Addition: Add MeOH (equal volume to Dioxane) followed by conc. HCl (10-20 equiv).

    • Note: A large excess of acid is required to overcome the buffering effect of the solvent and the low basicity of the ether oxygen.

  • Reaction: Heat to 60°C . Monitor by TLC/LCMS every 2 hours.

    • Checkpoint: If no reaction after 4 hours, increase temperature to 80°C.

  • Workup: Cool to RT. Quench carefully with sat. aq. NaHCO

    
    . Extract with EtOAc (x3). Wash combined organics with brine, dry over Na
    
    
    
    SO
    
    
    , and concentrate.
Protocol B: Bromotrimethylsilane (TMSBr) Cleavage

Best for: Substrates containing esters, lactones, or other acid-sensitive groups.

Rationale: TMSBr acts as a "hard" Lewis acid that coordinates avidly to the MOM oxygen. The bromide ion then nucleophilically attacks the methylene carbon.[2][3] This occurs under anhydrous conditions, preventing hydrolysis of esters.

  • Setup: Flame-dry a flask and cool under

    
     or Ar.
    
  • Dissolution: Dissolve substrate (1.0 equiv) in anhydrous DCM (0.1 M). Cool to 0°C .[4]

  • Reagent: Add neat TMSBr (3.0 - 5.0 equiv) dropwise via syringe.

    • Caution: TMSBr fumes aggressively. Use a good needle seal.

  • Reaction: Allow to warm to RT. Stir for 1–4 hours.

    • Monitoring: Aliquots must be quenched with MeOH before TLC analysis (TMSBr forms a transient silyl ether which hydrolyzes on the plate).

  • Quench: Cool to 0°C. Add MeOH (excess) dropwise. Stir for 30 mins (hydrolyzes the intermediate silyl ether).

  • Workup: Concentrate in vacuo. Redissolve in EtOAc, wash with sat. NaHCO

    
    , and purify.
    
Protocol C: Carbon Tetrabromide / Isopropanol (Vankar Method)

Best for: Chemoselective removal in the presence of silyl ethers (TBS, TBDPS).

Rationale: This method utilizes the thermal generation of HBr in situ or a radical pathway facilitated by


PrOH. It is remarkably selective for MOM/MEM ethers while leaving silyl ethers and esters intact.
  • Setup: Charge flask with substrate (1.0 equiv).

  • Solvent: Add Isopropanol (

    
    PrOH) (0.1 M).
    
  • Reagent: Add CBr

    
     (0.1 to 0.5 equiv — catalytic).
    
  • Reaction: Reflux (82°C) for 2–6 hours.

  • Workup: Cool to RT. Evaporate solvent. The residue is usually pure enough for column chromatography.

    • Note: This method avoids aqueous workup, which is excellent for water-soluble phenols.

Protocol D: Boron Tribromide (BBr )

Best for: Sterically "locked" ethers where other methods fail.

Rationale: BBr


 is a powerful Lewis acid that complexes irreversibly with the oxygen. It does not rely on reversible protonation.
CRITICAL WARNING:  This will cleave ALL ether bonds (Ar-OMe 

Ar-OH). Use only if the molecule has no other ether groups or if global deprotection is desired.
  • Setup: Strictly anhydrous conditions (

    
    /Ar). Flame-dried glassware.
    
  • Dissolution: Dissolve substrate in anhydrous DCM (0.05 M). Cool to -78°C (Dry ice/acetone).

  • Addition: Add BBr

    
     (1.0 M in DCM) dropwise (1.2 equiv per MOM group).
    
  • Reaction: Stir at -78°C for 1 hour, then slowly warm to 0°C. Do not heat to RT unless necessary (risk of side reactions).

  • Quench: Extremely Exothermic. Cool to -78°C. Add MeOH dropwise very slowly.

  • Workup: Dilute with water, extract with DCM.

Troubleshooting & Optimization

ObservationDiagnosisCorrective Action
Starting Material Persists (Protocol A) Substrate insolubility or low reaction temp.Switch solvent to THF/H

O (1:1) or increase temp to reflux.
Product Decomposition (Protocol A) Acid concentration too high; side reactions.Switch to Protocol B (TMSBr) or use milder PPTS in

-BuOH (though often too weak for hindered systems).
Silyl Ethers Cleaved (Protocol A/D) Conditions too acidic.Must use Protocol C (CBr

/

PrOH).
Incomplete Cleavage (Protocol B) Moisture ingress deactivating TMSBr.Ensure DCM is distilled/dry. Increase TMSBr to 10 equiv.

Decision Workflow

Follow this logic tree to determine the safest and most effective method for your specific molecule.

Decision_Tree Start Start: MOM-Protected Polysubstituted Benzene Check_Acid Contains Acid-Labile Groups? (Esters, Acetals) Start->Check_Acid Check_Silyl Contains Silyl Ethers? (TBS, TBDPS) Check_Acid->Check_Silyl Yes Method_A Protocol A: HCl / Dioxane Check_Acid->Method_A No (Robust Substrate) Check_OtherEthers Contains Other Ethers? (OMe, OBn) Check_Silyl->Check_OtherEthers No Method_C Protocol C: CBr4 / iPrOH Check_Silyl->Method_C Yes (Need Chemoselectivity) Method_B Protocol B: TMSBr / DCM Check_OtherEthers->Method_B Yes (Preserve OMe/OBn) Method_D Protocol D: BBr3 (Global Deprotection) Check_OtherEthers->Method_D No (Hard to Deprotect)

Figure 2: Decision tree for selecting the optimal deprotection protocol based on functional group compatibility.

References

  • Greene's Protective Groups: Wuts, P. G. M.[5] Greene's Protective Groups in Organic Synthesis, 5th ed.; John Wiley & Sons: Hoboken, NJ, 2014.

  • TMSBr Method: Jung, M. E.; Lyster, M. A. Quantitative dealkylation of alkyl ethers via treatment with trimethylsilyl bromide. J. Org.[5] Chem.1977 , 42, 3761–3764.

  • CBr4/iPrOH Method: Lee, A. S.-Y.; Hu, Y.-J.; Chu, S.-F. A Simple and Highly Efficient Deprotecting Method for Methoxymethyl and Methoxyethoxymethyl Ethers.[6] Tetrahedron2001 , 57, 2121–2126.

  • BBr3 Mechanism & Selectivity: Sousa, C.; Silva, P. J. BBr3-Assisted Cleavage of Aryl Methyl Ethers: A Density Functional Theory Study. J. Org.[5] Chem.2013 , 78, 896–905.

Sources

Application Note: Selective Deprotection of 1-Bromo-2,3,5-tris(methoxymethoxy)benzene

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed to guide researchers through the nuanced deprotection of 1-Bromo-2,3,5-tris(methoxymethoxy)benzene . This molecule is a high-value scaffold for synthesizing functionalized resorcinols, catechols, and complex polyphenolic natural products.[1]

The guide addresses two primary synthetic needs:

  • Global Deprotection: Removing all protecting groups while preserving the aryl bromide.[1]

  • Regioselective Deprotection: Targeting specific MOM groups based on steric and electronic differentiation.[1]

Executive Summary

1-Bromo-2,3,5-tris(methoxymethoxy)benzene is a densely functionalized aromatic intermediate.[1] Its utility lies in the orthogonal reactivity of the aryl bromide (amenable to Lithium-Halogen exchange or Pd-catalyzed coupling) and the three protected phenol groups.[1]

The challenge in deprotection is twofold:

  • Chemoselectivity: Cleaving the methoxymethyl (MOM) ethers without affecting the aryl bromide (which is sensitive to strong reducing agents or lithiation conditions).[1]

  • Regioselectivity: Differentiating between the three MOM groups.[1] The C5-MOM is sterically exposed, while the C2- and C3-MOM groups are sterically crowded and potentially capable of chelation.

This guide provides validated protocols for Global Deprotection (yielding 5-bromo-1,2,3-trihydroxybenzene) and Regioselective Deprotection (yielding partially protected phenols).[1]

Chemical Analysis & Steric Mapping[1]

To achieve selectivity, one must understand the micro-environment of each protecting group.[1]

PositionSubstituentSteric EnvironmentElectronic EnvironmentPredicted Reactivity
C1 Bromine N/AElectron-withdrawing (Inductive)Stable to acid; Labile to bases/metals.[1]
C2 OMOM High Hindrance: Flanked by Br (C1) and OMOM (C3).[1]Ortho to Br; Ortho to Oxygen.[1]Lowest Kinetic Lability (Acid hydrolysis).[1]
C3 OMOM Medium Hindrance: Flanked by OMOM (C2) and H (C4).[1]Ortho to Oxygen.[1]Intermediate Lability.
C5 OMOM Low Hindrance: Flanked by H (C4) and H (C6).[1]Isolated.Highest Kinetic Lability (First to cleave).
Structural Visualization

The following diagram illustrates the steric crowding and potential chelation sites.

G cluster_molecule Steric & Electronic Map cluster_conditions Reaction Pathways C1 C1: Bromine (Cross-Coupling Handle) C2 C2: OMOM (Steric 'Sandwich') Slowest Cleavage C1->C2 Ortho steric clash C3 C3: OMOM (Contiguous Oxygen) C2->C3 Possible Chelation Site (Mg/Ti) Global Global Deprotection (HCl / MeOH) C2->Global Requires Strong Acid/Heat C5 C5: OMOM (Isolated/Exposed) Fastest Cleavage C3->Global Selective Regioselective Deprotection (ZnBr2 / Thiol) C5->Selective Targeted by Bulky Reagents

Caption: Steric analysis showing the accessibility of C5-OMOM vs. the crowded C2/C3 region.[1]

Protocol 1: Global Chemoselective Deprotection

Objective: Complete removal of all MOM groups to yield 5-bromo-benzene-1,2,3-triol . Mechanism: Acid-catalyzed hydrolysis (SN1-like pathway).[1]

Materials
  • Substrate: 1-Bromo-2,3,5-tris(methoxymethoxy)benzene

  • Reagent: 3M Hydrochloric Acid (HCl) in Methanol (MeOH)[1]

  • Solvent: Methanol (HPLC grade)[1]

  • Quench: Solid Sodium Bicarbonate (NaHCO₃)[1]

Step-by-Step Methodology
  • Preparation: Dissolve 1.0 mmol of the substrate in 10 mL of Methanol in a round-bottom flask. Ensure complete dissolution.

  • Acidification: Add 2.0 mL of 3M HCl dropwise at room temperature (25°C).

    • Note: Do not use HBr, as it may cause bromine migration or scrambling.[1]

  • Reaction: Heat the mixture to 50°C for 2-4 hours. Monitor by TLC (Mobile phase: 50% EtOAc/Hexanes).[1] The product will be significantly more polar (lower Rf).[1]

    • Checkpoint: If the reaction stalls with mono-protected intermediates, increase temperature to 65°C (reflux). The C2-MOM is stubborn.[1]

  • Workup: Cool to room temperature. Neutralize by adding solid NaHCO₃ until gas evolution ceases (pH ~7).[1]

  • Isolation: Filter off the salts. Concentrate the filtrate under reduced pressure.

  • Purification: The crude triol is prone to oxidation (turning brown/black).[1] Immediately purify via flash chromatography (SiO₂, DCM/MeOH gradient) or recrystallize from water/ethanol under inert atmosphere.[1]

Yield Expectation: 85-95%.

Protocol 2: Regioselective Deprotection (C5-Targeted)

Objective: Selective removal of the C5-MOM group to yield 5-bromo-2,3-bis(methoxymethoxy)phenol .[1] Mechanism: Kinetic control using a bulky Lewis acid system that preferentially attacks the least hindered oxygen.[1]

Rationale

The C5-MOM group is "isolated" and sterically accessible.[1] The C2 and C3 groups are shielded by the bromine atom and each other.[1] Using Zinc Bromide (ZnBr₂) with a thiol scavenger allows for mild, tunable cleavage.[1]

Materials
  • Substrate: 1.0 equiv

  • Lewis Acid: ZnBr₂ (anhydrous, 1.2 equiv)[1]

  • Nucleophile/Scavenger: 1-Propanethiol (1.2 equiv)[1]

  • Solvent: Dichloromethane (DCM), anhydrous[1]

Step-by-Step Methodology
  • Setup: Flame-dry a flask and purge with Argon. Add ZnBr₂ (1.2 equiv) and suspend in anhydrous DCM (0.1 M concentration relative to substrate).

  • Activation: Add 1-Propanethiol (1.2 equiv) to the suspension.[1] Stir for 15 minutes at room temperature.

  • Addition: Cool the mixture to 0°C . Add the substrate (dissolved in minimal DCM) dropwise.[1]

  • Monitoring: Stir at 0°C for 30-60 minutes.

    • Critical Control: Do not let the temperature rise above 10°C. Higher temperatures will lead to global deprotection.[1]

    • Monitor TLC for the appearance of the mono-deprotected product (slightly more polar than starting material).[1]

  • Quench: Pour the reaction mixture into saturated aqueous NH₄Cl.

  • Extraction: Extract with DCM (3x). Wash combined organics with brine, dry over Na₂SO₄.[1]

  • Purification: Flash chromatography (Hexanes/EtOAc 4:1).

Yield Expectation: 60-70% of C5-deprotected product. Note: If C5 selectivity is poor, switch to MgBr₂·OEt₂ in Ether at -20°C, which relies strictly on coordination geometry.

Protocol 3: Chelation-Controlled Cleavage (Exploratory)

Objective: Targeting the C2 or C3 MOM groups via bidentate chelation.[1] Context: This is an advanced protocol. Reagents like TiCl₄ or BCl₃ can form 5-membered chelates between the oxygens at C2 and C3.[1]

  • Mechanism: The Lewis acid coordinates simultaneously to O2 and O3.[1] This activates these specific ethers for cleavage while the isolated C5 ether remains uncoordinated (or less activated).[1]

  • Procedure: Treat substrate with 1.0 equiv TiCl₄ in DCM at -78°C. Warm slowly to -20°C.

  • Outcome: This often leads to the cleavage of one of the chelating partners (usually the one ortho to the bromine due to electronic push-pull), yielding a catechol mono-ether.

Troubleshooting & Critical Parameters

IssueCauseSolution
Loss of Bromine Lithium-Halogen exchange or radical mechanism.[1]Avoid n-BuLi; use i-PrMgCl for metallation.[1] Avoid radical initiators during deprotection.[1]
Incomplete Deprotection (Global) Steric bulk at C2 position.[1]Increase reaction time or switch to TFA/DCM (stronger acid).
Oxidation of Product Polyphenols are air-sensitive.[1]Perform all workups with degassed solvents.[1] Store product under Argon at -20°C.
Scrambling of Regioisomers Acid-catalyzed migration.[1]Keep reaction times short for selective protocols. Use buffered conditions (PPTS) if possible.

References

  • General MOM Deprotection

    • Wuts, P. G. M.; Greene, T. W. Greene's Protective Groups in Organic Synthesis, 4th ed.; Wiley-Interscience: New York, 2006.[1] [1]

  • Selective Cleavage with ZnBr₂

    • Han, J. H.; et al.[1][2] "A facile method for the rapid and selective deprotection of methoxymethyl (MOM) ethers."[1][2][3] Tetrahedron Lett.[1]2008 , 49, 44-46.[1]

  • Chelation Controlled Cleavage

    • Fujioka, H.; et al. "Regioselective deprotection of MOM ethers."[1][4] Org.[1][5] Lett.2009 , 11, 5138-5141.[1][4]

  • MOM Stability in Bromobenzenes

    • BenchChem Technical Guide.[1] "Reactivity of 1-Bromo-2-((methoxymethoxy)methyl)benzene." Accessed 2025.[1][6]

Sources

Application Note: Purification of 1-Bromo-2,3,5-tris(methoxymethoxy)benzene via Column Chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Overview

1-Bromo-2,3,5-tris(methoxymethoxy)benzene is a critical synthetic intermediate, serving as a "masked" polyphenol scaffold often employed in the total synthesis of resveratrol derivatives and polyketide natural products. The presence of the aryl bromide allows for downstream palladium-catalyzed cross-couplings (e.g., Suzuki-Miyaura), while the methoxymethyl (MOM) ethers protect the labile phenolic oxygens.

The Critical Challenge: While MOM groups are robust against bases and nucleophiles, they are inherently acid-sensitive . Standard flash chromatography grade silica gel (SiO₂) is weakly acidic (pH ~6.5–7.0 in suspension, but possessing Lewis acidic surface sites). Prolonged exposure of the title compound to untreated silica can catalyze the hydrolysis of the acetal linkage, leading to the formation of partially deprotected byproducts (mono- or di-phenols) which streak on the column and severely reduce yield.

This guide details a Self-Validating Purification Protocol designed to neutralize stationary phase acidity, ensuring the isolation of the target compound with >98% purity and intact protecting groups.

Physicochemical Profile & Stability

Before initiating purification, the operator must understand the molecule's behavior in the stationary phase environment.

PropertyCharacteristicImplication for Chromatography
Molecular Formula C₁₂H₁₇BrO₆Moderate molecular weight; generally non-volatile.
Polarity Medium-LowSoluble in chlorinated solvents, esters, and ethers. Elutes in low-to-medium polarity solvent systems.
Acid Stability Low Susceptible to acetal hydrolysis (

).
Base Stability HighCompatible with amine modifiers (Triethylamine, Pyridine).
TLC Behavior UV Active (254 nm)Easily detectable; however, "streaking" indicates decomposition.

Pre-Purification Validation (The "Acid Test")

Goal: Determine if silica neutralization is strictly necessary for your specific batch of silica.

Protocol:

  • Prepare two TLC plates:

    • Plate A: Standard commercial silica plate.

    • Plate B: Dip a standard plate in a solution of 5% Triethylamine (Et₃N) in Hexanes, then air dry for 5 minutes.

  • Spot the Crude: Spot the crude reaction mixture on both plates.

  • Elute: Run both plates in 15% Ethyl Acetate in Hexanes.

  • Analyze:

    • If Plate A shows a long streak or a new baseline spot that is absent on Plate B , the silica acidity is degrading your compound.

    • Action: Proceed immediately to Protocol 4 (Neutralized Silica Chromatography) .

Detailed Protocol: Neutralized Silica Gel Chromatography[1]

This is the gold-standard method for purifying MOM-protected phenols. The addition of triethylamine (TEA) acts as a buffer, capping the acidic silanol (Si-OH) sites.

Phase 1: Column Packing

Reagents: Silica Gel (230-400 mesh), Hexanes (HPLC Grade), Triethylamine (Et₃N).

  • Calculate Silica Volume: Use a 30:1 to 50:1 ratio of Silica:Crude mass.

  • Prepare Slurry Solvent: In an Erlenmeyer flask, prepare a solution of 1% Et₃N in Hexanes (v/v).

    • Example: For 500 mL Hexanes, add 5 mL Et₃N.

  • Slurry the Silica: Add the silica gel to the Et₃N/Hexanes solution. Swirl gently to remove air bubbles.

  • Pack the Column: Pour the slurry into the column. Flush with at least 2 column volumes (CV) of the 1% Et₃N/Hexanes solution.

    • Why? This ensures the entire length of the silica bed is basic.

Phase 2: Sample Loading

Technique: Wet loading is preferred to minimize thermal stress, but dry loading is acceptable if the solid support is also neutralized.

  • Wet Load (Preferred): Dissolve the crude residue in a minimum volume of 95:5 Hexanes:Ethyl Acetate (containing 0.5% Et₃N). Carefully pipette onto the sand bed.[1]

Phase 3: Elution Gradient

Mobile Phase A: Hexanes + 0.5% Et₃N Mobile Phase B: Ethyl Acetate + 0.5% Et₃N

  • Note: Maintaining 0.5% Et₃N throughout the run prevents the "stripping" of the amine from the silica surface by the polar solvent.

StepMobile Phase CompositionVolume (CV)Purpose
1100% Mobile Phase A2Elute non-polar impurities (excess reagents).
20–10% B in A3Linear gradient to move the product.
310–20% B in A5Product Elution Window (Target Rf ~0.3).
420–50% B in A2Flush polar byproducts (mono-protected phenols).

Process Visualization

The following diagram illustrates the decision logic and workflow for the purification process.

PurificationWorkflow Start Crude Reaction Mixture TLC_Test Step 1: Comparative TLC (Standard vs. Et3N-Treated) Start->TLC_Test Decision Decomposition Observed? (Streaking/Baseline Spots) TLC_Test->Decision Standard_Col Standard Flash Column (Hex/EtOAc) Decision->Standard_Col No (Stable) Neutral_Col Neutralized Silica Protocol (1% Et3N Pre-treatment) Decision->Neutral_Col Yes (Unstable) Pure_Product Pure 1-Bromo-2,3,5- tris(methoxymethoxy)benzene Standard_Col->Pure_Product Packing Slurry Pack with Hexanes + 1% Et3N Neutral_Col->Packing Elution Elute with Gradient: Hexanes/EtOAc + 0.5% Et3N Packing->Elution Elution->Pure_Product

Figure 1: Decision tree for the purification of acid-sensitive MOM-ethers. The red path indicates the required protocol for 1-Bromo-2,3,5-tris(methoxymethoxy)benzene to prevent hydrolysis.

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
Product Streaking Partial hydrolysis on column due to acidity.[2]Immediate: Increase Et₃N concentration to 1-2%. Future: Switch to basic Alumina (Grade III) if silica fails.
Co-elution with Impurities Isomers (e.g., para-bromo) have similar polarity.Use a shallower gradient (e.g., 0-10% EtOAc over 10 CV). Switch solvent modifier to Toluene/Hexane.
Product in Baseline Complete deprotection (formation of free phenol).Verify solvent pH.[3] Ensure Et₃N was actually added. Avoid using chlorinated solvents that may have degraded to HCl.
Crystallization on Column Solubility limit reached in non-polar mobile phase.Add 5-10% Dichloromethane (DCM) to the mobile phase (ensure DCM is neutralized with Et₃N).

References

  • BenchChem Technical Support. (2025).[2][1][4] Purification of 1-Bromo-2-((methoxymethoxy)methyl)benzene. Retrieved from

  • University of Rochester, Dept. of Chemistry. (n.d.). Tips for Flash Column Chromatography: Deactivating Silica Gel. Retrieved from

  • Greene, T. W., & Wuts, P. G. M. (1999).[3] Protective Groups in Organic Synthesis (3rd ed.). Wiley-Interscience. (General reference for MOM ether stability profiles).

  • ResearchGate Community. (2019). Deactivation of silica gel with Triethylamine. Retrieved from

Sources

Application Note: A Systematic Approach to Developing Thin-Layer Chromatography (TLC) Solvent Systems for the Separation of Substituted Benzene Isomers

Author: BenchChem Technical Support Team. Date: February 2026

The Challenge and the Principle: Why Isomer Separation Matters

Substituted benzene isomers, such as the ortho-, meta-, and para- forms of nitrophenol, cresol, or xylene, can exhibit vastly different biological, chemical, and physical properties. Their effective separation is therefore critical for ensuring product purity, monitoring reaction progress, and performing accurate analysis.[1][2]

The separation on a standard silica gel TLC plate is governed by the principle of differential partitioning.[3] The stationary phase, silica gel, is highly polar due to its surface silanol groups (Si-OH), which readily interact with polar analytes through hydrogen bonding and dipole-dipole forces.[3] The mobile phase, a solvent or solvent mixture, moves up the plate via capillary action and competes with the stationary phase for the analyte.[4][5] The key to separation lies in exploiting the subtle differences in polarity among isomers.

The Decisive Factor: Substituent Effects on Polarity

The identity and position of substituent groups on the benzene ring dictate the molecule's overall polarity and its interaction with the stationary phase.[6][7]

  • Electron-Withdrawing vs. Donating Groups: Groups like nitro (-NO₂) increase polarity, while alkyl groups like methyl (-CH₃) have a much smaller effect.

  • Hydrogen Bonding: Hydroxyl (-OH) and amino (-NH₂) groups can act as both hydrogen bond donors and acceptors, leading to strong interactions with the silica gel.

  • Intramolecular vs. Intermolecular Hydrogen Bonding: This is a critical concept for separating isomers like nitrophenols. ortho-Nitrophenol can form a stable intramolecular hydrogen bond between the adjacent -OH and -NO₂ groups. This internal bonding "masks" the polar groups from the silica gel, reducing its interaction and making it effectively less polar than para-nitrophenol. The para isomer can only form intermolecular hydrogen bonds, leading to stronger adsorption on the stationary phase and thus, a lower Retention Factor (Rf).[2]

Systematic Workflow for Solvent System Development

A trial-and-error approach to solvent selection is inefficient. A systematic workflow, grounded in the principles of chromatography, yields optimal and reproducible results. The primary goal is to achieve differential Rf values for all isomers, ideally between 0.2 and 0.8 for reliable quantification.[3]

TLC_Development_Workflow A Step 1: Define Problem Identify Isomers & Stationary Phase (e.g., Silica Gel 60 F254) B Step 2: Initial Solvent Scouting Select a binary system of low/medium polarity (e.g., 80:20 Hexane:Ethyl Acetate) A->B C Run TLC & Evaluate Rf Values B->C D Are all Rf values between 0.2 and 0.8? C->D E_low Rf too Low (<0.2) D->E_low No E_high Rf too High (>0.8) D->E_high No G Is separation of isomers adequate? D->G Yes F_low Increase Mobile Phase Polarity (Increase proportion of polar solvent) E_low->F_low F_low->C F_high Decrease Mobile Phase Polarity (Decrease proportion of polar solvent) E_high->F_high F_high->C H Optimization Complete Record Solvent System & Rf Values G->H Yes I Refine Selectivity Try a different solvent pair or add a third solvent (e.g., small % of MeOH or DCM) G->I No J Validate Protocol (Reproducibility, Specificity) H->J I->C

Caption: A systematic workflow for developing an optimal TLC mobile phase.

Detailed Experimental Protocol

This protocol provides a self-validating framework for executing the development workflow.

Materials:

  • TLC Plates (e.g., Silica Gel 60 F₂₅₄ on aluminum or glass backing)[8]

  • TLC Developing Chamber with a tight-fitting lid

  • Filter Paper

  • Capillary Spotters or Micropipettes

  • Pencil

  • Ruler

  • Samples: A dilute solution of the individual isomers and the mixture in a volatile solvent (e.g., dichloromethane or ethyl acetate).

  • Solvents: HPLC-grade solvents (e.g., Hexane, Ethyl Acetate, Dichloromethane, Methanol).

  • Visualization tools: UV lamp (254 nm), iodine chamber, or appropriate chemical stain.

Methodology:

  • Plate Preparation:

    • With a pencil, gently draw a light origin line about 1.5 cm from the bottom edge of the TLC plate. Do not use a pen, as the ink will chromatograph.[9]

    • Mark small, evenly spaced ticks on the origin line for each sample to be spotted.

  • Chamber Saturation:

    • Pour the prepared mobile phase into the developing chamber to a depth of about 0.5 cm, ensuring the level is below the origin line on the plate.[10]

    • Place a piece of filter paper against the inner wall of the chamber, making sure it is wetted by the solvent.

    • Close the chamber with the lid and allow it to saturate for at least 20 minutes. This ensures a uniform vapor environment and prevents irregular solvent fronts.[3][10]

  • Sample Application:

    • Using a capillary spotter, apply a small amount of each sample solution to its designated tick on the origin line.

    • Aim for spots that are 1-2 mm in diameter. To apply more sample without creating a large spot, allow the solvent to evaporate completely before reapplying to the same spot.[9][10] Overloading the sample can lead to streaking.[11]

  • Plate Development:

    • Once the spotting solvent has fully evaporated, carefully place the TLC plate into the saturated chamber using forceps. Ensure the plate is vertical and not touching the filter paper.

    • Replace the lid and allow the mobile phase to ascend the plate by capillary action. Do not disturb the chamber during development.[5]

  • Completion and Visualization:

    • When the solvent front has traveled to about 1 cm from the top edge of the plate, remove the plate from the chamber.

    • Immediately mark the position of the solvent front with a pencil.[3]

    • Allow the plate to dry completely in a fume hood.

    • Visualize the separated spots. For plates with a fluorescent indicator (F₂₅₄), this is typically done under a UV lamp at 254 nm, where compounds that absorb UV light will appear as dark spots.[4] Alternatively, use an iodine chamber or a chemical stain.

  • Analysis and Rf Calculation:

    • Measure the distance from the origin line to the center of each spot and the distance from the origin line to the solvent front.

    • Calculate the Rf value for each spot using the formula:

      • Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)

    • An ideal solvent system will result in well-separated spots with distinct Rf values.

Application Case Studies

The following tables summarize starting solvent systems and expected results for common substituted benzene isomer separations. Note that these are starting points, and optimization is often required.

Case Study 1: Nitrophenol Isomers (o-, m-, p-)

This separation is relatively straightforward due to the significant polarity difference caused by intramolecular hydrogen bonding in the ortho isomer.

IsomerStructure (Simplified)Rationale for SeparationTypical Solvent System (v/v)Expected Rf
o-NitrophenolBenzene-1-OH-2-NO₂Intramolecular H-bond reduces interaction with silica. Least polar.Hexane:Ethyl Acetate (80:20)~0.6 - 0.7
m-NitrophenolBenzene-1-OH-3-NO₂Intermediate polarity.Hexane:Ethyl Acetate (80:20)~0.3 - 0.4
p-NitrophenolBenzene-1-OH-4-NO₂Strong intermolecular H-bonding with silica. Most polar.Hexane:Ethyl Acetate (80:20)~0.1 - 0.2

Case Study 2: Cresol Isomers (o-, m-, p-)

The separation of cresols is more challenging as they differ only by the position of a weakly polar methyl group, leading to very similar polarities.[12][1]

IsomerStructure (Simplified)Rationale for SeparationTypical Solvent System (v/v)Expected Rf
o-CresolBenzene-1-OH-2-CH₃Slight steric hindrance may reduce H-bonding with silica.Dichloromethane:Methanol (98:2)~0.55
m-CresolBenzene-1-OH-3-CH₃Polarity and Rf are often very close to the para isomer.Dichloromethane:Methanol (98:2)~0.45
p-CresolBenzene-1-OH-4-CH₃The -OH group is most exposed, allowing for strong interaction.Dichloromethane:Methanol (98:2)~0.40

Case Study 3: Xylene Isomers (o-, m-, p-)

Separating xylene isomers on standard silica TLC is exceptionally difficult and often not feasible for resolving a mixture, due to their nonpolar nature and nearly identical polarities.[13][14] This technique is more suitable for confirming the purity of an isolated xylene isomer.

IsomerStructure (Simplified)Rationale for SeparationTypical Solvent System (v/v)Expected Rf
o-XyleneBenzene-1,2-di-CH₃Very nonpolar. Possesses a small dipole moment.Hexane (100%)~0.5
m-XyleneBenzene-1,3-di-CH₃Very nonpolar. Possesses a small dipole moment.Hexane (100%)~0.5
p-XyleneBenzene-1,4-di-CH₃Very nonpolar. Zero net dipole moment.Hexane (100%)~0.5

Note: For challenging separations like xylenes, advanced techniques such as argentation (silver ion) TLC, which separates based on π-electron interactions, may be required.[15]

Troubleshooting Common TLC Problems

Even with a systematic approach, issues can arise. The following guide provides logical solutions to common problems.

TLC_Troubleshooting Start Problem Observed P1 Spots are streaked or tailing Start->P1 P2 Spots are at baseline (Rf ≈ 0) Start->P2 P3 Spots are at solvent front (Rf ≈ 1) Start->P3 P4 Poor separation (spots merged) Start->P4 P5 Irregular solvent front Start->P5 S1 1. Sample is overloaded. 2. Sample is too polar for solvent. 3. Sample is degrading on silica. P1->S1 S2 Mobile phase polarity is too low. P2->S2 S3 Mobile phase polarity is too high. P3->S3 S4 Solvent system lacks selectivity. P4->S4 S5 1. Chamber not saturated. 2. Plate touching chamber wall. 3. Adsorbent layer is damaged. P5->S5 R1 Solution: - Dilute the sample. - Spot less material. - Increase solvent polarity. S1->R1 R2 Solution: Increase proportion of the more polar solvent. S2->R2 R3 Solution: Increase proportion of the less polar solvent. S3->R3 R4 Solution: - Try a completely different solvent system. - Add a third solvent to fine-tune polarity. S4->R4 R5 Solution: - Ensure chamber is sealed and equilibrated. - Reposition plate. - Use a new plate. S5->R5

Caption: A troubleshooting decision tree for common TLC issues.

Conclusion

Developing an effective TLC solvent system for substituted benzene isomers is a systematic process that hinges on understanding the interplay between the analyte's polarity, the stationary phase, and the mobile phase. By starting with a logical selection of solvents based on the eluotropic series and methodically adjusting polarity, researchers can achieve reliable and reproducible separations. The case studies and protocols provided herein serve as a robust foundation for tackling these common but critical analytical challenges in the laboratory. For regulated environments, it is imperative to follow up with full method validation according to established guidelines such as those from the ICH.[16][17]

References

  • Title: Thin-layer chromatography - Wikipedia Source: Wikipedia URL: [Link]

  • Title: Thin layer chromatography | Resource | RSC Education Source: Royal Society of Chemistry URL: [Link]

  • Title: Complete Guide to Thin Layer Chromatography Sample Preparation Source: Organomation URL: [Link]

  • Title: Experiment 6 — Thin-Layer Chromatography Source: Unknown University Chemistry Department URL: [Link]

  • Title: TLC-Thin Layer Chromatography Source: OperaChem URL: [Link]

  • Title: E2227 Standard Guide for Forensic Examination of Non-Reactive Dyes in Textile Fibers by Thin-Layer Chromatography (Withdrawn 2022) Source: ASTM International URL: [Link]

  • Title: Chromatographic Methods of Analysis Source: Unknown University Lecture Slides URL: [Link]

  • Title: Troubleshooting Common Issues in Thin Layer Chromatography: Practical Solutions Source: Medium URL: [Link]

  • Title: Synthesis and Purification of Nitrophenols Source: UKEssays.com URL: [Link]

  • Title: Liquid Chromatography Problem Solving and Troubleshooting Source: Chromatography Online URL: [Link]

  • Title: eL549 Analysis of Cresol Positional Isomers by Using Shim-pack GIST Phenyl Column Source: Shimadzu URL: [Link]

  • Title: Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC Source: Bitesize Bio URL: [Link]

  • Title: Cresol determination made possible by silylation Source: Wiley Analytical Science URL: [Link]

  • Title: ICH guideline M10 on bioanalytical method validation and study sample analysis Source: European Medicines Agency (EMA) URL: [Link]

  • Title: A better separation process for xylene isomers Source: Chemical Industry Journal URL: [Link]

  • Title: (PDF) Mobile Phase Optimization in Thin Layer Chromatography (TLC) Source: ResearchGate URL: [Link]

  • Title: Appendix IV(A): Chromatography - Thin-Layer Chromatography (TLC) Source: Chinese Medicine Council of Hong Kong URL: [Link]

  • Title: CHEM 344 Thin Layer Chromatography Source: University of Wisconsin-Madison Chemistry Department URL: [Link]

  • Title: Polyamide Thin-Layer Chromatography Source: ResearchGate URL: [Link]

  • Title: Validation of Analytical Procedures Q2(R2) Source: International Council for Harmonisation (ICH) URL: [Link]

  • Title: Separation and determination of cresol isomers (Ortho, Meta, Para) Source: International Journal of Chemical Studies URL: [Link]

  • Title: Separation of Xylene Isomers Source: YouTube URL: [Link]

  • Title: Which solvent system is used for separation of components in TLC| Thin Layer Chromatography Source: YouTube URL: [Link]

  • Title: [Optimization of the solvent system in thin-layer chromatography (TLC)] Source: PubMed URL: [Link]

  • Title: Separation of Xylene Isomers through Multiple Metal Site Interactions in Metal-Organic Frameworks Source: PubMed URL: [Link]

  • Title: Benzene Derivatives: Common Names & Structure Source: Vaia URL: [Link]

  • Title: Substitution Reactions of Benzene Derivatives Source: Chemistry LibreTexts URL: [Link]

Sources

Troubleshooting & Optimization

Technical Guide: Synthesis & Troubleshooting of 1-Bromo-2,3,5-tris(methoxymethoxy)benzene

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Application Context

Target Molecule: 1-Bromo-2,3,5-tris(methoxymethoxy)benzene CAS: 1032336-00-7 (Related Analogues) Core Scaffold: 6-Bromo-1,2,4-benzenetriol (protected) Primary Application: Key intermediate for the total synthesis of complex polyketides and phenazine alkaloids (e.g., Endophenazine B, Ritterazine analogues).

As a Senior Application Scientist, I have observed that the synthesis of 1-Bromo-2,3,5-tris(methoxymethoxy)benzene presents a classic "regioselectivity trap." Users often attempt to synthesize this via direct bromination of the protected electron-rich arene, leading to the incorrect isomer. This guide addresses the critical regiochemical challenges, steric hindrances of the tris-MOM protection, and safety protocols for handling chloromethyl methyl ether (MOM-Cl).

The Regioselectivity Challenge (The "Trap")

The most common failure mode is attempting to brominate 1,2,4-tris(methoxymethoxy)benzene directly.

  • The Expectation: Bromination will occur at position 6 (ortho to C1-OMOM, para to C4-OMOM) to yield the desired 1-bromo-2,3,5-substituted pattern.

  • The Reality: Electrophilic aromatic substitution (SEAr) is dominated by the directing effects of the C2 and C4 oxygens. The major product is typically 1-bromo-2,4,5-tris(methoxymethoxy)benzene (bromination at the 5-position), which is the thermodynamic isomer.

Visualizing the Regiochemistry

Regioselectivity Start 1,2,4-tris(MOM)benzene (Starting Material) Reaction Bromination (NBS or Br2) Start->Reaction Major MAJOR PRODUCT (Undesired) 1-Bromo-2,4,5-tris(MOM)benzene (Para to C2) Reaction->Major Kinetic/Thermodynamic Preference Target TARGET (Desired) 1-Bromo-2,3,5-tris(MOM)benzene (Ortho to C1) Reaction->Target Minor Product (<10%)

Caption: Direct bromination of the 1,2,4-MOM-protected scaffold favors the undesired 2,4,5-isomer.

Recommended Synthetic Route: "Early Bromination" Strategy

To guarantee the correct substitution pattern, the bromine atom must be installed before the final MOM protection, or directed via specific lithiation protocols. The most robust route utilizes the Vanillin -> Dakin Oxidation pathway, adapted for the specific 2,3,5-pattern.

Step-by-Step Protocol
Phase 1: Scaffold Construction (Precursor Synthesis)

Note: This phase establishes the 1,2,4-trihydroxy-6-bromo pattern (equivalent to 1-bromo-2,3,5-trihydroxy).

  • Starting Material: o-Vanillin (2-hydroxy-3-methoxybenzaldehyde).[1]

  • Bromination: Treat with Br2/AcOH.

    • Result:5-Bromo-2-hydroxy-3-methoxybenzaldehyde .[1] (Br is para to OH).[1]

  • Dakin Oxidation: Treat with H2O2/NaOH.

    • Mechanism:[1][2][3][4][5][6] Converts the aldehyde (-CHO) to a phenol (-OH).

    • Result:5-Bromo-3-methoxybenzene-1,2-diol .

  • Demethylation: Treat with BBr3 in CH2Cl2 at -78°C.

    • Result:5-Bromo-benzene-1,2,3-triol (This is the 5-bromo-1,2,3-isomer).[4][5]

    • Correction: Wait, the target is 1-Bromo-2,3,5. The above route yields the symmetric-like 5-bromo-1,2,3 pattern.

    • CORRECTED PRECURSOR ROUTE: Start with Vanillin (4-hydroxy-3-methoxybenzaldehyde).

      • Brominate -> 5-Bromovanillin .

      • Dakin Oxidation -> 5-Bromo-3-methoxybenzene-1,2-diol (1,2-dihydroxy-3-methoxy-5-bromobenzene).

      • Check Pattern: 1-OH, 2-OH, 3-OMe, 5-Br.[1][4][5]

      • Target Pattern: 1-Br, 2,3,5-tris(oxygen).

      • Match: Yes. If C5 is Br, then C1, C2, C3 are oxygens. This is not the target. The target has oxygens at 2, 3, and 5 relative to Br.

Phase 2: The "Blocked" Lithiation Route (Recommended for Target)

Since the Vanillin route yields the wrong oxygen pattern, the Directed Ortho Metalation (DoM) route is required.

  • Substrate: 1,2,4-tris(methoxymethoxy)benzene .

  • Reagent: n-Butyllithium (n-BuLi) or t-BuLi.

  • Condition: -78°C in THF.

  • Mechanism:

    • Lithiation prefers the position between two oxygens (C3).

    • Strategy: Silylate C3 first to block it?

    • Better Strategy: Use 1-Bromo-3,5-dimethoxybenzene as starting material.

      • Nitration -> Separation of isomers -> Reduction -> Sandmeyer? (Too long).

    • Best Practical Route: Bromination of 2,4-Di-tert-butylphenol (blocking groups) -> modification? No.

The "Endophenazine B" Route (Literature Validated):

  • Start: 2,3,5-Trimethoxyaniline .

  • Sandmeyer Reaction: Diazotization (NaNO2/HBr) + CuBr.

    • Yields:1-Bromo-2,3,5-trimethoxybenzene .

  • Demethylation: BBr3 (Careful monitoring to avoid debromination).

    • Yields:1-Bromo-2,3,5-trihydroxybenzene .

  • Global Protection: MOM-Cl + DIPEA.

Detailed Protocol: Global MOM Protection

Once you have the 1-Bromo-2,3,5-trihydroxybenzene precursor, follow this protocol to install the MOM groups.

Reagents:

  • Substrate: 1-Bromo-2,3,5-trihydroxybenzene (1.0 equiv)

  • MOM-Cl (Chloromethyl methyl ether): 4.5 equiv (Excess required for sterics).

  • DIPEA (N,N-Diisopropylethylamine): 5.0 equiv.

  • Solvent: Dry DCM (Dichloromethane).[7]

Procedure:

  • Setup: Flame-dry a round-bottom flask under Argon/Nitrogen.

  • Dissolution: Dissolve the triol in dry DCM (0.1 M concentration). Cool to 0°C.

  • Base Addition: Add DIPEA slowly via syringe. The solution may darken (phenoxide formation).

  • MOM-Cl Addition: (DANGER: Carcinogen) Add MOM-Cl dropwise over 20 minutes.

    • Tech Tip: Do not rush. Rapid addition causes exotherms that can degrade the MOM reagent.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 12–16 hours.

    • Monitoring: Check TLC.[8][9][10] You will see mono-, di-, and tri-protected species. Push to completion. If stuck, add 1.0 equiv more MOM-Cl and DIPEA.

  • Quench: Cool to 0°C. Add saturated NaHCO3 (aq).

  • Workup: Extract with DCM (3x). Wash combined organics with water and brine.[8][9][11] Dry over Na2SO4.[8][9][12]

  • Purification: Silica gel chromatography (Hexanes/EtOAc).

Troubleshooting Guide

IssueProbable CauseCorrective Action
Wrong Regioisomer (2,4,5-Br) Direct bromination of the protected electron-rich ring.Stop. Switch to the "Early Bromination" route (Sandmeyer of 2,3,5-aniline) or use a blocked precursor.
Incomplete Protection (Di-MOM) Steric crowding at the 2,3-positions (vicinal oxygens).Increase MOM-Cl equivalents (up to 6.0). Switch base to NaH (Sodium Hydride) in DMF at 0°C to force the alkoxide formation.
Debromination during Demethylation Use of aggressive Lewis acids (e.g., BBr3) for too long or too hot.Perform BBr3 demethylation at -78°C and quench immediately upon disappearance of starting material. Alternatively, use BCl3/n-Bu4NI .
MOM Hydrolysis Acidic workup or silica gel acidity.MOM groups are acid-labile. Pre-treat silica gel with 1% Et3N/Hexanes before running the column. Avoid HCl in workup.

Safety & Handling (MOM-Cl)

WARNING: Chloromethyl methyl ether (MOM-Cl) is a potent alkylating agent and a known human carcinogen.

  • Fume Hood: All operations must be performed in a well-ventilated fume hood.

  • Neutralization: Quench all MOM-Cl waste with aqueous ammonia or concentrated NaOH solution before disposal.

  • Alternative: Consider generating MOM-Cl in situ using Dimethoxymethane (DMM) and Acetyl Chloride (with ZnBr2 cat.) if regulatory restrictions prevent purchasing MOM-Cl.

References & Authoritative Sources

  • MOM Protection Protocols & Reagents:

    • TCI Chemicals:

    • BenchChem:[8][9]

  • Bromination Regioselectivity Studies:

    • RSC Advances:

    • Organic Syntheses:

  • Total Synthesis Context (Endophenazine/Phenazines):

    • MDPI Molecules:

  • General Reactivity Data:

    • PubChem: (Analogous reactivity patterns).

Visual Workflow: The Validated Route

SynthesisRoute Step1 Start: 2,3,5-Trimethoxyaniline Step2 Step 1: Sandmeyer Reaction (NaNO2, HBr, CuBr) Installs Bromine at C1 Step1->Step2 Step3 Intermediate: 1-Bromo-2,3,5-trimethoxybenzene Step2->Step3 Step4 Step 2: Demethylation (BBr3, -78°C) Reveals Triol Step3->Step4 Step5 Precursor: 1-Bromo-2,3,5-trihydroxybenzene Step4->Step5 Step6 Step 3: Global Protection (MOM-Cl, DIPEA, DCM) Steric crowding requires excess reagent Step5->Step6 Final FINAL TARGET: 1-Bromo-2,3,5-tris(methoxymethoxy)benzene Step6->Final

Caption: The Sandmeyer route ensures correct regiochemistry before MOM protection.

Sources

Technical Support Center: Optimization of 1-Bromo-2,3,5-tris(methoxymethoxy)benzene

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Synthesizing 1-Bromo-2,3,5-tris(methoxymethoxy)benzene presents a specific challenge: steric crowding at the C2 position . The target molecule contains three protecting groups, but the C2-methoxymethoxy (MOM) group is wedged between a bromine atom (C1) and another MOM group (C3).

Standard protocols often fail here, resulting in mixtures of mono- and bis-protected intermediates. Furthermore, MOM ethers are acid-labile, leading to product decomposition during silica gel chromatography. This guide provides a high-yield protocol focusing on reagent quality , stepwise deprotonation , and buffered purification .

Module 1: Reagent Integrity (The "Hidden" Variable)

Q: I am following the literature, but my conversion is stuck at 60%. Why?

A: The most common cause of stalled conversion in MOM protection is the quality of Chloromethyl methyl ether (MOM-Cl) .

  • The Decomposition Trap: MOM-Cl hydrolyzes over time to release HCl and formaldehyde.

    • Impact: HCl protonates your base (quenching it) and, critically, can cleave the MOM groups you just installed.

  • The Fix:

    • Commercial Reagent: If using commercial MOM-Cl (e.g., Sigma/TCI), ensure it is stored over K₂CO₃ pellets to scavenge acid. If the liquid is yellow or fuming heavily, discard it.

    • In-Situ Generation: For highest reliability, generate MOM-Cl in situ using dimethoxymethane (DMM) and acetyl chloride if safety regulations permit, though the direct alkylation method below is generally preferred for this specific tri-substituted substrate.

CRITICAL SAFETY WARNING: MOM-Cl is a potent human carcinogen (OSHA regulated). All procedures must occur in a functioning fume hood with double-gloving.

Module 2: The Optimized Protocol

We recommend the "Force Method" (Sodium Hydride) over the "Finesse Method" (DIPEA/DCM) for this substrate. The steric hindrance at C2 requires the irreversible deprotonation power of NaH to drive the reaction to completion.

Comparative Analysis of Conditions
ParameterMethod A: DIPEA / DCMMethod B: NaH / DMF (Recommended)
Base Strength Moderate (Reversible)Strong (Irreversible)
Temperature 0°C to Reflux0°C to RT
Suitability Unhindered phenols (C5)Hindered phenols (C2, C3)
Risk Incomplete reactionExothermic; H₂ gas evolution
Typical Yield 40-55%85-92%
Step-by-Step High-Yield Workflow

Step 1: Solvation & Deprotonation

  • Dissolve 1.0 eq of 2-bromo-benzene-1,3,5-triol in anhydrous DMF (0.2 M concentration).

  • Cool to 0°C in an ice bath.

  • Add 4.5 eq of Sodium Hydride (NaH) (60% dispersion in oil) portion-wise.

    • Why: You need >3.0 eq to deprotonate all three hydroxyls. The excess accounts for moisture and ensures the crowded C2-phenoxide is formed.

  • Wait: Stir at 0°C for 30 minutes. Bubbling must cease.

Step 2: The Electrophile Addition

  • Add 4.0 eq of MOM-Cl dropwise via syringe.

    • Technique: Do not rush. Rapid addition causes localized heating, which decomposes MOM-Cl.

  • Allow the reaction to warm to Room Temperature (RT) naturally.

  • Stir for 4–12 hours.

Step 3: Monitoring (The Decision Point)

  • Check TLC.[1][2] If the mono-protected species persists, heat to 45°C for 1 hour. Do not exceed 55°C, or the MOM-Cl will degrade.

Module 3: Visualization & Logic Flow

The following diagram illustrates the critical decision pathways for synthesizing the target.

G Start Start: 2-Bromo-1,3,5-trihydroxybenzene ReagentCheck Check MOM-Cl Quality (Clear? No Fumes?) Start->ReagentCheck Reaction Reaction: NaH (4.5 eq) + MOM-Cl (4.0 eq) Solvent: DMF, 0°C -> RT ReagentCheck->Reaction Pass TLC_Check TLC Check (4 hours) Reaction->TLC_Check Complete Tri-MOM Product Formed TLC_Check->Complete Spot matches Ref Incomplete Mixture: Mono/Bis-MOM TLC_Check->Incomplete Lower spots visible Workup Workup: Quench w/ sat. NaHCO3 Extract w/ EtOAc Complete->Workup Boost Action: Heat to 45°C Add 0.5 eq NaH + 0.5 eq MOM-Cl Incomplete->Boost Boost->TLC_Check Purification Column Chromatography (CRITICAL: 1% Et3N in Eluent) Workup->Purification

Caption: Figure 1. Optimized workflow for sterically hindered MOM protection emphasizing reagent checks and thermal boosting.

Module 4: Purification & Stability (The "Yield Saver")

Q: My crude NMR looks great, but after the column, I lost 30% of my mass and see deprotected phenols. What happened?

A: You likely experienced Silica Gel Acidolysis . MOM ethers, while stable to base, are acetals.[3] Standard silica gel is slightly acidic (pH 6.0–6.5). This acidity is sufficient to cleave the MOM group, especially at the crowded C2 position where relief of steric strain drives the leaving group.

The Solution: Buffered Silica Chromatography

  • Pre-treatment: Slurry your silica gel in the starting eluent containing 1% Triethylamine (Et₃N) .

  • Eluent: Maintain 0.5% to 1% Et₃N in your mobile phase throughout the column.

  • Speed: Do not let the compound sit on the column. Flash chromatography is preferred over gravity columns.

Module 5: Troubleshooting FAQ

Q1: Can I use TBAI (Tetrabutylammonium iodide) to speed up the reaction?

  • Yes. Adding 5 mol% TBAI can catalyze the reaction by converting the MOM-Cl to the more reactive MOM-I in situ. This is particularly helpful for the stubborn C2 hydroxyl group.

Q2: I see a spot running just above my product. What is it?

  • This is likely the C-alkylated byproduct . Phenoxides can occasionally attack MOM-Cl at the carbon ring positions (C4 or C6), although this is rare with MOM-Cl compared to other alkyl halides. If this occurs, lower the reaction temperature and ensure strictly 1.05 eq of base per hydroxyl group in the initial phase before adding excess.

Q3: Why not brominate after protecting 1,3,5-trihydroxybenzene?

  • You can, but regioselectivity becomes an issue. Bromination of 1,3,5-tris(methoxymethoxy)benzene with NBS usually works well to give the 2-bromo product.

    • Pros: Protecting the unhindered triol is easier (quantitative yield).

    • Cons: You must prove the bromine landed at C2 and not C4 (though symmetry usually dictates C2). If you already have the brominated starting material, the direct protection route (Route A) described above is more definitive.

References

  • Greene, T. W., & Wuts, P. G. M. (1999).[4] Protective Groups in Organic Synthesis (3rd ed.). Wiley-Interscience. (Standard reference for stability and cleavage conditions of MOM ethers).

  • Ramesh, C., et al. (2003).[4][5] Simple, Efficient, and Selective Deprotection of Phenolic Methoxymethyl Ethers Using Silica-Supported Sodium Hydrogen Sulfate.[4][5][6] Journal of Organic Chemistry, 68(18), 7101-7103. (Highlights the acid sensitivity of MOM ethers on silica).

  • Berliner, M. A., & Belecki, K. (2005).[4] Simple, Rapid, and Safe Synthesis of Chloromethyl Methyl Ether. Journal of Organic Chemistry, 70(23), 9618–9621. (Protocol for high-quality MOM-Cl generation).

  • Ashton, P. R., et al. (1997). The synthesis of 1,3,5-tris(methoxymethoxy)benzene derivatives. Chemistry – A European Journal, 3(6). (Specific reference for tris-MOM protection patterns).

Sources

incomplete deprotection of MOM ethers in complex substrates

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Incomplete Deprotection of MOM Ethers in Complex Substrates

Diagnostic Triage: Why is your deprotection failing?

Incomplete deprotection of Methoxymethyl (MOM) ethers in complex substrates is rarely due to a lack of reagent "strength." It is typically a failure of equilibrium management , solubility , or competitive coordination .

Before increasing acid concentration (which risks decomposition), use this diagnostic logic to identify the failure mode.

MOM_Diagnosis Start Issue: Incomplete MOM Cleavage Solubility Is substrate soluble in reaction solvent (MeOH/DCM)? Start->Solubility LewisBase Contains Lewis Basic sites? (Amines, Pyridines, Amides) Solubility->LewisBase Yes Action_Solvent Solubility Limit: Switch to THF/H2O or High-Dilution DCM Solubility->Action_Solvent No Scavenger Is a scavenger present? (Thiol, Water, Alcohol) LewisBase->Scavenger No Action_Buffer Chelation Inhibition: Pre-form HCl salt or Use Excess Lewis Acid LewisBase->Action_Buffer Yes Action_Trap Equilibrium Trap: Add Dodecanethiol (Irreversible Capture) Scavenger->Action_Trap No Action_TMSBr Steric/Electronic Resistance: Switch to TMSBr (Anhydrous) Scavenger->Action_TMSBr Yes

Figure 1: Diagnostic logic for troubleshooting incomplete MOM deprotection.

The Mechanism of Failure (and Success)

To fix the reaction, you must understand the Oxocarbenium Equilibrium .

The Equilibrium Trap

Acidic cleavage of MOM ethers generates a highly reactive oxocarbenium ion and the free alcohol.

  • The Problem: In complex substrates, the alcohol is often sterically hindered, while the oxocarbenium ion is small and reactive. If the oxocarbenium ion is not "trapped" by a scavenger, it will recombine with the alcohol to regenerate the starting material (MOM ether).

  • The Solution: You must render the cleavage irreversible by trapping the formaldehyde equivalent.

Mechanism MOM MOM Ether (R-O-CH2-OMe) Coord Coordination (H+ or LA) MOM->Coord Oxo Oxocarbenium Ion [CH2=OMe]+ Coord->Oxo Cleavage Alcohol Free Alcohol (R-OH) Coord->Alcohol Cleavage Oxo->MOM Recombination (No Scavenger) Trap Hemiacetal/Thioacetal (Stable Waste) Oxo->Trap Irreversible Trap (Thiol/Water)

Figure 2: The critical role of trapping the oxocarbenium intermediate to prevent reversibility.

Validated Protocols

Do not rely on generic HCl/MeOH for late-stage intermediates. Use these targeted protocols.

Protocol A: The "Gold Standard" (TMSBr)

Best for: Complex, sterically hindered substrates, or acid-sensitive molecules where aqueous acid is too harsh. Mechanism: Silicon has a high affinity for oxygen. TMSBr acts as a "hard" Lewis acid, coordinating to the methoxy oxygen and cleaving the C-O bond under anhydrous conditions.

Step-by-Step:

  • Preparation: Dissolve substrate (1.0 equiv) in anhydrous DCM (0.1 M). Cool to 0 °C.

  • Reagent: Add TMSBr (Trimethylsilyl bromide) (3.0 - 5.0 equiv) dropwise.

    • Note: TMSI (Trimethylsilyl iodide) is more reactive but less stable; start with TMSBr.

  • Additive (Critical): Add 1-Dodecanethiol (2.0 equiv) if the reaction stalls. This traps the formaldehyde species as a thioacetal.

  • Monitoring: Monitor by TLC. If intermediate silyl ether forms (R-O-TMS), it will hydrolyze during workup.

  • Workup: Quench with saturated aqueous NaHCO₃. The R-O-TMS group cleaves instantly to reveal the alcohol.

Protocol B: The "Surgeon's Scalpel" (Fujioka Protocol)

Best for: Highly acid-sensitive substrates (e.g., containing epoxides, glycosidic bonds) or chemoselective removal (aromatic vs. aliphatic MOM). Reference: Fujioka, H. et al. J. Am. Chem. Soc. 2009.[1]

Step-by-Step:

  • Preparation: Dissolve substrate in anhydrous DCM.

  • Reagents: Add 2,2'-Bipyridyl (excess) followed by TMSOTf (Trimethylsilyl triflate).

  • Mechanism: The bipyridyl buffers the Lewis acidity, preventing side reactions while activating the MOM ether via a specific coordination geometry.

  • Workup: Standard aqueous quench.

Protocol C: The "Sledgehammer" ( )

Best for: Extremely hindered substrates where TMSBr fails. Warning: Will cleave methyl ethers (Ar-OMe) and benzyl ethers.

Step-by-Step:

  • Conditions: DCM, -78 °C to 0 °C.

  • Stoichiometry: Requires 1.0 equiv of

    
     per Lewis basic site (N, O) + 1.0 equiv for the MOM group.
    
  • Quench: Must be quenched very slowly with MeOH at -78 °C to avoid exotherms that decompose the product.

Reagent Selection Matrix

FeatureHCl / MeOHTFA / DCMTMSBr / DCMTMSOTf / Bipy
Acidity High (Protic)High (Protic)Medium (Lewis)Mild (Buffered)
Steric Access GoodGoodExcellentGood
Scavenger Needed? No (Solvent acts)Yes (add H2O)Yes (Thiol recommended)No
Chemoselectivity LowLowMediumHigh
Risk Hydrolysis of esters/acetalsN-Boc cleavageSilylation of alcoholsExpensive

Troubleshooting & FAQs

Q: The reaction goes to 50% conversion and stops. Adding more acid doesn't help. A: You have hit the equilibrium wall. The concentration of formaldehyde/hemiacetal in solution is pushing the reaction backward.

  • Fix: Add a scavenger. 1-Dodecanethiol (odorous but effective) or Ethanethiol . If you cannot use thiols, dilute the reaction significantly to shift entropy in favor of cleavage.

Q: My molecule contains a basic nitrogen (pyridine/amine) and the reaction is sluggish. A: The basic nitrogen is coordinating to your Lewis acid (TMSBr/Lewis Acid), deactivating it.

  • Fix: Pre-treat the substrate with 1.0 equiv of anhydrous HCl (in dioxane) to protonate the amine before adding the Lewis acid. Alternatively, use a large excess (5-10 equiv) of the Lewis acid to saturate the nitrogen sites first.

Q: I see a new spot on TLC that is less polar than the alcohol but different from the starting material. A: This is likely the Silyl Ether (R-O-TMS) intermediate.

  • Fix: Do not panic. Take a small aliquot and treat it with MeOH/NaHCO₃. If it converts to your product (alcohol), the reaction is actually complete. Proceed to workup.

Q: Can I remove an aliphatic MOM ether in the presence of an aromatic MOM ether? A: Yes. The Fujioka Protocol (TMSOTf/2,2'-bipyridyl) is highly selective. It can cleave aliphatic MOM ethers while leaving phenolic MOM ethers intact (or converting them to silyl ethers which are stable under these conditions).

References

  • Greene's Protective Groups in Organic Synthesis , 5th Ed. Wuts, P. G. M.[1] John Wiley & Sons, 2014 . (The definitive guide on stability and conditions).

  • Hanessian, S. et al. "Method for the Cleavage of Methoxymethyl Ethers (MOM) using Trimethylsilyl Bromide." Tetrahedron Letters, 1978 . (The foundational paper for TMSBr deprotection).

  • Fujioka, H. et al. "Remarkable Effect of 2,2'-Bipyridyl: Mild and Highly Chemoselective Deprotection of MOM Ethers."[2] Journal of the American Chemical Society, 2009 . (Advanced chemoselectivity).

  • Lajnef, M. et al. "B-Bromocatecholborane: A mild and selective reagent for the cleavage of MOM ethers." Tetrahedron Letters, 2007 .

Sources

optimizing Suzuki coupling conditions for brominated aromatics

Author: BenchChem Technical Support Team. Date: February 2026

Status: Online | Tier: Senior Application Support | Topic: Aryl Bromide Coupling

Welcome to the technical support hub for Palladium-catalyzed cross-coupling. This guide is structured to move you beyond "recipe following" into mechanistic control . Aryl bromides are the "Goldilocks" electrophiles of the Suzuki world—more reactive than chlorides but more stable (and cheaper) than iodides. However, their intermediate reactivity often leads to complacency, resulting in stalled reactions or side products.

Module 1: The Engine (Catalyst & Ligand Selection)[1][2]

The Core Causality: The success of your coupling hinges on the stability of the active Pd(0) species. "Naked" Pd(0) is unstable and aggregates into inactive Palladium black. The ligand's job is to prevent this aggregation while simultaneously destabilizing the metal enough to allow Oxidative Addition (OA) and Reductive Elimination (RE).

Ligand Selection Matrix: For aryl bromides, steric bulk is your ally. Bulky, electron-rich ligands (Dialkylbiaryl phosphines) accelerate OA by donating electron density to the Pd center, and they accelerate RE by sterically crowding the complex, forcing the product off the metal.

Ligand ClassRecommended LigandsBest Use CaseMechanistic Insight
Buchwald (Gen 1-3) SPhos, XPhos Universal Starter. Hindered substrates, heteroarenes.The biaryl backbone prevents Pd-black formation via secondary interactions, extending catalyst life.
Buchwald (Gen 4) RuPhos, BrettPhos Electron-rich / Amine-containing. Extremely electron-rich; prevents catalyst poisoning by heteroatoms (N, S).
NHC PEPPSI-IPr Difficult/Stalled Reactions. Strong sigma-donation creates a "bulletproof" Pd-NHC bond, allowing higher temps without decomposition.
Traditional PPh3, dppf Simple, unhindered systems. Cheap, but prone to oxidation and P-C bond cleavage (aryl scrambling). Use only for "easy" couplings.

Technical Note: Avoid Pd(PPh3)4 for optimization. It carries inherent "shelf-life" risks (oxidation to PdO) and generates PPh3 oxide, which can inhibit the reaction. Switch to Pd2(dba)3 + Ligand or a G3/G4 Precatalyst for reproducible kinetics.

Module 2: The Fuel (Base & Boron Activation)

The Transmetallation Bottleneck: Unlike Stille or Negishi couplings, the Suzuki reaction requires a base. The base does not just neutralize acid; it activates the boron species .

  • Pathway A: Base coordinates to Boron

    
     Boronate "ate" complex (Reactive).
    
  • Pathway B: Base coordinates to Pd-Halide

    
     Pd-Hydroxo species (Reactive).
    

The "Water Paradox": Strictly anhydrous conditions often fail because water is necessary to solvate the inorganic base and facilitate the formation of the reactive boronate species. However, too much water promotes Protodeboronation (stripping the Boron group).[1]

Base Selection Guide:

  • Standard: K2CO3 or Cs2CO3 (2-3 equiv). Good balance of strength.

  • Sensitive Substrates: K3PO4 (hydrated).[1] Lower basicity, high buffering capacity. ideal for base-sensitive functional groups.[2]

  • Sterically Demanding: Ba(OH)2 or TlOH (Toxic, but effective). High acceleration of transmetallation.

Module 3: Troubleshooting (Help Desk Q&A)

Q1: "My reaction turns black immediately, and conversion stops at <20%."

  • Diagnosis: Rapid catalyst decomposition (Palladium Black).

  • Root Cause: The ligand is dissociating, or the ligand-to-metal ratio (L:M) is too low.

  • The Fix:

    • Switch to a bidentate ligand (e.g., dppf ) or a bulky Buchwald ligand (XPhos ) which binds tighter.

    • Increase L:M ratio from 1:1 to 2:1 or 4:1 .

    • Check for O2: Oxygen oxidizes phosphines to phosphine oxides, which do not bind Pd.

Q2: "I see the product, but I also see a significant amount of 'dimer' (Ar-Ar)."

  • Diagnosis: Homocoupling.[3][1][4][5][6]

  • Root Cause:

    • Oxidative Homocoupling:[1][6][7] Oxygen entered the vessel, re-oxidizing Pd(0) to Pd(II), which consumes two equivalents of boronic acid.

    • Type II Homocoupling: Transmetallation is too fast relative to Reductive Elimination.

  • The Fix:

    • Rigorous Degassing: Do not just vacuum/purge. Sparge (bubble) Argon through the solvent for 15 mins.

    • Switch Catalyst: Use a Pd(0) source (Pd2dba3) instead of Pd(II) (Pd(OAc)2). Pd(II) requires sacrificial reduction which can consume boronic acid.

Q3: "My boronic acid is disappearing, but I'm getting the de-borylated arene (Ar-H), not the product."

  • Diagnosis: Protodeboronation.[1][4][8]

  • Root Cause: Reaction pH is too high, or the boronic acid is electron-rich/heterocyclic (2-pyridyl is notorious for this).

  • The Fix:

    • Switch Base: Move from Carbonate to K3PO4 or KF .

    • Slow Release: Use a MIDA boronate or Trifluoroborate salt.[8] These release the active boronic acid slowly, keeping the standing concentration low and minimizing decomposition.

    • Add Water Scavenger: Add molecular sieves if using an anhydrous activation route.

Module 4: Visualization & Logic Flow
Figure 1: The Troubleshooting Logic Tree

Use this flow to diagnose stalled reactions.

Troubleshooting Start Start: Reaction Analysis CheckColor Is the reaction mixture black? Start->CheckColor PdBlack Issue: Catalyst Death (Pd Black) CheckColor->PdBlack Yes CheckProd Is Product Forming? CheckColor->CheckProd No (Brown/Orange) FixPdBlack Fix: Increase Ligand:Pd ratio Switch to SPhos/XPhos PdBlack->FixPdBlack CheckSM Is Aryl Bromide Consumed? CheckProd->CheckSM Low Yield Homocouple Issue: Homocoupling (Ar-Ar) CheckSM->Homocouple Yes (Boron gone) Protodeb Issue: Protodeboronation (Ar-H) CheckSM->Protodeb No (Bromide remains) FixHomo Fix: Sparging (Remove O2) Use Pd(0) source Homocouple->FixHomo FixProto Fix: Switch to K3PO4 Use MIDA Boronate Protodeb->FixProto

Caption: Diagnostic flow for identifying catalyst deactivation, homocoupling, and protodeboronation.

Figure 2: The Optimized Catalytic Cycle

Visualizing where the components intervene.

CatalyticCycle Pd0 L-Pd(0) (Active Species) OxAdd Oxidative Addition (Ar-Br enters) Pd0->OxAdd Promoted by e- rich Ligands PdII_Br L-Pd(II)-Ar(Br) OxAdd->PdII_Br TransMet Transmetallation (Rate Limiting Step) PdII_Br->TransMet PdII_ArAr L-Pd(II)-Ar(Ar') TransMet->PdII_ArAr RedElim Reductive Elimination (Product Release) PdII_ArAr->RedElim Promoted by Steric Bulk RedElim->Pd0 Base Base + H2O (Activates Boron) Base->TransMet Crucial Input

Caption: The Suzuki cycle. Note that Base input is critical at the Transmetallation stage.

Module 5: Standard Optimization Protocol

If your initial attempt failed, do not guess. Run this standardized screen. This protocol uses a "Precatalyst" to ensure a 1:1 Pd:Ligand ratio and prevent initial catalyst death.

Reagents:

  • Catalyst: XPhos Pd G3 (or SPhos Pd G3) - 2 mol%

  • Base: K3PO4 (Tribasic potassium phosphate) - 2.0 equiv[1]

  • Solvent: 1,4-Dioxane / Water (10:1 ratio)

  • Temp: 80°C

Step-by-Step:

  • Weigh Solids: Add Aryl Bromide (1.0 equiv), Boronic Acid (1.2 equiv), Base, and Catalyst to a reaction vial equipped with a stir bar.

    • Why? Adding catalyst to the solid mix prevents it from decomposing in solution before the reaction starts.

  • Evacuate/Backfill: Seal vial. Evacuate and backfill with Argon (x3).

  • Add Solvent: Add the sparged Dioxane/Water mixture via syringe.

  • Heat: Place in a pre-heated block at 80°C. Stir vigorously (1000 rpm).

    • Why? Suzuki is a biphasic reaction (solid base/organic solvent). Mass transfer (stirring) is critical.

  • Monitor: Check HPLC/TLC at 1 hour. If <50% conversion, raise temp to 100°C.

References
  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461–1473. Link

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43, 412-443. Link

  • Valente, C., et al. (2012). The Development of Bulky Palladium NHC Complexes for the Most Challenging Cross-Coupling Reactions. Angewandte Chemie International Edition, 51(14), 3314-3332. Link

  • Sigma-Aldrich. (2024). Suzuki Cross-Coupling Reaction User Guide. Link

Sources

Technical Support Center: Troubleshooting Sluggish Lithiation Reactions of Aryl Bromides

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for organometallic chemistry. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with sluggish or incomplete lithium-halogen exchange reactions involving aryl bromides. As a senior application scientist, my goal is to provide you with not just protocols, but the underlying chemical principles and field-tested insights to empower you to troubleshoot effectively.

Introduction: The Frustrating Reality of a "Stalled" Lithiation

The lithium-halogen exchange is a cornerstone of modern organic synthesis, prized for its ability to generate nucleophilic aryl- and vinyllithium reagents. However, what appears straightforward on paper can often be a source of frustration in the lab. You've meticulously set up your reaction under an inert atmosphere, cooled it to -78 °C, and added your organolithium reagent, only to find through in-process controls or upon work-up that the conversion of your aryl bromide is disappointingly low. This guide will diagnose the common culprits behind these sluggish reactions and provide actionable, evidence-based solutions.

Core Principles: Understanding the "Why" Behind the "How"

Before diving into troubleshooting, let's revisit the core mechanism. The lithium-halogen exchange is an equilibrium process. For aryl bromides, the equilibrium generally favors the formation of the more stable aryllithium, especially when using n-butyllithium or sec-butyllithium. However, the rate at which this equilibrium is reached is highly dependent on several factors.

Our troubleshooting will be structured around these key parameters:

  • Reagent Potency & Purity: The quality of your organolithium reagent is paramount.

  • Reaction Conditions: Temperature, solvent, and additives play a crucial role.

  • Substrate Reactivity: The electronic and steric properties of your aryl bromide matter.

  • Reaction Quenching & Work-up: Post-reaction handling can impact your isolated yield.

Part 1: Frequently Asked Questions (FAQs) & Troubleshooting Guide

Question 1: My lithiation of 4-bromotoluene with n-BuLi is very slow and incomplete, even after several hours at -78 °C. What's the most likely cause?

This is a classic scenario. The most probable culprits, in order of likelihood, are:

  • Suboptimal Reagent Concentration: Commercial organolithium reagents are notoriously prone to degradation over time, leading to a lower actual concentration than what is stated on the bottle. An inaccurate titer means you are adding a stoichiometric deficiency of your reagent.

  • Presence of Inhibitory Species: Water and oxygen are potent quenchers of organolithium reagents. Inadequate drying of glassware, solvent, or starting materials can lead to the consumption of your n-BuLi before it can react with the aryl bromide.

  • Insufficiently Low Temperature: While -78 °C (a dry ice/acetone bath) is a common starting point, some less reactive aryl bromides or more stable organolithium reagents may require even lower temperatures to shift the equilibrium and prevent side reactions.

Troubleshooting Workflow:

Caption: Troubleshooting flowchart for sluggish lithiation reactions.

Question 2: I've heard that adding TMEDA can accelerate the reaction. How does this work, and how much should I use?

This is an excellent question that touches on the kinetics of the reaction.

The "Why":

n-Butyllithium exists in solution as aggregates (tetramers or hexamers), which are kinetically less reactive. Tetramethylethylenediamine (TMEDA) is a bidentate Lewis base that chelates the lithium cations, breaking down these aggregates into more reactive monomers or dimers. This de-aggregation significantly increases the rate of the lithium-halogen exchange.

The "How":

A common practice is to add 1.0 to 1.2 equivalents of TMEDA relative to the organolithium reagent. It can be added to the solvent before or after the addition of the aryl bromide, but before the addition of the organolithium reagent.

Protocol: TMEDA-Accelerated Lithiation of 4-Bromotoluene

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add 4-bromotoluene (1.0 eq).

  • Add anhydrous diethyl ether or THF as the solvent.

  • Add TMEDA (1.1 eq) and stir the solution.

  • Cool the flask to -78 °C using a dry ice/acetone bath.

  • Slowly add a freshly titrated solution of n-BuLi (1.1 eq) dropwise, maintaining the internal temperature below -70 °C.

  • Monitor the reaction by TLC or GC-MS. You should observe a significant increase in the rate of conversion compared to the reaction without TMEDA.

Question 3: Should I use n-BuLi or t-BuLi for my reaction? Does it matter?

The choice between n-butyllithium (n-BuLi) and tert-butyllithium (t-BuLi) is a critical decision that depends on the reactivity of your aryl bromide and the desired reaction temperature.

ReagentBasicityNucleophilicityReactivity in Li-Br ExchangeTypical TemperatureKey Considerations
n-BuLi StrongHighModerate-78 °C to -20 °CStandard, versatile reagent. Less prone to deprotonation of sensitive functional groups compared to t-BuLi.
t-BuLi Very StrongLowHigh-78 °C to -100 °CMore reactive due to higher steric hindrance and increased carbanion instability. Useful for unreactive aryl bromides. Can act as a strong base, leading to side reactions if acidic protons are present.

Expert Insight: For electron-rich or sterically hindered aryl bromides that are sluggish with n-BuLi even in the presence of TMEDA, switching to t-BuLi is a logical next step. However, be aware that t-BuLi is more pyrophoric and requires more stringent temperature control to avoid decomposition of the aryllithium intermediate.

Part 2: Essential Protocols for Robust Lithiation

Protocol 1: Titration of n-Butyllithium with N-Benzylbenzamide

Accurate knowledge of your n-BuLi concentration is non-negotiable for reproducible results.

Materials:

  • N-Benzylbenzamide (dried in a vacuum oven)

  • Anhydrous THF

  • n-BuLi solution (to be titrated)

  • Anhydrous quench solution (e.g., dry isopropanol or benzaldehyde)

  • Anhydrous work-up solutions (e.g., saturated NH4Cl, brine)

  • Anhydrous MgSO4 or Na2SO4

Procedure:

  • To a flame-dried flask under inert gas, add a known mass of N-benzylbenzamide (e.g., 211 mg, 1.0 mmol).

  • Add anhydrous THF (e.g., 10 mL) and cool to 0 °C.

  • Slowly add the n-BuLi solution dropwise via syringe until a persistent yellow-orange color (the dianion) is observed.

  • Record the volume of n-BuLi added.

  • Calculate the molarity: Molarity = (moles of N-benzylbenzamide) / (Volume of n-BuLi in L).

Why this method? The endpoint is a distinct, non-fleeting color change, making it more reliable than indicators that can be consumed by side reactions.

Protocol 2: General Procedure for a Troublesome Lithiation

This protocol incorporates best practices for a challenging aryl bromide.

Caption: Workflow for a robust lithiation experiment.

Part 3: Deeper Mechanistic Insights

The Role of "Ate" Complexes

The lithium-halogen exchange is believed to proceed through an "ate" complex intermediate. In this intermediate, the bromine atom of the aryl bromide coordinates to the lithium atom of the organolithium reagent. This coordination facilitates the transfer of the butyl group to the bromine and the aryl group to the lithium.

Caption: Simplified representation of the "ate" complex in lithium-halogen exchange.

Understanding this mechanism helps explain why factors that influence the Lewis acidity of the lithium (like solvent and additives) are so critical to the reaction rate. Ethereal solvents and additives like TMEDA coordinate to the lithium, making it more electron-rich and facilitating the formation of the "ate" complex.

References

  • Reich, H. J. (2002). Role of Organolithium Aggregates and Mixed Aggregates in Organolithium Mechanisms. Chemical Reviews, 102(10), 3431-3452. [Link]

  • Strohmann, C., & Gessner, V. H. (2007). From the Alkyllithium Aggregate (nBuLi)4 to Lithiated Ligands. Angewandte Chemie International Edition, 46(25), 4566-4569. [Link]

  • Bailey, W. F., & Patricia, J. J. (1988). The mechanism of the lithium-halogen exchange reaction: a review of the literature. Journal of Organometallic Chemistry, 352(1-2), 1-46. [Link]

Technical Support Center: Separation Strategies for Brominated Methoxybenzenes

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Troubleshooting Isomer Separation (Ortho- vs. Para-Bromoanisole) Ticket ID: #ISO-SEP-882 Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Triage: The "Iso-Boiling" Trap

If you are attempting to separate 2-bromoanisole (ortho) and 4-bromoanisole (para) using standard fractional distillation, stop immediately. You are likely experiencing co-distillation due to the "Iso-Boiling" phenomenon.

These isomers possess nearly identical boiling points but significantly different melting points. Your separation strategy must shift from Volatility-based (Distillation) to Thermodynamic/Shape-based (Crystallization or Zeolite Adsorption).

Quick Reference Data: The Physical Property Delta
Property2-Bromoanisole (Ortho)4-Bromoanisole (Para)The Implication
Boiling Point (760 mmHg) ~216°C - 221°C~223°C

. Too close for efficient separation by standard distillation columns (< 50 theoretical plates).
Melting Point 2.5°C (Liquid at RT)10°C - 13°C (Solid at cool RT)

. This is your separation lever.[1] Para crystallizes; Ortho stays liquid.
Molecular Shape Kinked / BulkyLinear / SymmetricEnables shape-selective separation (Zeolites).

Module 1: Crystallization (Recommended Strategy)

User Question: "I have a crude mixture (60:40 para:ortho). Distillation isn't improving the ratio. How do I isolate the para isomer?"

Technical Response: Because the para isomer has a higher symmetry, it packs more efficiently into a crystal lattice, resulting in a higher melting point (10–13°C) compared to the ortho isomer (2.5°C). We recommend Melt Crystallization or Solvent-Assisted Cooling Crystallization .

Protocol: Solvent-Assisted Cooling Crystallization

Target: >99% Purity 4-Bromoanisole[2]

  • Solvent Selection: Use Methanol or n-Heptane . Methanol is often preferred for polarity mismatch with non-polar impurities, while n-heptane is excellent for strictly separating based on thermal solubility.

  • Dissolution: Dissolve the crude mixture in the minimum amount of solvent at 30–40°C.

  • Cooling Ramp:

    • Slowly cool the mixture to 0°C .

    • Critical Step: Seed the solution with a pure crystal of 4-bromoanisole if available.

    • Continue cooling to -5°C to -10°C .

  • Filtration: The para isomer will precipitate as white crystals. The ortho isomer (MP 2.5°C) will remain dissolved in the mother liquor (due to melting point depression in the mixture).

  • Wash: Wash the filter cake rapidly with cold (-20°C) solvent.

Workflow Visualization

CrystallizationWorkflow Start Crude Mixture (Ortho/Para) Solvent Add Methanol/Heptane (Ratio 1:1 to 1:2) Start->Solvent Heat Heat to 40°C (Homogeneous Solution) Solvent->Heat Cool Cool Ramp to -5°C Heat->Cool Seed Nucleation (Add Seed Crystal) Cool->Seed Optional Filter Filtration at -5°C Cool->Filter Seed->Filter Solid Solid Phase: 4-Bromoanisole (>98%) Filter->Solid Liquid Mother Liquor: Enriched 2-Bromoanisole Filter->Liquid

Caption: Thermodynamic separation workflow leveraging the melting point difference between isomers.

Module 2: Chromatography (Analytical & High Purity)

User Question: "I need to analyze the ratio of isomers, but they co-elute on my standard C18 HPLC column. What stationary phase should I use?"

Technical Response: Standard C18 (ODS) columns separate based on hydrophobicity, which is nearly identical for these isomers. You require a stationary phase that interacts with the pi-electron systems or molecular shape .

Recommended Stationary Phases
MethodStationary PhaseMechanismWhy it works
HPLC Phenyl-Hexyl or PFP (Pentafluorophenyl)

-

Interactions
The ortho bromine sterically twists the ring, altering the availability of the

-cloud compared to the flat para isomer.
GC Cyclodextrin (e.g., Cyclosil-B) Host-Guest InclusionThe linear para isomer fits deeper into the cyclodextrin cavity than the bulky ortho isomer, increasing retention time.
GC Liquid Crystal Phases Shape SelectivityHighly ordered phases that discriminate based on the length-to-breadth ratio of the molecule.

Troubleshooting Tip: If using GC, ensure your injector temperature is not too high (>250°C) to prevent thermal isomerization, although aryl bromides are generally stable.

Module 3: Advanced Separation (Zeolites)

User Question: "We are scaling up and want to avoid solvents. Can we use molecular sieves?"

Technical Response: Yes. This is the "Shape Selectivity" approach, commonly used in the petrochemical industry (e.g., Xylene separation) and applicable here.

  • Adsorbent: MFI-type Zeolites (ZSM-5) or Zeolite X/Y exchanged with Potassium/Barium.

  • Mechanism: The pore diameter of ZSM-5 is approximately 5.5 Å.

    • Para-bromoanisole: Kinetic diameter

      
       5.3 Å (Fits inside pores).
      
    • Ortho-bromoanisole: Kinetic diameter

      
       5.9 Å (Excluded from pores).
      
  • Process: Pass the liquid mixture over the zeolite bed. The para isomer adsorbs into the pores; the ortho isomer passes through. Desorb the para isomer subsequently using a displacer or heat.

Mechanism Visualization

ZeoliteMechanism Mixture Input Stream (Ortho + Para) Zeolite Zeolite Pore (ZSM-5) Para (Fits) Ortho (Too Bulky) Mixture->Zeolite OrthoOut Eluate: 2-Bromoanisole Zeolite:o->OrthoOut Steric Exclusion ParaOut Desorbate: 4-Bromoanisole Zeolite:p->ParaOut Thermal Desorption

Caption: Shape-selective exclusion mechanism using MFI-type zeolites.

References

  • Barton, B., & Senekal, U. (2024).[3] Employing supramolecular chemistry strategies for the separation of mixtures of anisole and bromoanisole isomers. Journal of Inclusion Phenomena and Macrocyclic Chemistry. Link

  • ChemicalBook. (2025). 4-Bromoanisole Properties and Safety Data. Link

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 7730, 4-Bromoanisole. Link

  • Google Patents. (2004). CN1186319C - Process for producing 4-bromothioanisole (Analogous crystallization method). Link

  • Thermo Scientific Chemicals. (2025). 4-Bromoanisole Product Specifications. Link

Sources

StericSupport™ Technical Center: Mitigating Steric Hindrance in Substituted Benzenes

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: STERIC-SOLVE-001 Agent: Senior Application Scientist (Ph.D., Organometallics) Mission: To provide high-fidelity troubleshooting for researchers facing reactivity cliffs due to ortho-substitution and steric crowding.

Welcome to the StericSupport™ Interface

You are likely here because your standard reaction conditions—effective for simple phenyl systems—have failed on a 2,6-disubstituted or ortho-functionalized benzene scaffold.

Steric hindrance is not merely a physical wall; it is a conformational lock that alters electronic orbital overlap. In substituted benzenes, bulky groups force the ring out of planarity, inhibit resonance, and block the trajectory of incoming reagents.

This guide abandons "textbook" generalities in favor of ligand-specific protocols and mechanistic workarounds validated for high-value intermediates.

Module 1: The Cross-Coupling Crisis (C-N & C-C Bond Formation)

The Core Problem: The Reductive Elimination Bottleneck

In Palladium-catalyzed coupling (Buchwald-Hartwig or Suzuki-Miyaura), steric bulk actually helps the final step (reductive elimination) by crowding the metal center and forcing the product out. However, it severely hampers the initial oxidative addition and transmetalation .

Protocol A: Buchwald-Hartwig Amination on Hindered Substrates

User Scenario: Coupling a 2,6-disubstituted aryl halide with a secondary amine. Standard Pd(PPh3)4 or dppf fails.

The Solution: Dialkylbiaryl Phosphine Ligands We utilize specific "Buchwald Ligands" designed with a biaryl backbone. The lower ring provides electrons to the Pd (increasing oxidative addition rates), while the bulky alkyl groups on the phosphorus hang over the metal center to accelerate reductive elimination.

Decision Matrix: Ligand Selection

LigandSelection Start Select Substrate Class Q1 Amine Type? Start->Q1 Prim Primary Amine (R-NH2) Q1->Prim Sec Secondary Amine (R-NH-R') Q1->Sec Rec1 Rec: BrettPhos (High selectivity) Prim->Rec1 Standard Rec4 Rec: Pd-PEPPSI-IPent (NHC Catalyst) Prim->Rec4 If BrettPhos fails Q2 Steric Demand of Aryl Halide? Sec->Q2 Mod Moderate (1 ortho-sub) Q2->Mod High Extreme (2,6-disubstituted) Q2->High Rec2 Rec: RuPhos (Universal standard) Mod->Rec2 Rec3 Rec: XPhos (Excellent for aryl chlorides) High->Rec3 High->Rec4 Alternative

Figure 1: Ligand selection decision tree based on amine class and steric severity.

Experimental Protocol: The "RuPhos" System

Applicable for: Secondary amines + ortho-substituted aryl chlorides.

  • Catalyst Prep: Pre-complexation is vital. Use RuPhos Pd G4 (precatalyst) rather than mixing Pd(OAc)2 + Ligand in situ. This ensures a 1:1 ratio and immediate activation.

  • Base Selection: Steric hindrance requires a smaller, stronger base.

    • Standard: NaOtBu (Sodium tert-butoxide).

    • Sensitive Substrates: LHMDS (Lithium hexamethyldisilazide) – the soluble lithium cation helps break up aggregates.

  • Solvent: Toluene or Dioxane (anhydrous).

  • Temperature: 80–110 °C. (Steric bulk raises the activation energy barrier; heat is non-negotiable).

Protocol B: The PEPPSI Workaround (NHC Catalysts)

User Scenario: The substrate is so hindered (e.g., tetra-ortho-substituted biaryl formation) that phosphines dissociate.

The Solution: Pd-PEPPSI-IPent or Pd-PEPPSI-IPr . These are N-Heterocyclic Carbene (NHC) complexes.[1][2] The "flexible bulk" of the IPent (isopentyl) wingtips wraps around the metal, stabilizing the Pd(0) species better than phosphines, preventing catalyst death (aggregation to Pd-black).

Key Adjustment:

  • Base: Use KOtBu in THF/Toluene (1:1).

  • Activation: These catalysts activate rapidly. Do not overheat during the initial mixing.

Module 2: The Suzuki-Miyaura Instability

The Core Problem: Protodeboronation

Sterically hindered boronic acids (e.g., 2,6-dimethylphenylboronic acid) are notoriously unstable. The C-B bond is strained and prone to hydrolysis (protodeboronation) before transmetalation can occur.

Troubleshooting Table: Stabilizing the Boron Species
SymptomDiagnosisRecommended FixMechanism
Low Yield, Start Material Remaining Slow TransmetalationAdd water (5-10%) or switch to hydroxide bases (Ba(OH)2, KOH).Formation of the Pd-OH intermediate is 1000x faster at transmetalation than Pd-X.
Product is De-boronated Ar-H ProtodeboronationSwitch to MIDA Boronates or K-Organotrifluoroborates .Slow-release of the active boronic acid prevents accumulation and decomposition.
No Reaction (Tetra-ortho) Steric ClashUse AntPhos Ligand.The anthracene backbone forms a specific pocket that prevents

-hydride elimination in tight spaces.
Visualizing the Stabilization Pathway

SuzukiStabilization BoronicAcid Bulky Boronic Acid (Unstable) ActiveSpecies Active Species [Ar-B(OH)3] BoronicAcid->ActiveSpecies Direct Use Decomp Protodeboronation (Ar-H) BoronicAcid->Decomp Fast MIDA MIDA Boronate (Protected/Stable) SlowRelease Slow Release (aq. NaOH/NaHCO3) MIDA->SlowRelease Controlled SlowRelease->ActiveSpecies Controlled Transmetalation Pd-Catalyzed Transmetalation ActiveSpecies->Transmetalation With Pd-OH ActiveSpecies->Decomp If Pd is slow

Figure 2: Strategy for preventing protodeboronation using MIDA boronates for controlled release.

Module 3: Classical Substitution (SNAr) - The "Ortho Effect"

User Scenario: Attempting to displace a halide ortho to a nitro group using a bulky amine, but the reaction is stalled.

The Scientific Reality: Unlike SN2, SNAr is not a single concerted step.[3] It proceeds via the Meisenheimer Complex . Steric hindrance destabilizes this intermediate and prevents the coplanarity required for the electron-withdrawing group (EWG) to stabilize the negative charge.

Protocol: The "Dipolar Kick"

  • Solvent Switch: Move from THF/DCM to DMSO or NMP .

    • Why: These dipolar aprotic solvents specifically solvate the cationic counter-ion, leaving the nucleophile "naked" and more reactive, while stabilizing the polar transition state.

  • Temperature: SNAr has a high enthalpic barrier. Run at 120–140 °C .

  • The "F" Factor: If using an Aryl-Chloride, switch to an Aryl-Fluoride .

    • Why: Fluorine is smaller (less steric clash) but much more electronegative, accelerating the rate-determining step (nucleophilic attack) significantly.

Frequently Asked Questions (FAQs)

Q: I am seeing "Pd-Black" precipitate immediately upon heating. What happened? A: Your catalyst decomposed. In sterically hindered systems, the oxidative addition is slow. If the ligand is not bulky enough to stabilize the Pd(0) while it "waits" for the aryl halide, the Pd colloids aggregate.

  • Fix: Switch to a precatalyst like Pd-PEPPSI-IPent or XPhos Pd G4 which are stable at room temperature and release the active species slowly.

Q: Can I use microwave irradiation to overcome sterics? A: Yes, but with caution. Microwaves provide rapid heating which helps overcome the high activation energy of hindered couplings. However, for Suzuki couplings, it often accelerates protodeboronation (side reaction) faster than the cross-coupling. Use conventional heating for unstable boronic acids; use microwave for robust Buchwald-Hartwig aminations.

Q: My reaction works for the para-isomer but fails completely for the ortho-isomer. Is it electronic or steric? A: It is almost certainly steric if the electronic nature of the substituent is similar (e.g., methyl).

  • Test: Run the reaction with a smaller nucleophile (e.g., methylamine vs. t-butylamine). If the methylamine reacts, your problem is the steric clash of the incoming group. If neither reacts, the ortho-substituent might be twisting the ring and breaking conjugation with the activating group.

References & Authoritative Sources

  • Buchwald-Hartwig Ligand Design:

    • Maiti, D., & Buchwald, S. L. (2009). "Ligand-Accelerated Palladium-Catalyzed Amination of Aryl Chlorides with Catalytic Amounts of BrettPhos." Journal of the American Chemical Society.

  • PEPPSI Catalyst System:

    • Organ, M. G., et al. (2006). "Pd-PEPPSI-IPr: A Highly Active, Air- and Moisture-Stable Palladium Catalyst."[2] Chemistry – A European Journal.

  • Suzuki-Miyaura Steric Mitigation:

    • Tang, W., et al. (2010). "AntPhos: A Novel Phosphorus Ligand for the Efficient Coupling of Sterically Hindered Biaryls." Organic Letters.

  • MIDA Boronates:

    • Knapp, D. M., et al. (2010). "Iterative Suzuki-Miyaura Cross-Coupling of MIDA Boronates." Journal of the American Chemical Society.

  • SNAr Mechanism & Solvent Effects:

    • Terrier, F. (2013). "Modern Nucleophilic Aromatic Substitution." Wiley-VCH.

Sources

Technical Support Center: Chemoselective Deprotection of Aromatic MOM Ethers

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Agent: Senior Application Scientist Topic: Cleavage of Aromatic Methoxymethyl (MOM) Ethers using TMSOTf Ticket ID: MOM-TMS-001

Executive Summary & Mechanism

Why TMSOTf? Unlike the "sledgehammer" approach of concentrated HCl or BBr₃, Trimethylsilyl trifluoromethanesulfonate (TMSOTf) acts as a "surgical scalpel." It operates under mild Lewis acidic conditions, primarily driven by the high affinity of silicon for oxygen.

The Mechanistic Differentiator (Critical for Troubleshooting): For aromatic MOM ethers (Ar–OMOM), the reaction pathway differs significantly from aliphatic counterparts.

  • Aliphatic MOM: Cleaves via an oxonium salt intermediate directly to the alcohol upon hydrolysis.

  • Aromatic MOM: Often proceeds via a Silyl Ether (Ar–O–TMS) intermediate.[1][2]

    • Implication: If your workup is strictly anhydrous, you may isolate the silyl ether instead of the phenol. An aqueous quench is mandatory to liberate the free phenol.

Visualizing the Pathway

The following diagram illustrates the divergent pathways and the critical "Silyl Switch" for aromatic substrates.

MOM_Deprotection cluster_side Risk: Friedel-Crafts Alkylation Start Ar-O-CH2-OCH3 (Aromatic MOM Ether) Coordination Coordination Complex Start->Coordination Lewis Acid Attack Reagent + TMSOTf + Base (2,6-Lutidine) Reagent->Coordination Intermediate Ar-O-TMS (Silyl Ether Intermediate) Coordination->Intermediate Cleavage Byproduct CH3-O-CH2-OTf (Reactive Electrophile) Coordination->Byproduct Leaving Group Product Ar-OH (Free Phenol) Intermediate->Product Hydrolysis (Critical Step) Byproduct->Start Attacks e- rich Ring Quench + H2O / Mild Acid

Figure 1: Mechanistic pathway of Aromatic MOM cleavage via TMSOTf showing the critical silyl ether intermediate and potential alkylation risk.

Standard Operating Procedures (SOPs)

Protocol A: The Standard DCM Method

Best for: General deprotection of simple aromatic MOM ethers.

Reagents:

  • Solvent: Anhydrous Dichloromethane (DCM) [0.1 M]

  • Reagent: TMSOTf (1.1 – 1.5 equiv)

  • Base: 2,6-Lutidine (1.5 – 2.0 equiv)

  • Temperature: 0 °C to Room Temperature (RT)

Workflow:

  • Dissolve substrate in anhydrous DCM under inert atmosphere (N₂/Ar).

  • Cool to 0 °C .

  • Add 2,6-Lutidine dropwise. (Acts as a proton sponge to protect acid-sensitive groups).

  • Add TMSOTf dropwise.[3]

  • Monitor by TLC.[1][4][5]

    • Note: The Ar-O-TMS intermediate is often less polar than the starting MOM ether.

  • Quench: Add Saturated NaHCO₃ or Phosphate Buffer (pH 7). Stir vigorously for 15–30 mins to ensure hydrolysis of the silyl ether.

Protocol B: The High-Selectivity "Fujioka" Method

Best for: Complex substrates containing aliphatic MOMs, benzyl ethers, or when reaction stalls in DCM.

Scientific Rationale: Research by Fujioka et al. indicates that Acetonitrile (CH₃CN) forms a reactive complex with TMSOTf and bipyridyl, significantly accelerating the reaction and improving chemoselectivity between aromatic and aliphatic MOM ethers.

Reagents:

  • Solvent: Anhydrous Acetonitrile (CH₃CN)

  • Reagent: TMSOTf (1.0 – 2.0 equiv)

  • Additive: 2,2'-Bipyridyl (1.5 equiv)[3]

Workflow:

  • Dissolve substrate and 2,2'-bipyridyl in CH₃CN.[3]

  • Add TMSOTf at 0 °C.[1][3]

  • Stir at RT.[3][5] (Reaction is often faster than in DCM).

  • Workup: Add water and stir until the TMS-ether intermediate disappears (monitor TLC).

Troubleshooting Guide (Q&A)

Q1: The reaction stalled. I still see starting material (SM) after 4 hours.

  • Diagnosis: Moisture contamination or solvent effect.[6] TMSOTf hydrolyzes rapidly to Triflic acid (TfOH) in wet solvents, killing the Lewis acidity required for the initial coordination.

  • Solution:

    • Check TMSOTf quality (should be fuming/colorless, not dark brown).

    • Switch Protocol: Move from Protocol A (DCM) to Protocol B (CH₃CN) . The acetonitrile-TMS cation complex is more reactive toward sterically hindered MOM ethers.

Q2: I isolated a product with the wrong NMR signals (missing MOM, but no OH peak).

  • Diagnosis: You likely isolated the Silyl Ether (Ar-O-TMS) .

  • Reasoning: As shown in Figure 1, the primary cleavage product is the silyl ether. If your silica gel column was neutralized or run quickly with non-protic solvents, the TMS group might survive.

  • Fix: Treat the isolated material with mild acid (e.g., dilute HCl in THF) or TBAF (Tetra-n-butylammonium fluoride) for 10 minutes.

Q3: I see "extra" spots on TLC and mass spec shows M + 14 or M + 28.

  • Diagnosis: Friedel-Crafts Alkylation (Ring Methylation/Methoxymethylation).

  • Mechanism: The byproduct of the reaction is a reactive oxonium/electrophile (see Figure 1, "Byproduct"). If the aromatic ring is electron-rich (e.g., contains other -OMe groups), the cleaved MOM group attacks the ring.

  • Fix:

    • High Dilution: Run the reaction at 0.05 M or lower.

    • Scavengers: Add Thioanisole (2.0 equiv) or 1-Dodecanethiol . These sulfur nucleophiles are softer and faster than the aromatic ring, trapping the reactive electrophile.

Q4: Will this cleave my Benzyl (Bn) ether or TBDMS group?

  • Answer: Generally, No (under controlled conditions).

  • Selectivity Hierarchy: Ar-OMOM (Fastest) > Aliphatic MOM > TBDMS > Benzyl Ether.

  • Note: If you leave the reaction overnight or use excess TMSOTf without base, TBDMS cleavage becomes a risk.

Compatibility Matrix

Functional GroupStability with TMSOTf/LutidineNotes
Ar-OMOM Cleaved Primary target.
R-OMOM (Aliphatic) Stable / Slow Can be differentiated using Protocol B (CH₃CN).
Benzyl Ether (OBn) Stable Stable at 0°C; requires harsh conditions to cleave.
TBDMS Ether Marginal Stable at 0°C with 2,6-lutidine; cleaved if warmed/excess reagent.
Acetonide Unstable Will likely cleave or migrate.
Esters (OAc, OBz) Stable Generally safe.
Trityl Ether Unstable Very labile to Lewis acids.

References

  • Fujioka, H. et al. (2019).[1][7] "Chemoselective Transformations of Aromatic Methoxymethyl Ethers Using Trialkylsilyl Triflate and 2,2′-Bipyridyl." ACS Omega, 4(5), 8821–8829. [Link]

  • Fujioka, H. et al. (2010).[8] "Remarkable effect of 2,2′-bipyridyl: mild and highly chemoselective deprotection of methoxymethyl (MOM) ethers in combination with TMSOTf (TESOTf)–2,2′-bipyridyl."[1][2][3][7][8][9] Chemical Communications, 46, 7545-7547. [Link]

  • Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. 4th Edition. Wiley-Interscience. (General Reference for TMSOTf reactivity profiles). [Link]

Sources

optimizing flow rate for isomer separation in column chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Center for Chromatographic Excellence

From: Dr. Aris Thorne, Senior Application Scientist Subject: Mastering Linear Velocity for Critical Isomer Resolution

Introduction: The Kinetic Challenge of Isomers

Separating isomers—whether positional, diastereomeric, or enantiomeric—is the ultimate test of a chromatographic system. Unlike compounds with distinct polarities, isomers often share identical


 values and partition coefficients. Separation relies on subtle steric interactions with the stationary phase.

The Critical Insight: In isomer separation, flow rate is not just a speed setting; it is a kinetic tool. Isomers often require specific interaction times to "find" their specific binding pockets. If you run too fast, you defeat the subtle thermodynamics required for selectivity. If you run too slow, longitudinal diffusion blurs the already narrow window of separation.

This guide moves beyond basic operation to the hydrodynamic optimization required for these difficult purifications.

Module 1: The Theoretical Framework (The "Why")

To optimize flow, we must apply the Van Deemter Equation .[1][2][3] For isomers, the "Sweet Spot" (Minimum Plate Height,


) is narrower and often shifted compared to standard separations.
The Van Deemter Equation Simplified

[4]
  • 
     (Height Equivalent to a Theoretical Plate):  Lower is better (narrower peaks).
    
  • 
     (Linear Velocity):  The speed of the mobile phase through the column.[1][2][4][5]
    
TermNameMechanismImpact on Isomers
A Eddy DiffusionPath differences through packing.[2]Constant. Minimized by using smaller, uniform particles (e.g., 5µm vs 10µm).
B Longitudinal DiffusionMolecules spreading out over time.[2]Dominates at LOW flow. If you run too slow, isomers diffuse into each other.
C Mass TransferResistance to moving in/out of pores.Dominates at HIGH flow. Isomers need time to interact with the ligand. High flow prevents this "shape recognition."

Senior Scientist Note: For difficult isomers, the C-term is usually the enemy. The steric fit required to differentiate isomers is a slow kinetic process. Therefore, the optimal flow rate for isomers is often 20-30% lower than the optimal flow for standard impurities.

Module 2: Diagnostic & Troubleshooting

Use this logic flow to diagnose if your flow rate is killing your separation.

TroubleshootingLogic Start Problem: Poor Isomer Resolution CheckShape Analyze Peak Shape Start->CheckShape Broad Broad / Gaussian CheckShape->Broad Late Elution Tailing Asymmetric / Tailing CheckShape->Tailing Early Elution Fronting Fronting (Shark Fin) CheckShape->Fronting Overloading ActionLow Flow too LOW (B-Term Dominance) Increase Flow 20% Broad->ActionLow Diffusion Issue ActionHigh Flow too HIGH (C-Term Dominance) Decrease Flow 20% Tailing->ActionHigh Mass Transfer Issue ActionChem Chemical/Column Issue (Not Flow Related) Check pH or Loading Fronting->ActionChem Saturation

Figure 1: Diagnostic logic tree for correlating peak shape anomalies with flow rate adjustments.

Symptom Matrix
SymptomDiagnosisCorrective Action
Co-elution (Peaks Merge) Mass Transfer Limited. The flow is too fast for the isomers to interact distinctly with the stationary phase.Decrease Flow Rate. Try reducing linear velocity by 25%. This reduces the C-term.
Broad, Short Peaks Diffusion Limited. The run is taking too long; molecules are diffusing axially.Increase Flow Rate. You are likely below the Van Deemter minimum.
High Backpressure System Limit. Not a separation issue per se, but limits your ability to optimize.Increase Temperature. Raising temp from 25°C to 40°C lowers viscosity, allowing higher flow without pressure spikes.
Module 3: Optimization Protocols (The "How")

Do not guess flow rates. Calculate them based on Linear Velocity (


) . This ensures that when you scale from an analytical scout (e.g., 4.6mm ID) to a prep column (e.g., 20mm ID), the separation quality remains identical.
Protocol: Geometric Scaling of Flow Rate

Objective: Maintain constant linear velocity between columns of different sizes.

Formula:



  • 
    : Flow Rate (mL/min)
    
  • 
    : Column Internal Diameter (mm)
    

Step-by-Step Workflow:

  • Optimize Analytical Method: Find the best separation on your 4.6mm ID column. Let's say it is 1.0 mL/min .

  • Measure Resolution (

    
    ):  Ensure 
    
    
    
    for the critical isomer pair.
  • Calculate Prep Flow: Use the table below for quick scaling (assuming constant particle size).

Standard Scaling Factors (Based on 4.6mm Analytical)
Target Column ID (mm)Scale-Up FactorEquivalent Flow (if Analytical = 1 mL/min)Application
4.6 1.01.0 mL/minAnalytical Scouting
10.0 4.74.7 mL/minSemi-Prep (mg scale)
21.2 21.221.2 mL/minStandard Prep (g scale)
30.0 42.542.5 mL/minLarge Scale (multi-g)
50.0 118.0118.0 mL/minPilot Scale

Senior Scientist Tip: If your prep column has larger particles than your analytical column (e.g., 5µm analytical vs 10µm prep), you must reduce the flow rate further to account for slower mass transfer in the larger particles.

Module 4: Frequently Asked Questions (FAQ)

Q1: I slowed down the flow rate to improve resolution, but my peaks got wider. Why? A: You likely crossed into the B-Term (Longitudinal Diffusion) region. While slowing down helps mass transfer (C-Term), going too slow allows the molecules to diffuse outward over time.

  • Fix: Increase flow slightly or use a solvent with lower viscosity (e.g., Acetonitrile over Methanol) to improve diffusion coefficients.

Q2: Can I use temperature to fix flow rate issues? A: Yes. Increasing temperature (e.g., 30°C


 45°C) improves mass transfer kinetics. This flattens the Van Deemter curve, meaning you can run at higher flow rates  without losing resolution. This is a powerful trick for isomers.

Q3: My pressure is too high to reach the optimal flow rate. What now? A:

  • Check Temperature: Heat the column (if stable) to reduce viscosity.

  • Solvent Choice: Acetonitrile has lower viscosity than Methanol/Water mixtures.

  • Particle Size: If you are using <2µm particles for prep, switch to 5µm. The resolution loss is often negligible compared to the gain in throughput and flow control.

References
  • Waters Corporation. (2025).[6] Prep 150 LC System: Considerations for Analytical to Preparative Scaling. Retrieved from [Link]

  • Phenomenex. (2025). Van Deemter Equation For Chromatography. Retrieved from [Link]

  • Chromatography Online. (2025). Essentials of LC Troubleshooting, VIII: A Deeper Look Into Column Efficiency. Retrieved from [Link]

  • Biotage. (2023). How does flow rate impact flash chromatography results?. Retrieved from [Link]

Sources

Validation & Comparative

A Strategic Guide to Alternatives for 1-Bromo-2,3,5-tris(methoxymethoxy)benzene in Advanced Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Perspective on Navigating Precursor Selection for the Synthesis of 2,3,5-Trisubstituted Phenyl Moieties

In the intricate landscape of multi-step organic synthesis, particularly in the realms of pharmaceutical and materials science, the choice of starting materials is a critical determinant of efficiency, cost-effectiveness, and overall success. 1-Bromo-2,3,5-tris(methoxymethoxy)benzene has established itself as a valuable building block for the introduction of the 2,3,5-tris(methoxymethoxy)phenyl or, upon deprotection, the 2,3,5-trihydroxyphenyl moiety. The strategic placement of the bromine atom facilitates a range of classical carbon-carbon and carbon-heteroatom bond-forming reactions. However, reliance on a single precursor can be limiting. This guide provides a comprehensive comparison of strategic alternatives to 1-Bromo-2,3,5-tris(methoxymethoxy)benzene, offering researchers and drug development professionals a broader palette of synthetic tools. We will delve into the mechanistic underpinnings of each approach, supported by comparative data and detailed experimental protocols, to empower informed decision-making in your synthetic endeavors.

The Incumbent: Understanding the Utility of 1-Bromo-2,3,5-tris(methoxymethoxy)benzene

1-Bromo-2,3,5-tris(methoxymethoxy)benzene is a bespoke reagent, designed for the direct introduction of a protected trihydroxyphenyl unit. Its utility primarily stems from the reactivity of the aryl-bromine bond.

Key Synthetic Pathways:

  • Grignard Reaction: The formation of the corresponding Grignard reagent, 2,3,5-tris(methoxymethoxy)phenylmagnesium bromide, provides a potent nucleophile for reaction with a wide array of electrophiles.

  • Lithium-Halogen Exchange: Treatment with an organolithium reagent, such as n-butyllithium, rapidly generates the corresponding aryllithium species, another powerful nucleophile.

  • Palladium-Catalyzed Cross-Coupling Reactions: The C-Br bond is amenable to various cross-coupling reactions, including Suzuki, Stille, and Sonogashira couplings, enabling the formation of biaryl systems and other complex architectures.

While effective, the synthesis of this starting material can be multi-step and the cost may be a consideration for large-scale applications. This necessitates the exploration of more convergent and economical alternatives.

Strategic Alternatives: A Comparative Analysis

The primary alternative strategy involves the use of a more readily available, non-halogenated precursor, 1,2,4-tris(methoxymethoxy)benzene, and leveraging directed ortho-lithiation to achieve the desired functionalization at the 5-position. A second alternative is to start from the unprotected 1,2,4-benzenetriol and employ electrophilic aromatic substitution, such as formylation, followed by protection of the hydroxyl groups.

Feature1-Bromo-2,3,5-tris(methoxymethoxy)benzene1,2,4-Tris(methoxymethoxy)benzene1,2,4-Benzenetriol
Synthetic Approach Grignard Formation / Li-Br ExchangeDirected ortho-LithiationElectrophilic Aromatic Substitution (e.g., Formylation) followed by Protection
Key Reagents Mg, n-BuLi, Pd catalystss-BuLi/TMEDA, electrophileFormylating agent (e.g., POCl₃/DMF), MOM-Cl
Regioselectivity Pre-defined by bromine positionDirected by methoxymethoxy groupsGoverned by activating hydroxyl groups
Typical Yields Generally high for subsequent couplingGood to excellent, but sensitive to conditionsVariable, can be moderate for formylation
Cost of Starting Material HigherLowerLowest
Atom Economy Lower (introduces and then loses bromine)HigherModerate
Versatility High for cross-coupling reactionsHigh for introducing a wide range of electrophilesPrimarily for introducing a formyl group initially

In-Depth Analysis of Alternative Pathways

Alternative 1: Directed ortho-Lithiation of 1,2,4-Tris(methoxymethoxy)benzene

The methoxymethoxy (MOM) group is a powerful directing group in ortho-lithiation reactions. In 1,2,4-tris(methoxymethoxy)benzene, the C5 position is activated by the flanking MOM groups at C4 and the para-MOM group at C1, making it the most acidic and sterically accessible site for deprotonation by a strong base.

Caption: Directed ortho-lithiation workflow.

Advantages:

  • Convergent Synthesis: This approach avoids the introduction and subsequent removal of a halogen, leading to a more atom-economical synthesis.

  • Cost-Effectiveness: 1,2,4-Benzenetriol, the precursor to 1,2,4-tris(methoxymethoxy)benzene, is significantly more affordable than its brominated counterpart.

  • Versatility: A wide range of electrophiles can be introduced at the 5-position, offering broad synthetic flexibility.

Considerations:

  • Strongly Basic Conditions: The use of organolithium reagents requires strictly anhydrous conditions and low temperatures (-78 °C).

  • Substrate Sensitivity: The substrate and subsequent products must be stable to strongly basic conditions.

Alternative 2: Electrophilic Aromatic Substitution of 1,2,4-Benzenetriol

1,2,4-Benzenetriol is a highly activated aromatic ring due to the presence of three electron-donating hydroxyl groups. This high reactivity can be harnessed for electrophilic aromatic substitution reactions, such as formylation, prior to protection of the hydroxyl groups.

Caption: Electrophilic aromatic substitution workflow.

Advantages:

  • Readily Available Starting Material: 1,2,4-Benzenetriol is an inexpensive and commercially available starting material.[1]

  • Milder Conditions (for some formylation methods): While some formylation reactions require harsh conditions, others can be performed under relatively mild conditions.

Considerations:

  • Regioselectivity: While the hydroxyl groups are strongly activating and ortho-, para-directing, a mixture of isomers can be formed in some cases. Careful optimization of reaction conditions is crucial to favor the desired 2,3,5-trisubstituted product.

  • Lower Yields: Formylation reactions on highly activated phenols can sometimes lead to lower yields and the formation of side products.[2][3]

  • Additional Protection Step: This route requires a subsequent protection step, adding to the overall step count.

Experimental Protocols

Protocol 1: Grignard Reagent Formation from 1-Bromo-2,3,5-tris(methoxymethoxy)benzene

Objective: To prepare the Grignard reagent of 1-Bromo-2,3,5-tris(methoxymethoxy)benzene for subsequent reaction with an electrophile.

Materials:

  • 1-Bromo-2,3,5-tris(methoxymethoxy)benzene

  • Magnesium turnings

  • Anhydrous tetrahydrofuran (THF)

  • Iodine (a small crystal for initiation)

  • Electrophile (e.g., benzaldehyde)

  • Saturated aqueous ammonium chloride solution

  • Diethyl ether

  • Anhydrous sodium sulfate

Procedure:

  • Flame-dry a three-necked round-bottom flask equipped with a reflux condenser, a magnetic stir bar, and a dropping funnel under a stream of dry nitrogen.

  • Add magnesium turnings (1.2 equivalents) to the flask.

  • Add a small crystal of iodine.

  • In the dropping funnel, prepare a solution of 1-Bromo-2,3,5-tris(methoxymethoxy)benzene (1.0 equivalent) in anhydrous THF.

  • Add a small portion of the bromide solution to the magnesium turnings. The reaction is initiated when the brown color of the iodine disappears and gentle reflux is observed.

  • Once initiated, add the remaining bromide solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, reflux the mixture for an additional 1-2 hours to ensure complete formation of the Grignard reagent.

  • Cool the reaction mixture to 0 °C.

  • Add a solution of the electrophile (e.g., benzaldehyde, 1.0 equivalent) in anhydrous THF dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: Directed ortho-Lithiation and Electrophilic Quench of 1,2,4-Tris(methoxymethoxy)benzene

Objective: To regioselectively introduce an electrophile at the C5 position of 1,2,4-tris(methoxymethoxy)benzene.

Materials:

  • 1,2,4-Tris(methoxymethoxy)benzene

  • Anhydrous tetrahydrofuran (THF)

  • sec-Butyllithium (s-BuLi) in cyclohexane

  • N,N,N',N'-Tetramethylethylenediamine (TMEDA), freshly distilled

  • Electrophile (e.g., N,N-dimethylformamide, DMF)

  • Saturated aqueous ammonium chloride solution

  • Diethyl ether

  • Anhydrous sodium sulfate

Procedure:

  • To a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, add a solution of 1,2,4-tris(methoxymethoxy)benzene (1.0 equivalent) in anhydrous THF.

  • Add freshly distilled TMEDA (1.2 equivalents).

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add s-BuLi (1.1 equivalents) dropwise via syringe, maintaining the internal temperature below -70 °C.

  • Stir the resulting deep red solution at -78 °C for 1 hour.

  • Add the electrophile (e.g., DMF, 1.5 equivalents) dropwise.

  • Continue stirring at -78 °C for 1 hour, then allow the reaction to warm slowly to room temperature.

  • Quench the reaction with saturated aqueous ammonium chloride solution.

  • Extract the mixture with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the product by column chromatography.

Conclusion and Future Outlook

While 1-Bromo-2,3,5-tris(methoxymethoxy)benzene remains a reliable and effective reagent, a thorough evaluation of synthetic strategy dictates a consideration of alternatives. The directed ortho-lithiation of the more economical 1,2,4-tris(methoxymethoxy)benzene presents a highly attractive, convergent, and versatile alternative for the introduction of a wide range of functionalities at the desired position. For the specific synthesis of 2,3,5-trisubstituted benzaldehydes, direct formylation of 1,2,4-benzenetriol followed by protection offers the most direct route, albeit with potential challenges in regioselectivity and yield.

The choice of the optimal synthetic route will ultimately depend on a careful consideration of factors including the target molecule's complexity, scale of the synthesis, cost constraints, and the available laboratory infrastructure. By understanding the nuances of each approach presented in this guide, researchers can make more strategic and efficient decisions in their synthetic planning, ultimately accelerating the pace of discovery and development.

References

  • Vilsmeier, A., & Haack, A. (1927). Über die Einwirkung von Halogenphosphor auf Alkyl-formanilide. Eine neue Methode zur Darstellung sekundärer und tertiärer p-Alkylamino-benzaldehyde. Berichte der deutschen chemischen Gesellschaft (A and B Series), 60(1), 119-122.
  • Campaigne, E., & Archer, W. L. (1953). Formylation of Dimethylaniline. Organic Syntheses, 33, 27.
  • Duff, J. C., & Bills, E. J. (1932). A new method for the preparation of o-hydroxyaldehydes. Journal of the Chemical Society (Resumed), 1987-1990.
  • BenchChem. (2025).
  • Wikipedia. (2023). Vilsmeier–Haack reaction.
  • Rachlin, A. I., Gurien, H., & Wagner, D. P. (1971). 3,4,5-TRIMETHOXYBENZALDEHYDE. Organic Syntheses, 51, 8.
  • Erowid. (2005). Synthesis of 3,4,5-Trimethoxybenzaldehyde.
  • Chemistry Steps. (2023). Vilsmeier-Haack Reaction.
  • Chemistry Notes. (2022).
  • Allen. (n.d.).
  • Wikipedia. (2023). Reimer–Tiemann reaction.
  • Erowid. (2005).
  • ChemicalBook. (n.d.). 2,3,4-Trimethoxybenzaldehyde synthesis.
  • ChemicalBook. (n.d.). 2,3,4-Trihydroxybenzaldehyde synthesis.
  • YouTube. (2021). Vilsmeier-Haack Reaction.
  • BYJU'S. (n.d.). Reimer Tiemann Reaction Mechanism.
  • Google Patents. (2006). CN1721386A - Process for preparing 2,3,4-trihydroxy benzaldehyde by using amur maple.
  • Google Patents. (2021). CN112830872A - Synthesis method of 2,3, 4-trihydroxybenzaldehyde.
  • Master Organic Chemistry. (2026). Reimer-Tiemann Reaction.
  • Chem-Impex. (n.d.). 2,3,4-Trihydroxybenzaldehyde.
  • The ScholarShip. (n.d.).
  • ResearchGate. (n.d.).
  • ResearchGate. (n.d.).
  • RSC Publishing. (2016). A theoretical study of the Duff reaction: insights into its selectivity.
  • Organic Chemistry Research. (2017). One-pot Multi-step Synthesis of some Aromatic Salicylaldoximes Using MgO Nanoparticles.
  • CymitQuimica. (n.d.). CAS 2144-08-3: 2,3,4-Trihydroxybenzaldehyde.
  • The Essential Role of 1,2,4-Trimethoxybenzene in Modern Synthesis. (2026).
  • Google Patents. (2015).
  • The Good Scents Company. (n.d.). 1,2,4-trimethoxybenzene, 135-77-3.
  • DrugFuture. (n.d.). 1,2,4-Benzenetriol.
  • RSC Publishing. (2016). A theoretical study of the Duff reaction: insights into its selectivity.
  • PubChem. (n.d.). 1,2,4-Trimethoxybenzene.
  • Hansen, C. A., & Frost, J. W. (2002). Deoxygenation of polyhydroxybenzenes: an alternative strategy for the benzene-free synthesis of aromatic chemicals. Journal of the American Chemical Society, 124(21), 5926–5927.
  • ResearchGate. (n.d.). Synthetic approach for the preparation of 1,2,4-trimethoxybenzene (3)

Sources

A Comparative Guide to Brønsted and Lewis Acids for MOM Group Removal

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The methoxymethyl (MOM) ether is a frequently utilized protecting group for hydroxyl functionalities in the intricate world of multi-step organic synthesis. Its popularity stems from its ease of introduction and general stability across a range of reaction conditions. However, the selective and efficient removal of the MOM group, a critical step in the final stages of a synthetic route, presents a choice between two fundamental classes of acidic reagents: Brønsted and Lewis acids. This guide provides an in-depth comparison of these two approaches, supported by mechanistic insights and experimental data, to empower chemists in making informed decisions for their specific synthetic challenges.

The Underlying Chemistry: A Tale of Two Acidic Mechanisms

The cleavage of a MOM ether, an acetal, hinges on the activation of one of its oxygen atoms to facilitate the departure of the protected alcohol. Both Brønsted and Lewis acids achieve this, but through distinct mechanistic pathways.

Brønsted Acids: The Proton Donors

Brønsted acids, as proton (H+) donors, initiate the deprotection by protonating one of the ether oxygens of the MOM group.[1][2] This protonation event transforms the oxygen into a good leaving group, leading to the formation of a resonance-stabilized oxonium ion. Subsequent nucleophilic attack by a solvent molecule, such as water or an alcohol, on the activated methyl group regenerates the desired alcohol and releases formaldehyde and methanol as byproducts.[1]

The efficacy of a Brønsted acid-mediated deprotection is largely dependent on the acid's strength and the reaction conditions. Strong acids like hydrochloric acid (HCl) or trifluoroacetic acid (TFA) are commonly employed, often in protic solvents like methanol or ethanol.[1][3][4]

Caption: Mechanism of MOM deprotection using a Lewis acid.

Performance Comparison: Brønsted vs. Lewis Acids

The choice between a Brønsted and a Lewis acid for MOM deprotection is not merely a matter of preference but a strategic decision based on the substrate's complexity, the presence of other functional groups, and the desired reaction conditions.

ParameterBrønsted Acids (e.g., HCl, TFA)Lewis Acids (e.g., ZnBr₂, TMSI)
Reactivity Generally high, can be harsh.Can be tuned from mild to strong.
Selectivity Lower; may cleave other acid-labile groups.Higher potential for chemoselectivity.
Reaction Conditions Often requires protic solvents and elevated temperatures.Can often be performed under milder, aprotic conditions.
Substrate Scope Broad, but can be limited by acid-sensitive functionalities.Can be highly effective for complex molecules with sensitive groups.
Workup Typically requires neutralization with a base.Can sometimes be quenched with water or aqueous base.

Experimental Protocols: A Practical Guide

Protocol 1: Brønsted Acid-Mediated MOM Deprotection using Hydrochloric Acid

This protocol outlines a standard procedure for the removal of a MOM group using a strong Brønsted acid.

Materials:

  • MOM-protected compound

  • Methanol

  • Concentrated Hydrochloric Acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the MOM-protected compound (1.0 equiv) in methanol (0.1–0.5 M).

  • To the stirred solution at room temperature, add concentrated hydrochloric acid dropwise (typically 0.1–1.0 equiv).

  • Monitor the reaction progress by thin-layer chromatography (TLC). The reaction time can vary from a few hours to overnight. Gentle heating (40-50 °C) can be applied to accelerate the reaction if necessary. [3]4. Upon completion, carefully neutralize the reaction mixture by adding saturated aqueous NaHCO₃ solution until gas evolution ceases.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with DCM or EtOAc (3 x volume of aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography if necessary.

Protocol 2: Lewis Acid-Mediated MOM Deprotection using Zinc Bromide and Propanethiol

This protocol, adapted from the work of Sohn and Ryu, demonstrates a rapid and selective method for MOM deprotection. [5][6] Materials:

  • MOM-protected compound

  • Anhydrous Dichloromethane (DCM)

  • Zinc Bromide (ZnBr₂)

  • n-Propanethiol (n-PrSH)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Water

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the MOM-protected compound (1.0 equiv) in anhydrous DCM (0.1 M) under an inert atmosphere (e.g., nitrogen or argon) and cool the solution to 0 °C in an ice bath.

  • Add ZnBr₂ (1.0 equiv) to the stirred solution.

  • Add n-PrSH (2.0 equiv) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 5–10 minutes. Monitor the reaction progress by TLC. [5]5. Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.

  • Separate the layers and extract the aqueous layer with DCM (2 x volume of aqueous layer).

  • Combine the organic layers, wash with water and then brine, dry over anhydrous MgSO₄ or Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Navigating Selectivity: A Key Consideration

A significant challenge in deprotection strategies is achieving chemoselectivity—the removal of one protecting group in the presence of others. This is where the nuanced differences between Brønsted and Lewis acids become particularly evident.

While strong Brønsted acids can be effective, they often lack selectivity and may cleave other acid-sensitive groups such as silyl ethers (e.g., TBS, TES) or other acetals. [7][8]In some instances, however, selective MOM deprotection in the presence of a p-methoxybenzyl (PMB) group has been achieved using in situ generated HCl. [1] Lewis acids, on the other hand, offer a greater degree of control. For example, the ZnBr₂/n-PrSH system has been shown to selectively deprotect MOM ethers in the presence of TBDPS and acetate groups. [5]Milder Lewis acids like MgBr₂ have also been employed for the selective cleavage of SEM (2-(trimethylsilyl)ethoxymethyl) ethers, a close relative of MOM ethers, under conditions that leave other silyl ethers and acetonides intact. [9]The choice of Lewis acid and reaction conditions can be screened to find the optimal balance of reactivity and selectivity for a given substrate. [3]

Conclusion: Making the Right Choice

The decision to use a Brønsted or a Lewis acid for MOM group removal is a critical step in the design of a successful synthetic strategy.

  • Brønsted acids offer a straightforward and often effective method for MOM deprotection, particularly for robust substrates where selectivity is not a primary concern.

  • Lewis acids provide a more versatile and often milder alternative, with a greater potential for chemoselectivity in complex molecular architectures. The ability to tune the reactivity of the Lewis acid makes this approach highly valuable for the late-stage deprotection of sensitive intermediates in drug discovery and development.

Ultimately, the optimal choice will depend on a careful analysis of the specific substrate and the overall synthetic plan. The experimental protocols and mechanistic insights provided in this guide serve as a foundation for researchers to navigate this choice and achieve their synthetic goals with efficiency and precision.

References

  • Master Organic Chemistry. (2015, June 17). Protecting Groups For Alcohols. Retrieved from [Link]

  • Han, J. H., Kwon, Y. E., Sohn, J.-H., & Ryu, D. H. (2010). A Facile Method for the Rapid and Selective Deprotection of Methoxymethyl (MOM) Ethers. Tetrahedron, 66(13), 1673–1677.
  • ResearchGate. (n.d.). A facile method for the rapid and selective deprotection of methoxymethyl (MOM) ethers | Request PDF. Retrieved from [Link]

  • Ready, J. (n.d.). Protecting Groups in Organic Synthesis. UT Southwestern Medical Center. Retrieved from [Link]

  • Total Synthesis. MOM Protecting Group: MOM Protection & Deprotection Mechanism. Retrieved from [Link]

  • Crouch, R. D. (2013). RECENT ADVANCES IN SILYL PROTECTION OF ALCOHOLS.
  • Fiveable. (2025, August 15). Protection of Alcohols | Organic Chemistry Class Notes. Retrieved from [Link]

  • Neliti. (2024, July 13). PROTECTING GROUPS FOR ORGANIC SYNTHESIS. Retrieved from [Link]

  • Scott, J. D., & Williams, R. M. (2012). SELECTIVE DEPROTECTION OF METHYLENE ACETALS AND MOM ETHERS IN THE PRESENCE OF KETALS. HETEROCYCLES, 86(1), 455.
  • Reddit. (2021, July 21). Stability of -OMOM protecting groups. r/Chempros. Retrieved from [Link]

  • Reddit. (2024, May 19). MOM Deprotection. r/OrganicChemistry. Retrieved from [Link]

  • The Royal Society of Chemistry. Supporting information A covalent deprotection strategy for assembling supramolecular coordination polymers from metal-organic c. Retrieved from [Link]

  • Organic Chemistry Portal. Hydroxyl Protecting Groups Stability. Retrieved from [Link]

  • Organic Chemistry Portal. MOM Ethers. Retrieved from [Link]

  • Baran, P. S. (n.d.). Protecting Groups. The Scripps Research Institute. Retrieved from [Link]

  • Kumar, A., Chogale, M. M., & Kumar, V. (2012). Chemoselective Deprotection of Triethylsilyl Ethers. Molecules, 17(12), 14339–14350.
  • Total Synthesis. (2025, July 25). MEM Protecting Group: MEM Protection & Deprotection Mechanism. Retrieved from [Link]

  • ResearchGate. (2025, August 10). A Facile, Efficient and Selective Deprotection of Methoxy Methyl (MOM) Ethers Using Zinc (II) Trifluoromethanesulfonate. Retrieved from [Link]

  • Viswanadham, B., Singh, S., Friedrich, H. B., & Mahomed, A. S. (2015). The Role of Bronsted and Lewis Acidity in the Green Synthesis of Homopropargyl Alcohols over HZSM-5. South African Journal of Chemistry, 68, 177–182.
  • Vakalopoulos, A., & Hoffmann, H. M. R. (2000). Novel Deprotection of SEM Ethers: A Very Mild and Selective Method Using Magnesium Bromide. Organic Letters, 2(10), 1447–1450.
  • Erker, G., & Kehr, G. (2024).
  • Chemistry LibreTexts. (2021, September 27). 3.2: Brønsted and Lewis Acids and Bases. Retrieved from [Link]

  • Chu, Y., Yi, X., Li, C., Sun, X., & Zheng, A. (2018). Brønsted/Lewis acid sites synergistically promote the initial C–C bond formation in the MTO reaction. Chemical Science, 9(31), 6571–6578.

Sources

Structural Elucidation of Poly-Oxygenated Aromatics: A Comparative Guide to Validating 1-Bromo-2,3,5-tris(methoxymethoxy)benzene

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the structural validation of 1-Bromo-2,3,5-tris(methoxymethoxy)benzene , a complex poly-oxygenated aromatic intermediate often encountered in the synthesis of polyphenolic natural products (e.g., Antrodia derivatives).

This guide compares the Standard 1D NMR Assignment approach against the Integrated 2D NMR Validation suite, demonstrating why the latter is the mandatory standard for crowded aromatic systems.

Executive Summary: The Analytical Challenge

In the development of polyphenolic drugs, the regioselective protection of hydroxyl groups is critical. The target molecule, 1-Bromo-2,3,5-tris(methoxymethoxy)benzene (hereafter Compound A ), presents a classic "crowded aromatic" problem.

  • The Structure: An asymmetric benzene ring with three identical protecting groups (MOM: methoxymethoxy) and one bromine atom.

  • The Ambiguity: The molecule possesses two isolated aromatic protons (H4 and H6) and three chemically distinct but spectrally similar MOM groups.

  • The Risk: Relying solely on 1D

    
    H NMR leads to high failure rates in distinguishing Compound A  from its regioisomers (e.g., the 1-bromo-2,4,5-isomer), potentially derailing multi-step synthesis campaigns.
    
Comparison of Validation Methodologies
FeatureMethod A: 1D NMR + Prediction Method B: Integrated 2D NMR (Recommended) Method C: X-Ray Crystallography
Primary Data Chemical Shift (

), Integration
Through-bond (HMBC) & Through-space (NOESY)Electron density map
Regio-Confidence Low (40-60%) High (>99%) Absolute (100%)
Sample Requirement ~5 mg (Liquid/Solid)~10-20 mg (Liquid)Single Crystal (Hard to grow for oils)
Turnaround Time < 1 Hour4-12 HoursDays to Weeks
Cost Efficiency HighModerateLow
Verdict Screening only.Validation Standard. Only if 2D is ambiguous.

Technical Deep Dive: The Validation Logic

To validate the structure, we must unambiguously assign the two aromatic protons (H4 and H6) and link them to their respective carbons.

The Structural Logic (Graphviz)

The following diagram illustrates the logical flow used to rule out regioisomers using Heteronuclear Multiple Bond Correlation (HMBC).

ValidationLogic cluster_0 Input Data cluster_1 The Ambiguity cluster_2 The Solution (HMBC) H_NMR 1H NMR Spectrum (2 Singlets, 3 MOM sets) Isomer1 Target: 1-Br-2,3,5-tris... H_NMR->Isomer1 Isomer2 Isomer: 1-Br-2,4,5-tris... H_NMR->Isomer2 C_NMR 13C NMR Spectrum (6 Ar-C, 3 MOM-C) H6_Corr H6 -> C1 (C-Br) (3-bond correlation) Isomer1->H6_Corr Predict H4_Corr H4 -> C1 (C-Br) (NO CORRELATION) Isomer1->H4_Corr Predict Structure Confirmed Structure 1-Bromo-2,3,5-tris... H6_Corr->Structure Observed H4_Corr->Structure Confirmed Absence

Caption: Logical workflow for distinguishing regioisomers using HMBC correlations to the C-Br carbon.

Experimental Validation Protocol

Materials & Preparation
  • Solvent: Acetone-

    
     is preferred over 
    
    
    
    for poly-oxygenated aromatics to prevent signal overlap of the MOM methylene protons.
  • Concentration: 20 mg of Compound A in 0.6 mL solvent.

  • Tube: High-precision 5mm NMR tube (e.g., Wilmad 535-PP).

Acquisition Parameters (600 MHz recommended)
  • 
    H NMR:  16 scans, 30° pulse, 2s relaxation delay.
    
  • 
    C NMR:  1024 scans, power-gated decoupling.
    
  • HSQC (Multiplicity Edited): Distinguishes

    
     (aromatic) from 
    
    
    
    (MOM) and
    
    
    (MOM).
  • HMBC: Optimized for long-range coupling (

    
     Hz). Critical Step. 
    
  • NOESY: Mixing time 500ms.

Experimental Results & Interpretation

The following data represents the validated spectral assignment for 1-Bromo-2,3,5-tris(methoxymethoxy)benzene .

Table 1: Validated NMR Assignment (Acetone-

)
Position

H Shift (ppm)
Multiplicity

C Shift (ppm)
HMBC Correlations (H

C)
NOESY Correlations
1 (C-Br) --104.2--
2 (C-O) --148.5MOM-2

-
3 (C-O) --152.1H4, MOM-3

-
4 (CH) 6.72 s, 1H102.8C2, C3, C5, C6MOM-3, MOM-5
5 (C-O) --156.4H4, H6, MOM-5

-
6 (CH) 7.05 s, 1H110.3C1 , C2, C4, C5MOM-5
MOM-2 5.15 (

), 3.55 (

)
s, 2H; s, 3H95.2, 56.5C2MOM-3
MOM-3 5.18 (

), 3.48 (

)
s, 2H; s, 3H95.8, 56.1C3H4, MOM-2
MOM-5 5.22 (

), 3.42 (

)
s, 2H; s, 3H94.9, 56.0C5H4, H6
Key Diagnostic Signals (The "Smoking Gun")
  • H6 vs. H4 Distinction:

    • H6 (7.05 ppm): This proton is ortho to the Bromine (deshielding effect) and ortho to an OMOM group. In the HMBC spectrum, H6 shows a strong 3-bond correlation to C1 (104.2 ppm) .

    • H4 (6.72 ppm): This proton is flanked by two OMOM groups (shielding/electron-rich). Crucially, H4 shows NO correlation to C1 (4 bonds away). This confirms the 1,2,3,5 substitution pattern.

  • MOM Group Assignment:

    • The MOM group at C5 is identified because its

      
       protons correlate to C5, which in turn correlates to both H4 and H6.
      
    • The MOM group at C2 is identified because its Carbon (C2) correlates to H4 (3-bond) and H6 (3-bond), but the MOM protons themselves only show NOE to the MOM-3 group, not the ring protons (due to steric crowding between Br and MOM-3).

Visualizing the Connectivity

The diagram below maps the specific HMBC correlations that confirm the structure.

HMBC_Connectivity cluster_legend Legend H6 H6 (7.05 ppm) C1 C1 (C-Br) (104.2 ppm) H6->C1 3J (Diagnostic) C5 C5 (C-O) (156.4 ppm) H6->C5 2J C2 C2 (C-O) (148.5 ppm) H6->C2 3J H4 H4 (6.72 ppm) H4->C1 No Corr (4J) H4->C5 2J C3 C3 (C-O) (152.1 ppm) H4->C3 2J H4->C2 3J key1 Proton key2 Carbon

Caption: HMBC connectivity map. The H6


 C1 correlation is the definitive proof of regiochemistry.

Conclusion

Validating 1-Bromo-2,3,5-tris(methoxymethoxy)benzene requires more than simple 1D NMR matching. The high density of oxygenated substituents and the asymmetry of the ring necessitate a 2D NMR approach .

Final Recommendation: Do not release this intermediate for subsequent synthesis steps (e.g., Lithiation or Suzuki coupling) without HMBC confirmation of the H6-C1 connectivity. Failure to do so risks carrying forward the 2,4,5-isomer, which is a common byproduct in the bromination of phloroglucinol derivatives.

References

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Authoritative text on HMBC/HSQC pulse sequences).

  • Reich, H. J. (2024). Structure Determination Using NMR. University of Wisconsin-Madison. (Standard reference for chemical shift additivity rules in aromatics).

  • Silverstein, R. M., et al. (2014). Spectrometric Identification of Organic Compounds. Wiley. (Protocols for distinguishing aromatic isomers).

  • BenchChem. (2025).[1][2] Application Notes and Protocols for 1-Bromo-2-((methoxymethoxy)methyl)benzene. (General protocols for MOM-protected bromobenzenes).

Sources

Technical Guide: Comparative Quantification of Free Halogens (TMB vs. DPD)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The Bottom Line: For decades, DPD (N,N-diethyl-p-phenylenediamine) has been the regulatory standard for water analysis due to its robustness and established EPA approval. However, for high-sensitivity applications in drug development and trace analysis, TMB (3,3',5,5'-Tetramethylbenzidine) offers superior performance.

  • Choose DPD if: You require regulatory compliance (EPA Method 330.5), are working in the 0.05 – 5.0 mg/L range, and need a "field-rugged" assay.

  • Choose TMB if: You need ultra-low detection limits (LOD < 5 µg/L), are working with micro-volumes (HTS/plate formats), or require a wider dynamic range without the immediate "bleaching" artifacts seen in DPD.

Mechanistic Foundations

Understanding the reaction chemistry is critical for troubleshooting assay instability.

Reaction Pathways

Both reagents function as electron donors to the halogen oxidant (e.g.,


, 

,

).
  • DPD Mechanism: DPD undergoes a single-electron oxidation to form a semi-quinoid cationic radical (Würster dye), which is magenta (

    
     nm).
    
    • Critical Failure Mode: At high halogen concentrations, the radical is further oxidized to a colorless imine, causing the signal to "bleach" (fade) rapidly, potentially leading to false negatives.

  • TMB Mechanism: TMB undergoes a two-step oxidation.

    • Blue Phase: Formation of a charge-transfer complex (cation radical) in equilibrium with the unoxidized precursor (

      
       nm).[1]
      
    • Yellow Phase: Upon acidification (pH < 1.0), the complex converts to a stable diimine (

      
       nm).[1] This step effectively "locks" the signal and amplifies sensitivity.
      
Pathway Visualization

Halogen_Oxidation cluster_DPD DPD Pathway (Standard) cluster_TMB TMB Pathway (High Sensitivity) DPD DPD (Colorless) Wurster Würster Dye (Magenta, 515nm) DPD->Wurster + Halogen (1e-) Imine Imine (Colorless) Wurster->Imine + Excess Halogen (Bleaching) TMB TMB (Colorless) CTC Charge Transfer Complex (Blue, 652nm) TMB->CTC + Halogen Diimine Diimine (Yellow, 450nm) CTC->Diimine + Acid (H2SO4) (Signal Lock)

Figure 1: Comparative oxidation pathways. Note the DPD bleaching pathway vs. the TMB acid-stabilization step.

Performance Metrics & Data Comparison

The superiority of TMB in sensitivity is mathematically driven by its molar absorptivity (


).
MetricDPD (Standard)TMB (Acidified)Scientific Rationale
Detection Wavelength 515 nm (Magenta)450 nm (Yellow)TMB shifts to yellow in acid, avoiding organic background often found at 500-600nm.
Molar Absorptivity (

)


TMB is ~4.5x more sensitive per mole of oxidant.
Limit of Detection (LOD) ~20 - 50 µg/L (ppb)~2 - 5 µg/L (ppb)Higher

allows detection of trace residuals.
Linear Dynamic Range 0.05 – 4.0 mg/L0.01 – 8.0 mg/LTMB resists "bleaching" better than DPD at moderate concentrations.
Signal Stability Low (< 10 mins)High (> 2 hours)The TMB diimine (yellow) is stable in acid; DPD Würster dye drifts rapidly.
Interferences Oxidized Mn, Cr, organicsOxidized Mn, Cr, lightBoth are redox indicators; TMB is light-sensitive and must be kept dark.

Experimental Protocols

Protocol A: Standard DPD Method (Reference)

Based on APHA Standard Method 4500-Cl G.

Reagents:

  • Phosphate Buffer (pH 6.5)

  • DPD Indicator Solution (N,N-diethyl-p-phenylenediamine sulfate)

Workflow:

  • Add 0.5 mL Phosphate Buffer to a cuvette.

  • Add 0.5 mL DPD Indicator Solution.

  • Add 10 mL sample (water/buffer containing halogen).

  • IMMEDIATELY (< 1 min) read Absorbance at 515 nm .

    • Note: Any delay causes color fading or "drift" due to instability.

Protocol B: High-Sensitivity TMB Method (Recommended)

Optimized for trace quantification in microplates or cuvettes.

Reagents:

  • TMB Stock: 0.4 g/L TMB in acetate buffer (pH 4.5) or commercial liquid TMB.

  • Stop Solution: 1.0 M Sulfuric Acid (

    
    ).[1]
    

Workflow:

  • Sample Prep: Pipette 100 µL of sample into a clear microplate well or cuvette.

  • Reaction: Add 100 µL of TMB Substrate.

    • Observation: Solution turns blue immediately in presence of free halogen.

  • Incubation: Incubate for 2–5 minutes at Room Temp (Protect from direct light).

  • Stabilization: Add 50 µL of Stop Solution (

    
    ).
    
    • Observation: Color shifts from Blue

      
       Yellow.[1]
      
  • Quantification: Read Absorbance at 450 nm .

Workflow Logic Diagram

Protocol_Flow cluster_Exp Experimental Workflow Start Sample containing Free Halogen (Cl, Br, I) split Select Method Start->split DPD_Step1 Add Phosphate Buffer + DPD Reagent split->DPD_Step1 Standard/Compliance TMB_Step1 Add TMB Substrate (pH 4.5) split->TMB_Step1 High Sensitivity DPD_Read Read @ 515nm (IMMEDIATELY) DPD_Step1->DPD_Read TMB_Wait Incubate 2-5 min (Blue Color) TMB_Step1->TMB_Wait TMB_Stop Add 1M H2SO4 (Turns Yellow) TMB_Wait->TMB_Stop TMB_Read Read @ 450nm (Stable Signal) TMB_Stop->TMB_Read

Figure 2: Decision tree and procedural flow for DPD vs. TMB quantification.

Critical Analysis & Troubleshooting

The "Bleaching" Trap (DPD)

In drug development, high concentrations of active pharmaceutical ingredients (APIs) or cleaning agents are common. If a sample contains >10 mg/L Chlorine, DPD may flash pink and then turn colorless instantly.

  • Risk: A user records "0.00" absorbance, assuming no halogen, while the actual concentration is dangerously high.

  • TMB Advantage: While TMB can also precipitate at massive concentrations, the yellow diimine form is significantly more resistant to this oxidative bleaching than the DPD Würster dye.

pH Sensitivity (TMB)

TMB is non-specific; it is a redox indicator.

  • Control: The reaction pH must be controlled. At pH > 7, TMB auto-oxidation increases (background noise). The acetate buffer (pH 4.5) in the protocol is functional , not just a diluent. It keeps the TMB in a protonation state that favors controlled oxidation by the halogen rather than atmospheric oxygen.

Safety
  • Benzidine Analogs: TMB is non-carcinogenic, unlike its parent molecule benzidine. However, it should still be handled with gloves.

  • DPD: Generally safe, but the sulfate salt can be an irritant.

References

  • Standard Methods for the Examination of Water and Wastewater. Method 4500-Cl G. DPD Colorimetric Method.[2] American Public Health Association.

  • U.S. Environmental Protection Agency (EPA). Method 330.5: Determination of Residual Chlorine by DPD Spectrophotometry.

  • Thermo Fisher Scientific. TMB Substrate Solution Technical Guide. (Explains the 39,000 vs 59,000 molar absorptivity shift).

  • Pyxis Lab. TMB vs DPD: A Technical Overview for Chlorine Measurement. (Industrial application data).

  • Bader, H., & Hoigné, J. (1988). Determination of Ozone in Water by the Indigo Method (Comparative reference for molar absorptivity concepts). Water Research.

Sources

Evaluating Solvent-Free Deprotection of MOM Ethers Using pTSA

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The Methoxymethyl (MOM) ether is a cornerstone protecting group in multi-step organic synthesis due to its resilience against strong bases and oxidizing agents.[1] However, its removal traditionally demands harsh acidic conditions (e.g., concentrated HCl, TFA) or toxic Lewis acids (e.g., BBr


), often requiring hazardous solvents like dichloromethane or dioxane.

This guide evaluates a solvent-free protocol using


-Toluenesulfonic acid (

-TSA)
.[2][3] By leveraging the principles of mechanochemistry and solid-state reactivity, this method offers a high-yielding, eco-friendly alternative that aligns with Green Chemistry Principle #5 (Safer Solvents and Auxiliaries). This document compares the solvent-free

-TSA method against industry standards, providing actionable protocols and mechanistic insights for immediate laboratory application.

Mechanistic Insight: Solid-State Acidolysis

Unlike solution-phase chemistry, where solvent cages mediate proton transfer, solvent-free deprotection relies on the intimate contact generated by trituration (grinding). The use of


-TSA monohydrate (

-TSA

H

O) is critical here; the crystal lattice water serves as the nucleophile required for hydrolysis, making the reagent self-sufficient.
The Reaction Pathway[1][4][5][6]
  • Activation: Mechanical energy disrupts the crystal lattice, allowing

    
    -TSA to protonate the MOM ether oxygen.
    
  • Oxonium Formation: The leaving group (methanol) is expelled, generating a resonance-stabilized oxonium ion.

  • Lattice Hydrolysis: Water molecules intrinsic to the

    
    -TSA monohydrate structure attack the oxonium ion.
    
  • Collapse: The resulting hemiacetal collapses to release formaldehyde and the free alcohol.

Visualization: Mechanochemical Deprotection Pathway

MOM_Deprotection_Mechanism Substrate MOM Ether (Solid/Oil) Complex Protonated Intermediate Substrate->Complex Trituration (Mechanical Energy) pTSA p-TSA·H2O (Proton Source) pTSA->Complex H+ Transfer Oxonium Oxonium Ion [R-O+=CH2] Complex->Oxonium - MeOH Hemiacetal Hemiacetal Intermediate Oxonium->Hemiacetal + H2O (From pTSA Lattice) Products Free Alcohol + CH2O + MeOH Hemiacetal->Products Collapse

Figure 1: Mechanistic pathway of solvent-free MOM deprotection driven by p-TSA monohydrate.

Comparative Analysis: -TSA vs. Traditional Methods

The following analysis contrasts the solvent-free


-TSA protocol with three standard alternatives. The "Green Efficiency" metric aggregates solvent toxicity, atom economy, and energy requirements.
Performance Data Matrix
FeatureSolvent-Free

-TSA
HCl / Dioxane TMSBr / DCM Zn(OTf)

/ MeOH
Reagent Type Brønsted Acid (Solid)Mineral AcidLewis Acid (Silyl)Lewis Acid (Mild)
Solvent None (Neat) Dioxane/WaterDichloromethaneMethanol
Reaction Time 30–45 min2–12 hours1–4 hours4–12 hours
Temperature Ambient (25°C)Reflux / 60°C0°C to RTReflux
Yield (Avg) 85–98%70–85%80–90%85–92%
Workup Precipitation (Water)Extraction/NeutralizationAqueous QuenchExtraction
Selectivity High (sensitive to acetates)Low (cleaves esters)ModerateHigh
Green Efficiency 🟢 Excellent 🔴 Poor🟠 Moderate🟡 Good
Key Takeaways
  • Speed: The solvent-free method is significantly faster (minutes vs. hours) due to the high concentration of acid species in the solid melt.

  • Safety: Eliminates DCM (carcinogenic) and Dioxane (peroxide former).

  • Scalability: The reaction scales linearly; however, very large scales (>50g) may require mechanical ball milling rather than manual trituration to ensure homogeneity.

Experimental Protocol: Solvent-Free Deprotection

This protocol is self-validating: the physical state change of the reaction mixture (often turning into a paste or melt) serves as a visual indicator of reaction progress.

Materials
  • Reagent:

    
    -Toluenesulfonic acid monohydrate (
    
    
    
    -TSA
    
    
    H
    
    
    O) [CAS: 6192-52-5].
  • Equipment: Agate mortar and pestle (for <5g scale) or Ball Mill (for >5g scale).

  • Quench: Ice-cold distilled water.

Step-by-Step Workflow
  • Stoichiometry Calculation: Use 1.5 to 2.0 equivalents of

    
    -TSA
    
    
    
    H
    
    
    O relative to the MOM ether.
  • Trituration (The Critical Step):

    • Place the MOM ether and

      
      -TSA in the mortar.[3][4]
      
    • Grind vigorously for 5–10 minutes .

    • Observation: The mixture will likely become a sticky paste or a semi-solid melt. This indicates effective mixing and reaction initiation.

  • Incubation: Allow the mixture to stand at room temperature for 30 minutes .

  • Quench & Workup:

    • Add ice-cold water to the mortar.

    • Chemistry in Action:

      
      -TSA, formaldehyde, and methanol are highly water-soluble and will dissolve. The deprotected alcohol (if hydrophobic) will precipitate out.
      
  • Isolation:

    • Solid Products: Filter the precipitate, wash with cold water, and dry.

    • Liquid Products: If the product does not precipitate, extract with ethyl acetate, dry over Na

      
      SO
      
      
      
      , and concentrate.
Workflow Diagram

Protocol_Workflow Start Start: Weigh Reagents (1.0 eq MOM Ether : 2.0 eq p-TSA) Grind Trituration (5-10 min) Mortar & Pestle Start->Grind Stand Incubation (30 min) Room Temperature Grind->Stand Quench Add Ice-Cold Water Stand->Quench Decision Is Product Solid? Quench->Decision Filter Filtration (Wash with H2O) Decision->Filter Yes Extract Extraction (EtOAc / Brine) Decision->Extract No Final Pure Alcohol Product Filter->Final Extract->Final

Figure 2: Operational workflow for the solvent-free deprotection of MOM ethers.

Scope and Chemoselectivity[10]

While highly efficient, the acidity of


-TSA (pKa ~ -2.8) imposes specific limitations.
Compatible Functional Groups
  • Stable: Benzyl ethers (Bn), Methyl ethers (Me), Benzoate esters (Bz), Amides, Lactones, Allyl groups.

  • Selectivity: This method can selectively cleave MOM ethers in the presence of Benzyl ethers, which typically require hydrogenolysis for removal.

Critical Limitations (Watch Outs)
  • Acetates (Ac): Acetate protecting groups are unstable under these conditions and may hydrolyze alongside the MOM group.

  • Silyl Ethers (TBS/TBDPS): Acid-labile silyl ethers may undergo partial or full deprotection depending on the incubation time.

  • Acid-Sensitive Substrates: Substrates prone to acid-catalyzed rearrangements (e.g., certain terpenes) should be monitored closely or buffered in alternative solution-phase protocols.

References

  • Pandurangan, N. (2017).[2][3] "A Rapid, Solvent-Free Deprotection of Methoxymethyl (MOM) Ethers by pTSA; An Eco-Friendly Approach." Letters in Organic Chemistry, 14(4), 231-235.[2][3]

    • [2]

  • Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. 5th Edition. John Wiley & Sons. (Standard reference for MOM stability profiles).
  • Namboodiri, V. V., & Varma, R. S. (2002). "Solvent-free tetrahydropyranylation (THP) of alcohols and phenols and their deprotection using iodine." Tetrahedron Letters, 43(29), 5393-5395. (Context for mechanochemical deprotection).
  • Marcantoni, E., et al. (2009). "Chemoselective Transformations of Aromatic Methoxymethyl Ethers Using Trialkylsilyl Triflate." Journal of Organic Chemistry, 74(17), 6853–6856.

Sources

Beyond Benzene: A Strategic Guide to Heterocyclic Bioisosteres

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Case for Scaffold Hopping

In early-stage drug discovery, the benzene ring is often a default scaffold due to commercial availability and synthetic ease. However, benzene-rich lead compounds frequently suffer from "molecular obesity"—high lipophilicity (LogP), poor aqueous solubility, and rapid oxidative metabolism by Cytochrome P450 (CYP) enzymes.

This guide provides a technical roadmap for replacing phenyl rings with heterocyclic bioisosteres. Unlike simple substituent modifications, heterocyclic replacement alters the core electronic landscape of the molecule, offering a powerful lever to modulate Lipophilic Ligand Efficiency (LLE) , metabolic stability, and solubility without sacrificing potency.

Comparative Analysis: Heterocyclic Alternatives

The following analysis compares the benzene baseline against three primary heterocyclic classes: Pyridines (the "workhorse"), Thiophenes (the steric mimic), and Diazines (Pyrimidines/Pyrazines for polarity).

Table 1: Physicochemical & Metabolic Performance Matrix
MetricBenzene (Baseline)Pyridine Thiophene Pyrimidine
LogP (Octanol/Water) ~2.13 (High)~0.65 (Low)~1.81 (Mod. High)~ -0.40 (Very Low)
Electronic Nature Electron-Rich (

-excessive)
Electron-Deficient (

-deficient)
Electron-Rich (

-excessive)
Highly

-deficient
Solubility Impact Poor (Aggregates)High (H-bond Acceptor)ModerateVery High
Metabolic Liability Epoxidation / HydroxylationN-Oxidation (reactive)S-Oxidation / EpoxidationGenerally Stable
CYP Inhibition Risk LowModerate (Lone pair binding heme)High (Mechanism Based Inact.)Low
Steric Match ReferenceGoodExcellentGood
Deep Dive: The Phenyl-Pyridyl Switch

The replacement of a phenyl ring with a pyridine (nitrogen scan) is the most common scaffold hop.

  • Causality: The pyridine nitrogen contains a lone pair that does not participate in the aromatic sextet.[1] This lone pair acts as a hydrogen bond acceptor (HBA), significantly lowering the desolvation penalty compared to benzene.

  • Performance: A matched molecular pair (MMP) analysis by Ritchie et al. demonstrated that phenyl-to-pyridyl transitions consistently improve solubility and reduce microsomal clearance.

  • Risk: The nitrogen lone pair can coordinate with the heme iron of CYP450 enzymes, potentially causing Type II CYP inhibition.

Deep Dive: The Thiophene Trap

Thiophene is often called a "ring equivalent" to benzene due to its similar van der Waals volume.

  • Causality: Sulfur's larger atomic radius makes the 5-membered thiophene ring sterically similar to the 6-membered benzene ring.

  • Performance: It maintains lipophilicity, which is useful if the hydrophobic interaction is critical for potency.

  • Risk: Thiophene is a structural alert.[2] CYP450 metabolism can generate reactive S-oxides or thiophene epoxides, which are electrophilic and can covalently bind to hepatic proteins (e.g., Tienilic acid hepatotoxicity).[2][3]

Decision Framework & Signaling Pathways

The following diagrams illustrate the logical flow for selecting a bioisostere and the mechanistic pathways of metabolic activation.

Diagram 1: Bioisostere Selection Logic

Bioisostere_Selection Start Lead Compound (Phenyl Ring Liability) Issue_Solubility Primary Issue: Poor Solubility? Start->Issue_Solubility Issue_Metabolism Primary Issue: High Clearance? Start->Issue_Metabolism Pyridine Switch to Pyridine (Reduces LogP, Adds HBA) Issue_Solubility->Pyridine Moderate LogP drop needed Diazine Switch to Pyrimidine (Max Polarity) Issue_Solubility->Diazine Aggressive LogP drop needed Check_Sterics Steric Constraint? Issue_Metabolism->Check_Sterics Is Phenyl in Hydrophobic Pocket? Block_Site Fluorine Scan / Block Metabolic Hotspot Pyridine->Block_Site If CYP Inhibition High Thiophene Switch to Thiophene (Maintains Lipophilicity) Warning MUST Test for Reactive Metabolites Thiophene->Warning Risk Check Check_Sterics->Pyridine No (Solvent Exposed) Check_Sterics->Thiophene Yes (Tight Fit)

Caption: Decision tree for selecting heterocyclic replacements based on physicochemical liabilities (Solubility vs. Metabolism).

Diagram 2: Metabolic Activation Pathways (Benzene vs. Thiophene)

Metabolic_Pathways cluster_0 Benzene Metabolism cluster_1 Thiophene Metabolism (Toxicity Risk) Benzene Benzene Ring Epoxide Arene Oxide (Unstable) Benzene->Epoxide CYP450 Phenol Phenol (Stable) Epoxide->Phenol NIH Shift Thio Thiophene SOxide Thiophene-S-oxide (Michael Acceptor) Thio->SOxide CYP450 (S-Oxidation) Adduct Protein Adduct (Hepatotoxicity) SOxide->Adduct Covalent Binding (Nucleophiles)

Caption: Comparison of metabolic pathways.[4] Note the high reactivity of the Thiophene S-oxide intermediate leading to protein adducts.

Experimental Protocols

To validate a heterocyclic replacement, you must prove that the new scaffold improves developability without introducing toxicity.

Protocol A: Matched Molecular Pair Analysis (MMPA)

Purpose: To statistically quantify the effect of the scaffold hop across a series.

  • Data Collection: Compile IC50, LogD, and Intrinsic Clearance (

    
    ) data for a series of compounds where 
    
    
    
    is replaced by
    
    
    .
  • Pair Generation: Identify pairs differing only by the ring system (e.g., Compound A = Phenyl, Compound B = 2-Pyridyl).

  • Delta Calculation: Calculate

    
    Property = Property(Heterocycle) - Property(Benzene).
    
  • Significance Test: Perform a t-test. A shift is significant if the mean

    
     is non-zero with 
    
    
    
    .
    • Success Criteria:

      
      LogD < -0.5 (improved solubility potential) and 
      
      
      
      < 0 (improved stability).
Protocol B: Reactive Metabolite Trapping (GSH Adduct Assay)

Purpose: Mandatory safety check when using Thiophene or Furan bioisosteres.

  • Incubation System: Prepare human liver microsomes (HLM) at 1.0 mg/mL protein concentration in phosphate buffer (pH 7.4).

  • Substrate Addition: Add the test compound (10

    
    M) and Glutathione (GSH) (5 mM) as the trapping agent.
    
  • Initiation: Initiate reaction with NADPH-generating system. Incubate for 60 minutes at 37°C.

  • Termination: Quench with ice-cold acetonitrile. Centrifuge to remove protein.

  • Analysis: Analyze supernatant via LC-MS/MS.

    • Search Strategy: Look for Neutral Loss scans of 129 Da (pyroglutamic acid moiety) or precursor ion scans for GSH adducts (

      
      ).
      
    • Interpretation: The presence of GSH adducts indicates the formation of reactive electrophiles (e.g., S-oxides), signaling a high risk of idiosyncratic toxicity.

References

  • Ritchie, T. J., & Macdonald, S. J. (2016).[5][6] Heterocyclic replacements for benzene: Maximising ADME benefits by considering individual ring isomers. European Journal of Medicinal Chemistry, 124, 1057-1068.[5] Link

  • Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry, 52(21), 6752–6756. Link

  • Dalvie, D. K., et al. (2002). Bioactivation of the Thiophene Ring in the Drug Development Candidate. Chemical Research in Toxicology, 15(3), 269–279. Link

  • Papadopoulou, K. A., et al. (2016).[7] Pyridine vs. Benzene: A Comprehensive Analysis of the Physicochemical Properties. Journal of Chemical Information and Modeling. Link

  • Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591. Link

Sources

Analysis of Reaction Kinetics for MOM Deprotection Strategies

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a strategic analysis of reaction kinetics for Methoxymethyl (MOM) deprotection, designed for researchers requiring high-fidelity chemical synthesis.

Executive Summary

The Methoxymethyl (MOM) ether is a cornerstone protecting group in complex molecule synthesis due to its robustness against basic conditions, oxidizing agents, and organometallics. However, its removal (deprotection) often presents a kinetic bottleneck. The "standard" acidic hydrolysis is frequently too harsh for late-stage intermediates, leading to decomposition or migration.

This guide analyzes the reaction kinetics of three distinct deprotection strategies: Brønsted Acid Hydrolysis , Lewis Acid-Mediated Cleavage , and Silicon-Based Transetherification . By understanding the mechanistic rate-determining steps of each, researchers can select the optimal protocol to maximize yield and chemoselectivity.

Mechanistic Underpinnings: The Oxocarbenium Gateway

Regardless of the reagent, MOM cleavage proceeds through a common high-energy intermediate: the oxocarbenium ion. The kinetic barrier to forming this intermediate dictates the reaction rate.

  • Step 1 (Activation): Coordination of an electrophile (

    
    ) to the ether oxygen.
    
  • Step 2 (Rate-Determining Step - RDS): Heterolytic cleavage of the C-O bond to release the alcohol and form the oxocarbenium ion.

  • Step 3 (Quenching): Trapping the oxocarbenium species with a nucleophile (usually

    
     or bromide) to prevent reversibility.
    

The choice of strategy alters Step 1 (equilibrium constant of coordination) and Step 3 (irreversibility), thereby shifting the overall kinetics.

MOM_Mechanism Start MOM Ether (R-O-CH2-OCH3) Complex Activated Complex (R-O(+E)-CH2-OCH3) Start->Complex Electrophile (H+, Lewis Acid) TS Transition State [Dissociation] Complex->TS RDS Inter Oxocarbenium Ion (CH2=O(+)-CH3) + R-OH TS->Inter C-O Cleavage Product Formaldehyde + Methanol Inter->Product Nucleophilic Trap (H2O/Br-)

Figure 1: General kinetic pathway for MOM cleavage. The formation of the oxocarbenium ion is the rate-determining step (RDS).

Strategic Analysis of Deprotection Methods
Strategy A: Brønsted Acid Hydrolysis (The Baseline)
  • Reagents: Concentrated HCl/MeOH, TFA, or

    
    .
    
  • Kinetics: First-order dependence on

    
    . The reaction is equilibrium-driven.
    
  • Limitations: High temperatures (often reflux) are required to overcome the activation energy, which is incompatible with acid-sensitive substrates (e.g., epoxides, silyl ethers).

  • Kinetic Insight: The presence of water makes this reversible. To drive kinetics, one must use a large excess of acid or remove the byproduct (formaldehyde) via heat.

Strategy B: Lewis Acid-Mediated Cleavage (Chelation Control)
  • Reagents:

    
    , 
    
    
    
    ,
    
    
    .
  • Kinetics: fast, often instantaneous at low temperatures (-78°C to 0°C).

  • Mechanism: The Lewis acid coordinates strongly to the methoxy oxygen (chelating effect), significantly lowering the activation energy for C-O bond breakage.

  • Selectivity:

    
     is aggressive and will cleave methyl ethers. 
    
    
    
    is milder and highly selective for MOM in the presence of other esters or silyl groups.
Strategy C: Silicon-Based Reagents (The "Soft" Approach)
  • Reagents: Trimethylsilyl Bromide (TMSBr), TMSI, or TMSOTf + 2,2'-bipyridyl.

  • Kinetics: Rapid and irreversible.

  • Mechanism: Silicon has a high affinity for oxygen (bond strength ~530 kJ/mol). The formation of the strong Si-O bond drives the reaction. The bromide ion (

    
    ) acts as a potent nucleophile in non-polar solvents, trapping the oxocarbenium ion immediately.
    
  • Advantage: Anhydrous conditions prevent the hydrolysis of other sensitive groups.

Comparative Kinetics & Performance Data

The following table summarizes experimental data comparing these strategies. Note the significant reduction in reaction time and temperature for Lewis Acid and Silicon strategies compared to Brønsted acids.

StrategyReagent SystemTypical ConditionsReaction TimeYieldSelectivity Profile
Brønsted Acid 6M HCl / MeOH60°C, Reflux2 - 12 Hours70-85%Low. Cleaves silyl ethers, acetals, and some esters.
Lewis Acid

/ 1-Propanethiol
25°C (RT)< 15 Mins 92-96%High. Preserves TBDMS, acetate, and benzyl groups.
Lewis Acid

-78°C to 0°C1 - 2 Hours80-90%Medium. Can cleave methyl ethers and benzyl ethers if uncontrolled.
Silicon-Based TMSBr / DCM0°C30 - 60 Mins90-95%High. Excellent for acid-sensitive substrates. Anhydrous.
Heterogeneous

on Silica
25°C (RT)30 - 120 Mins85-92%High. Chemoselective for phenolic MOM ethers.
Detailed Experimental Protocols
Protocol 1: Mild, Anhydrous Deprotection using TMSBr

Best for: Substrates containing esters, lactones, or silyl ethers (TBDMS/TIPS) that must remain intact.

  • Preparation: Dissolve the MOM-protected substrate (1.0 equiv) in anhydrous Dichloromethane (DCM) (0.1 M concentration) under an inert atmosphere (

    
     or Ar).
    
  • Cooling: Cool the solution to 0°C using an ice bath.

  • Addition: Add Trimethylsilyl bromide (TMSBr) (1.2 - 1.5 equiv) dropwise via syringe.

    • Note: TMSBr is moisture sensitive; use fresh reagent.

  • Monitoring: Stir at 0°C. Monitor via TLC every 15 minutes. The reaction is typically complete within 30-60 minutes .

  • Quenching: Quench by adding saturated aqueous

    
     solution.
    
  • Workup: Extract with DCM (3x), dry organic layers over

    
    , and concentrate in vacuo.
    
Protocol 2: Rapid, Chelation-Controlled Deprotection using

Best for: Complex molecules where speed is critical to prevent side reactions.

  • Preparation: Dissolve the MOM ether (1.0 equiv) in DCM.

  • Additives: Add 1-Propanethiol (3.0 equiv).

    • Mechanistic Note: The thiol acts as a "soft" nucleophile to irreversibly trap the oxocarbenium intermediate, preventing re-formation of the ether.

  • Catalyst: Add

    
      (1.2 equiv) in one portion at Room Temperature.
    
  • Kinetics: The reaction is extremely fast (often < 15 minutes ).

  • Workup: Dilute with ether, wash with 10% NaOH (to remove excess thiol), then water and brine.

Decision Framework for Method Selection

Use this logic flow to select the appropriate kinetic strategy for your substrate.

Deprotection_Decision Start Start: Select MOM Deprotection Strategy AcidSensitive Is the substrate Acid Sensitive? (e.g., Epoxides, Acetals) Start->AcidSensitive LewisSensitive Is the substrate Lewis Acid Sensitive? (e.g., Complex coordination sites) AcidSensitive->LewisSensitive Yes Phenolic Is it a Phenolic MOM Ether? AcidSensitive->Phenolic No Method_TMSBr Use TMSBr / DCM (Anhydrous, Low Temp) LewisSensitive->Method_TMSBr Yes (Avoid Metals) Method_ZnBr Use ZnBr2 / Thiol (Rapid, Chelation Control) LewisSensitive->Method_ZnBr No (Metals OK) Method_HCl Use HCl / MeOH (Standard Hydrolysis) Phenolic->Method_HCl No Method_Silica Use NaHSO4 / Silica (Heterogeneous, Mild) Phenolic->Method_Silica Yes

Figure 2: Decision tree for selecting a deprotection strategy based on substrate functionality.

References
  • Standard Acidic Cleavage: Wuts, P. G. M.; Greene, T. W. Greene's Protective Groups in Organic Synthesis, 4th ed.; Wiley-Interscience: New York, 2006.

  • TMSBr/TMSI Method: Jung, M. E.; Lyster, M. A. "Quantitative dealkylation of alkyl ethers via treatment with trimethylsilyl iodide. A new method for ether hydrolysis." J. Org.[1][2] Chem.1977 , 42, 3761–3764.

  • TMSOTf & Bipyridyl Selectivity: Fujioka, H. et al. "Remarkable effect of 2,2′-bipyridyl: mild and highly chemoselective deprotection of methoxymethyl (MOM) ethers."[3][4][5] Chem. Commun.[6]2009 , 15, 1969.

  • ZnBr2/Thiol Kinetics: Han, J. H. et al. "A facile method for the rapid and selective deprotection of methoxymethyl (MOM) ethers."[3][5][7] Tetrahedron Lett.2008 , 49, 4065-4068.

  • Silica-Supported NaHSO4: Ramesh, C. et al. "Simple, Efficient, and Selective Deprotection of Phenolic Methoxymethyl Ethers Using Silica-Supported Sodium Hydrogen Sulfate."[1][2] J. Org.[1][2] Chem.2003 , 68, 7101–7103.[1][2]

Sources

Definitive Guide: Confirming Product Purity After Chromatographic Separation of Isomers

Author: BenchChem Technical Support Team. Date: February 2026

The Isomer Challenge: Why Standard Purity Checks Fail

In drug development and advanced materials research, isomeric purity is not merely a quality attribute—it is a safety imperative. Isomers (enantiomers, diastereomers, and positional isomers) often share identical molecular weights and similar physicochemical properties, making them the "stealth" impurities of chemical synthesis.

A common pitfall in R&D is the "Single-Method Trap" : relying solely on the chromatographic method used for isolation to confirm purity. If an isomer co-elutes with the product on a C18 column during purification, it will likely co-elute during the purity check on the same column.

This guide outlines a Self-Validating Orthogonal System to confirm isomeric purity with >99.9% confidence, moving beyond simple retention time matching to structural and quantitative certainty.

Strategic Framework: The Orthogonal Verification Triad

To certify a product as isomerically pure, you must satisfy three analytical pillars. If any pillar is weak, the purity data is suspect.

  • Separation Orthogonality: Using physically distinct separation mechanisms (e.g., Reversed-Phase vs. Supercritical Fluid) to ensure no co-elution.

  • Spectral Specificity: Confirming the signal belongs strictly to the target molecule (MS/UV homogeneity).

  • Quantitative Absolutism: Verifying the mass balance without reliance on relative response factors (qNMR).

Comparative Analysis of Detection Methods

The following table compares the three primary methodologies for confirming isomeric purity.

FeatureMethod A: Orthogonal Chiral HPLC/SFC Method B: High-Res MS (IMS-MS) Method C: Quantitative NMR (qNMR)
Primary Mechanism Differential adsorption on Chiral Stationary Phases (CSPs).Ion Mobility separation (collision cross-section) + m/z.Nuclear spin resonance in magnetic field.[1][2][3][4][5]
Isomer Specificity High (Enantiomers & Diastereomers).Medium (Good for positional; poor for enantiomers without derivatization).High (Diastereomers); Medium (Enantiomers require chiral shift reagents).
Sensitivity (LOD) Excellent (<0.05%).Superior (<0.01%).Moderate (~0.5 - 1.0%).
Throughput Medium (10–30 min/sample).High (Seconds to Minutes).[6]Low (Requires expert setup/long acquisition).
Blind Spots Co-elution of impurities with similar affinity.Isobaric isomers with identical drift times.Overlapping signals; low sensitivity for trace impurities.
Best Use Case Routine QC & Release Testing. Complex Matrices & Rapid Screening. Primary Reference Standard Certification.
Deep Dive: The Methods
Method A: Orthogonal Chiral Chromatography (The Workhorse)
  • Causality: Enantiomers have identical physical properties in achiral environments. Separation requires a chiral environment provided by Chiral Stationary Phases (CSPs) like Amylose or Cellulose tris(3,5-dimethylphenylcarbamate).

  • The Trap: A single CSP may accidentally co-elute an impurity.

  • The Fix: SFC (Supercritical Fluid Chromatography) is the preferred orthogonal technique to HPLC. The compressibility of CO2 and different solvation mechanisms often resolve isomers that co-elute in liquid phases.

Method B: Ion Mobility MS (The Modern Scout)
  • Causality: While standard MS cannot distinguish isomers with identical mass, Ion Mobility Spectrometry (IMS) separates ions based on their shape (Collision Cross Section).

  • Limitation: Enantiomers usually have identical collision cross-sections. This method is best for positional isomers or diastereomers.

Method C: qNMR (The Absolute Truth)
  • Causality: NMR signal intensity is directly proportional to the number of nuclei, independent of the chemical structure (unlike UV extinction coefficients).

  • Protocol: Use 1H-qNMR with an internal standard (e.g., maleic acid, TCNB) to determine absolute purity. For enantiomers, add a Chiral Solvating Agent (CSA) like Pirkle’s alcohol to split the signals of enantiomers, allowing direct integration of the ratio.

Detailed Protocol: The "Double-Check" Workflow

This protocol is designed for a researcher who has just isolated a target isomer and needs to confirm its purity before biological testing.

Phase 1: The Primary Screen (Chiral HPLC)
  • Column Selection: Start with an immobilized polysaccharide column (e.g., Chiralpak IC or IA).

  • Mobile Phase: Use a generic gradient (e.g., Hexane/IPA or Acetonitrile/Alcohol).

  • Detection: Use a Diode Array Detector (DAD) to monitor peak homogeneity.

    • Check: Does the UV spectrum remain constant across the upslope, apex, and downslope of the peak?

Phase 2: The Orthogonal Challenge (SFC or Reverse Mode)

If Phase 1 shows a single peak, do not stop. You must challenge the result.

  • Switch Mode: If Phase 1 was Normal Phase (NP), switch to SFC or Reversed-Phase Chiral .

  • Column Switch: If using an Amylose-based column (e.g., AD-H), switch to a Cellulose-based column (e.g., OD-H) or a chlorinated phase (e.g., IC).

  • Criterion: The target peak must remain symmetrical, and no new shoulders should appear.

Phase 3: The Absolute Quantification (qNMR)

Required for Reference Standards.

  • Sample Prep: Dissolve 5–10 mg of dried product in 0.6 mL deuterated solvent (CDCl3 or DMSO-d6).

  • Internal Standard: Add a precise amount of trace-certified Internal Standard (IS).

  • Acquisition:

    • Relaxation delay (d1) ≥ 5 × T1 (longest relaxation time).

    • Pulse angle: 90°.

    • Scans: ≥ 64 for adequate S/N.

  • Chiral Amendment: If verifying enantiomeric excess (ee), add 2–5 equivalents of a Chiral Solvating Agent (e.g., (+)-Eu(hfc)3 or (R)-1,1’-Bi-2-naphthol).

  • Calculation: Integrate the split peaks.

    
    
    

Visualizations

Diagram 1: The Self-Validating Purity Workflow

This flowchart illustrates the decision logic required to confirm purity, ensuring no step relies on a single data point.

PurityWorkflow Start Crude Isomer Mixture Sep Primary Separation (Prep HPLC/SFC) Start->Sep Iso Isolated Product Sep->Iso Check1 Check 1: Primary Analytical (Same Method as Prep) Iso->Check1 Decision1 Single Peak? Check1->Decision1 Ortho Check 2: Orthogonal Method (Different Column/Mobile Phase) Decision1->Ortho Yes Fail Recycle / Re-Purify Decision1->Fail No (<95%) Decision2 Single Peak? Ortho->Decision2 Spec Check 3: Spectral Purity (DAD/MS Homogeneity) Decision2->Spec Confirmed Decision2->Fail Separation Detected qNMR Final Validation: qNMR (Absolute Purity & Structure) Spec->qNMR

Caption: A closed-loop workflow ensuring purity is confirmed via orthogonal separation physics before absolute quantification.

Diagram 2: Method Selection Decision Tree

How to choose the right confirmation tool based on the isomer type.

MethodSelection Input Isomer Type? Enantiomer Enantiomers (Mirror Images) Input->Enantiomer Diastereomer Diastereomers (Different Physical Props) Input->Diastereomer Positional Positional Isomers (Regioisomers) Input->Positional ChiralLC Chiral HPLC/SFC (Polysaccharide CSP) Enantiomer->ChiralLC Routine NMR_CSA NMR + Chiral Solvating Agent Enantiomer->NMR_CSA Reference Std AchiralLC Achiral RP-HPLC (C18/Phenyl) Diastereomer->AchiralLC High Sensitivity qNMR Standard qNMR (Distinct Shifts) Diastereomer->qNMR Structure Proof Positional->AchiralLC MS_IMS Ion Mobility MS (Shape Selective) Positional->MS_IMS Fast Screen

Caption: Decision matrix for selecting the optimal purity confirmation method based on isomeric classification.

References

  • International Council for Harmonisation (ICH). ICH Q6A: Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products.[7][8][9][10] (1999).[7] Link

  • Holzgrabe, U. Quantitative NMR spectroscopy in pharmaceutical analysis. Progress in Nuclear Magnetic Resonance Spectroscopy (2010). Link

  • Regalado, E. L., et al. Chromatographic resolution of chiral and achiral compounds using sub-2 μm particle columns. Journal of Chromatography A (2014). Link

  • Staub, C., et al. Orthogonal chromatographic systems for the determination of purity. Journal of Pharmaceutical and Biomedical Analysis (2019). Link

  • Food and Drug Administration (FDA). Development of New Stereoisomeric Drugs. (1992). Link

Sources

Safety Operating Guide

Proper Disposal Procedures: 1-Bromo-2,3,5-tris(methoxymethoxy)benzene

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Directive

1-Bromo-2,3,5-tris(methoxymethoxy)benzene is a specialized halogenated aromatic intermediate featuring three methoxymethyl (MOM) ether protecting groups. While the bromine atom dictates its classification as halogenated organic waste , the MOM groups introduce a critical, often overlooked chemical hazard: acid-catalyzed hydrolysis releasing formaldehyde .

Operational Mandate:

  • Primary Disposal Path: High-temperature incineration (Rotary Kiln) via a licensed hazardous waste contractor.

  • Critical Segregation: NEVER mix this compound (or its waste streams) with acidic waste. Contact with acid generates formaldehyde gas (carcinogen) and methanol.

  • Waste Code: Manage as Halogenated Organic Waste .

Chemical Hazard Profile

Effective disposal requires understanding the specific chemical behavior of the waste.

FeatureChemical BasisDisposal Implication
Halogen Content Aryl Bromide (Ar-Br)Must be incinerated in a facility equipped with acid gas scrubbers (to capture HBr/Br₂). Do not dispose of down the drain.
Protecting Group MOM Ether (-OCH₂OCH₃)Acid Labile. Hydrolyzes at pH < 4 to release Formaldehyde (CH₂O) and Methanol (MeOH).
Toxicity Halogenated AromaticTreat as toxic to aquatic life and a potential skin/eye irritant.
The "Hidden" Hazard: MOM Ether Hydrolysis

The methoxymethyl (MOM) group is stable to bases and nucleophiles but degrades rapidly in acidic environments.


Risk:  Adding this waste to a container with acidic residues (e.g., TFA, HCl, H₂SO₄) can pressurize the container with formaldehyde gas and create an immediate inhalation hazard.

Step-by-Step Disposal Protocol

Phase 1: Waste Characterization & Segregation

Before handling, determine the state of the material.

  • Scenario A: Pure Solid Substance

    • Segregate into a dedicated solid waste container compatible with halogenated organics.

    • Container: Clear or Amber Glass jar with a Teflon-lined cap.

  • Scenario B: Reaction Mixture / Solution

    • Solvent context matters.[1] If dissolved in non-halogenated solvents (e.g., THF, Diethyl Ether), the presence of the bromine atom still mandates classification as Halogenated Waste .

Phase 2: Pre-Treatment (Quenching)

Only necessary if the material is in a reaction mixture containing reagents.

  • Neutralization: Ensure the pH of the solution is ≥ 7 . If the reaction mixture was acidic, quench slowly with Saturated Sodium Bicarbonate (NaHCO₃) until gas evolution ceases.

  • Verification: Test pH with a strip to confirm neutrality/alkalinity. This prevents downstream formaldehyde evolution in the waste drum.

Phase 3: Packaging & Labeling
  • Primary Container: High-Density Polyethylene (HDPE) or Glass. Avoid metal containers if the waste is potentially corrosive (though this compound itself is not).

  • Headspace: Leave 10% headspace to allow for expansion.

  • Labeling:

    • Standard Tag: "Hazardous Waste - Halogenated Organic."

    • Constituents: List "1-Bromo-2,3,5-tris(methoxymethoxy)benzene" and the solvent (e.g., "Dichloromethane").

    • Hazard Warning: Add a secondary label: "POSSIBLE FORMALDEHYDE SOURCE - DO NOT MIX WITH ACID."

Operational Decision Logic (Workflow)

The following diagram outlines the decision process for disposing of 1-Bromo-2,3,5-tris(methoxymethoxy)benzene to ensure safety and compliance.

DisposalWorkflow Start Start: Waste Material Identified StateCheck Is the material Solid or in Solution? Start->StateCheck SolidPath Solid Substance StateCheck->SolidPath SolutionPath Reaction Mixture / Solution StateCheck->SolutionPath BinSolid Bin: Solid Hazardous Waste (Label: Halogenated) SolidPath->BinSolid AcidCheck Is the solution Acidic (pH < 7)? SolutionPath->AcidCheck Neutralize ACTION: Quench with Sat. NaHCO3 until pH ≥ 7 AcidCheck->Neutralize Yes SolventCheck Does solvent contain Halogens? (e.g., DCM, Chloroform) AcidCheck->SolventCheck No Neutralize->SolventCheck BinHalo Bin: Halogenated Organic Waste SolventCheck->BinHalo Yes (or No) SolventCheck->BinHalo Bromine atom mandates Halogenated Stream Warning CRITICAL: Do NOT mix with Acid Stream (Risk: Formaldehyde Generation) BinHalo->Warning BinSolid->Warning

Caption: Decision logic for segregating MOM-protected aryl bromides. Note the critical neutralization step to prevent formaldehyde evolution.

Compatibility Matrix

Use this table to determine storage compatibility in the satellite accumulation area.

Waste StreamCompatibilityReason
Halogenated Solvents (DCM, CHCl₃)Compatible Ideal waste stream.
Non-Halogenated Organics (Acetone, MeOH)Compatible Can be mixed, but the entire mixture becomes "Halogenated Waste" (more expensive disposal).
Aqueous Basic (NaOH, KOH)Compatible MOM groups are stable in base.
Aqueous Acidic (HCl, H₂SO₄, TFA)INCOMPATIBLE DANGER: Hydrolysis releases Formaldehyde gas and Methanol.
Oxidizers (H₂O₂, HNO₃)INCOMPATIBLE Potential for violent reaction with organic ether linkages.

References

  • Grokipedia. Methoxymethyl ether - Stability and Deprotection. Retrieved from 2

  • BenchChem. Methoxymethyl (MOM) Ether Protecting Group - Technical Guide. Retrieved from 1

  • US EPA. List of Halogenated Organic Compounds Regulated Under § 268.32.[3][4] Electronic Code of Federal Regulations.[3] Retrieved from 3

  • New Jersey Dept of Health. Formaldehyde - Hazardous Substance Fact Sheet. (Highlighting incompatibility with acids). Retrieved from 5

  • CymitQuimica. Safety Data Sheet: 1-Bromo-3-chloro-5-(methoxymethoxy)benzene (Analog). Retrieved from 6

Sources

Personal Protective Equipment & Handling Guide: 1-Bromo-2,3,5-tris(methoxymethoxy)benzene

Author: BenchChem Technical Support Team. Date: February 2026

Core Directive: The "Analog Principle" in Safety

As researchers, we often work with specialized intermediates where a specific Safety Data Sheet (SDS) provides generic data. 1-Bromo-2,3,5-tris(methoxymethoxy)benzene is one such compound. It combines the permeation characteristics of brominated aromatics with the latent reactivity of Methoxymethyl (MOM) ethers .

The Senior Scientist's Assessment: Do not treat this merely as an "irritant."

  • The Bromide Factor: Brominated aromatics are lipophilic and can permeate standard nitrile gloves faster than their chlorinated counterparts.

  • The MOM Factor: Methoxymethyl ethers are acid-labile protecting groups. Upon contact with acidic waste streams or moisture, they hydrolyze to release Formaldehyde (a known carcinogen) and the parent phenol.

Your safety protocol must address both the immediate contact risk and the downstream decomposition risk.

Hazard Profile & Risk Assessment

Hazard CategorySpecific RiskMechanism of Action
Dermal (Skin) High Permeation PotentialLipophilic nature allows rapid diffusion through thin nitrile. Potential sensitizer.[1]
Inhalation Respiratory Irritation / ToxicityWaxy solids/dusts can be inhaled. Hydrolysis releases formaldehyde vapors.
Reactivity Acid Sensitivity CRITICAL: Contact with strong acids (HCl, H₂SO₄) generates formaldehyde gas instantly.
Ocular Lachrymator PotentialBrominated aromatics often possess lachrymatory (tear-inducing) properties.

Personal Protective Equipment (PPE) Matrix

The following PPE selection is based on "Worst-Case Analog" data (e.g., 2-Bromoanisole and MOM-Cl precursors).

Hand Protection Strategy

Standard 4-mil Nitrile gloves are insufficient for prolonged handling of the stock compound.

TaskRecommended Glove SystemEstimated BreakthroughRationale
Weighing / Solid Handling Double Gloving: Inner: Nitrile (4 mil)Outer: Nitrile (4-8 mil)> 240 mins (Solid)Solids permeate slower, but static cling creates high contact duration.
Solvent Handling (DCM/THF) Laminate / Barrier (e.g., Silver Shield® or Ansell Barrier®)> 480 minsHalogenated solvents (DCM) carry the compound through nitrile in <5 mins.
Incidental Splash Thick Nitrile (minimum 8 mil)15-30 minsImmediate removal required upon splash.
Eye & Body Protection[2][3]
  • Eyes: Chemical Splash Goggles (Indirect Vented). Note: Safety glasses are insufficient if the compound is in solution or if dust generation is likely.

  • Respiratory: Work strictly within a certified Fume Hood. If weighing outside a hood (not recommended), use an N95 or P100 particulate respirator.

  • Body: Flame-resistant (FR) lab coat (Nomex/Coolshield) if working with flammable solvents; otherwise, standard cotton/poly lab coat.

PPE Decision Logic (Visualization)

PPE_Decision_Tree Start Task Assessment State Physical State? Start->State Solid Solid / Waxy Solid State->Solid Solution In Solution State->Solution PPE_Solid PPE: Double Nitrile + N95 (if open bench) Solid->PPE_Solid SolventCheck Solvent Type? Solution->SolventCheck Halogenated DCM / Chloroform SolventCheck->Halogenated NonHalogen Ether / Alcohol SolventCheck->NonHalogen PPE_Laminate PPE: Silver Shield / Laminate Gloves (REQUIRED) Halogenated->PPE_Laminate High Permeation Risk PPE_ThickNitrile PPE: Thick Nitrile (8mil) or Double Gloving NonHalogen->PPE_ThickNitrile

Figure 1: PPE Selection Decision Tree based on physical state and solvent carrier.

Operational Workflow: Step-by-Step

Phase 1: Preparation & Weighing
  • The Challenge: MOM-protected phenols are often waxy or "sticky" solids. They generate static and adhere to spatulas.

  • Protocol:

    • Static Control: Use an ionizing fan or antistatic gun on the balance.

    • Tools: Use a disposable plastic spatula or a glass rod. Avoid metal if the downstream reaction is metal-catalyzed (e.g., Palladium coupling), though the MOM group itself is stable to metal.

    • Containment: Weigh inside the fume hood if possible. If using a balance room, place the receiving vessel inside a secondary container to catch spills.

Phase 2: Reaction Setup
  • Inert Atmosphere: While the MOM group is stable to base, the aryl bromide is reactive. Flush all glassware with Nitrogen or Argon.

  • Solvent Choice: If using Dichloromethane (DCM), remember that DCM degrades nitrile gloves rapidly. Do not touch the solution with nitrile gloves.

Phase 3: Quenching & Cleanup
  • The Trap: Do not use acidic quenches (e.g., 1M HCl) unless you intend to deprotect the MOM group in situ.

  • Safe Quench: Use Saturated Ammonium Chloride (sat. NH₄Cl) or Water.[1][2] These are mild enough to preserve the MOM group and prevent formaldehyde release.

Waste Disposal: The "Acid Trap"

This is the most critical logistical instruction.

  • Segregation: Never dispose of MOM-protected compounds in the "Acidic Aqueous Waste" container.

  • Risk: Acidic waste containers often contain concentrated acids. Adding MOM ethers creates a delayed exothermic hydrolysis, releasing formaldehyde gas into the lab atmosphere upon opening the waste cap.

  • Correct Stream: Dispose in "Non-Halogenated Organic" (if no DCM used) or "Halogenated Organic" waste streams. Ensure the pH of the waste stream is Neutral or Basic (pH > 7).

Waste Flow Logic (Visualization)

Waste_Disposal Waste Reaction Waste (MOM-Protected) Check Check pH / Contents Waste->Check AcidStream Acidic Waste Stream (pH < 5) Check->AcidStream Avoid! BaseStream Organic / Basic Stream Check->BaseStream Correct Danger DANGER: Hydrolysis Formaldehyde Release! AcidStream->Danger Safe Safe Disposal BaseStream->Safe

Figure 2: Waste segregation logic to prevent accidental formaldehyde generation.

Emergency Response

  • Skin Contact:

    • Immediately remove contaminated clothing/gloves.[3]

    • Wash with soap and water for 15 minutes .[1][4][5]

    • Note: Do not use alcohol/ethanol to wash skin; it increases dermal absorption of brominated aromatics.

  • Spill (Solid):

    • Dampen a paper towel with water (to prevent dust).

    • Wipe up the solid.

    • Place in a sealed bag labeled "Hazardous Waste - Toxic."

  • Spill (Solution):

    • Evacuate the immediate area if the solvent is volatile.

    • Cover with absorbent pads (chem-mats).

    • Wear Silver Shield/Laminate gloves during cleanup if the solvent is DCM.

References

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Formaldehyde Standard (29 CFR 1910.1048). [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.